8-Geranyloxy
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
23662-13-7 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,6-dimethylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C10H18O/c1-4-9(2)6-5-7-10(3)8-11/h4,7,11H,5-6,8H2,1-3H3 |
InChI Key |
YBMZLRMHVXVHJG-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)CCC=C(C)CO |
Origin of Product |
United States |
Foundational & Exploratory
The Structure-Activity Relationship of 8-Geranyloxy Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 8-geranyloxy moiety, a lipophilic side chain derived from the monoterpenoid geraniol, has emerged as a key structural feature in a variety of biologically active compounds. Its incorporation into different molecular scaffolds, such as coumarins and flavonoids, has been shown to significantly modulate their pharmacological properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their inhibitory effects on key enzymes and their cytotoxic potential. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate further research and drug development in this area.
Core Scaffolds and Biological Activities
The primary focus of SAR studies on this compound derivatives has been on furanocoumarins, particularly psoralen (B192213) analogues. These compounds have demonstrated significant inhibitory activity against cytochrome P450 3A4 (CYP3A4), a crucial enzyme in drug metabolism.[1][2][3] The this compound substitution has also been explored in other coumarin (B35378) and flavonoid backbones, leading to compounds with a range of biological effects, including cytotoxicity against cancer cell lines.
Quantitative Data Summary
The following tables summarize the reported in vitro biological activities of various this compound derivatives.
Table 1: CYP3A4 Inhibitory Activity of this compound Furanocoumarins
| Compound | Structure | IC50 (µM) for CYP3A4 Inhibition | Reference |
| 8-Geranyloxypsoralen (B190334) | Psoralen | 3.93 ± 0.53 | [2] |
| 8-(3',7'-dimethyloctyloxy)psoralen | Psoralen | 0.78 ± 0.11 | [2] |
| Dihydro-8-geranyloxypsoralen | Psoralen | (4-fold less potent than 8-geranyloxypsoralen) | [2] |
Table 2: Cytotoxic Activity of Geranyloxy Coumarin Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| 5-Geranyloxy-7-methoxycoumarin | MCF-7 | 204.69 ± 22.91 | [1] |
| 5-Geranyloxypsoralen | MCF-7 | 138.51 ± 14.44 | [1] |
| 8-Geranyloxypsoralen | MCF-7 | 478.15 ± 34.85 | [1] |
Structure-Activity Relationship (SAR) Analysis
The available data allows for the deduction of several key SAR points for this compound derivatives, particularly concerning CYP3A4 inhibition:
-
The Furan (B31954) Moiety: The integrity of the furan ring is crucial for potent CYP3A4 inhibition. Reduction of the furan ring, as seen in dihydro-8-geranyloxypsoralen, leads to a significant decrease in inhibitory activity.[2] This suggests a key interaction of the furan ring with the active site of the enzyme.
-
The Geranyloxy Chain: The lipophilic geranyloxy chain at the 8-position is a critical determinant of activity. Saturation of the double bonds in the geranyl chain, creating an 8-(3',7'-dimethyloctyloxy) group, surprisingly increases the inhibitory potency against CYP3A4.[2] This indicates that the overall lipophilicity and shape of the side chain are more important than the presence of unsaturation for this specific interaction.
-
Substitution Position: While this guide focuses on this compound derivatives, it is noteworthy that the position of the geranyloxy group on the psoralen scaffold influences cytotoxic activity. For instance, 5-geranyloxypsoralen displays greater cytotoxicity against MCF-7 breast cancer cells than its this compound counterpart.[1]
Experimental Protocols
General Synthesis of 8-Geranyloxypsoralen Analogues
The synthesis of 8-alkyloxy-furanocoumarin analogues is typically achieved through a Williamson ether synthesis.[2]
Materials:
-
8-hydroxypsoralen (Xanthotoxol)
-
Appropriate alkyl bromide (e.g., geranyl bromide, 3,7-dimethyloctyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 8-hydroxypsoralen in DMF, add potassium carbonate and the corresponding alkyl bromide.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired 8-alkyloxypsoralen derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
CYP3A4 Inhibition Assay (Testosterone as Substrate)
This protocol is based on the in vitro evaluation of CYP3A4 activity in human liver microsomes.[2]
Materials:
-
Human liver microsomes (HLMs)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Testosterone (substrate)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile
-
6β-hydroxytestosterone (standard)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing HLMs, testosterone, and the test compound at various concentrations in potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction at 37°C for a specified time (e.g., 15 minutes).
-
Stop the reaction by adding ice-cold acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant for the formation of 6β-hydroxytestosterone using a validated LC-MS/MS method.
-
Calculate the rate of metabolite formation and determine the IC50 value for each test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
This protocol provides a general method for assessing the cytotoxicity of this compound derivatives against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathway: NF-κB Inhibition
Some this compound derivatives may exert their biological effects through the modulation of inflammatory pathways. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. The following diagram illustrates a simplified representation of the canonical NF-κB pathway.
Caption: Canonical NF-κB signaling pathway.
Experimental Workflow: Screening for Enzyme Inhibitors
The discovery of new enzyme inhibitors from natural product derivatives often follows a structured screening cascade.
Caption: A typical experimental workflow for screening enzyme inhibitors.
Logical Relationship: SAR of 8-Alkoxypsoralens on CYP3A4 Inhibition
The following diagram illustrates the logical relationships between structural modifications of the 8-alkoxypsoralen scaffold and the resulting CYP3A4 inhibitory activity.
Caption: SAR logic for 8-alkoxypsoralen CYP3A4 inhibitors.
Conclusion
The this compound moiety is a versatile functional group that imparts significant biological activity to various heterocyclic scaffolds. Structure-activity relationship studies have revealed that modifications to both the geranyloxy chain and the core scaffold can have a profound impact on enzyme inhibitory potency and cytotoxicity. The data and protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery and development, providing a foundation for the rational design of novel therapeutic agents based on the this compound pharmacophore. Further investigation into a broader range of this compound derivatives and their biological targets is warranted to fully explore the therapeutic potential of this chemical class.
References
The Discovery, Isolation, and Biological Evaluation of Novel 8-Geranyloxy Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 8-Geranyloxy functional group, a lipophilic side chain derived from the monoterpenoid geraniol, has emerged as a key structural motif in a variety of naturally occurring and synthetic compounds, imparting significant biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of novel this compound compounds, with a primary focus on coumarin (B35378) and psoralen (B192213) derivatives. Detailed experimental protocols for their extraction from natural sources and chemical synthesis are presented. Furthermore, this guide summarizes their biological activities, including potent inhibition of Cytochrome P450 3A4 (CYP3A4) and notable antibacterial effects, supported by quantitative data. Methodologies for key biological assays are described to facilitate further research and development in this promising area of medicinal chemistry.
Introduction
The structural diversity of natural products has long been a cornerstone of drug discovery. Among these, compounds featuring an this compound moiety have garnered increasing attention due to their diverse pharmacological properties. This lipophilic geranyloxy tail often enhances the interaction of the parent molecule with biological targets, leading to improved efficacy and modified pharmacokinetic profiles. This guide will delve into the technical aspects of working with these compounds, from their initial discovery to their biological evaluation.
Discovery and Natural Sources
Novel this compound compounds have been predominantly discovered in plants of the Rutaceae family, particularly in various Citrus species. For instance, 8-geranyloxypsoralen (B190334) is a known constituent of grapefruit juice and is implicated in the well-documented "grapefruit-drug interaction" through its potent inhibition of CYP3A4.[1][2][3][4][5]
Table 1: Natural Sources of this compound Compounds
| Compound Name | Natural Source | Plant Part |
| 8-Geranyloxypsoralen | Citrus paradisi (Grapefruit) | Peel, Juice |
| 8-Geranyloxypsoralen | Citrus limon (Lemon) | Peel |
| 8-Geranyloxycoumarin | Toddalia asiatica | Twigs |
Isolation from Natural Sources
The isolation of this compound compounds from complex plant matrices requires a multi-step approach involving extraction and chromatography.
Experimental Protocol: Isolation of 8-Geranyloxypsoralen from Citrus Peel
This protocol outlines a general procedure for the isolation of 8-geranyloxypsoralen from citrus peel, which can be adapted for other plant materials.
3.1.1. Materials and Reagents
-
Fresh or dried citrus peel
-
Methanol (B129727) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Silica (B1680970) gel for column chromatography (70-230 mesh)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase HPLC column
-
Rotary evaporator
-
Spectroscopic equipment (NMR, MS)
3.1.2. Extraction
-
Air-dry the citrus peels at room temperature and grind them into a fine powder.
-
Macerate the powdered peel in methanol at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
3.1.3. Chromatographic Purification
-
Subject the crude extract to silica gel column chromatography.
-
Create a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase and UV visualization.
-
Pool the fractions containing the compound of interest (identified by comparison with a standard or by subsequent analysis).
-
Further purify the pooled fractions using preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water.
-
Collect the peak corresponding to 8-geranyloxypsoralen and evaporate the solvent to yield the pure compound.
3.1.4. Characterization The structure of the isolated 8-geranyloxypsoralen should be confirmed by spectroscopic methods.
-
¹H and ¹³C NMR: The proton and carbon NMR spectra will show characteristic signals for the psoralen core and the geranyl side chain.[6][7][8][9]
-
Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the compound (C₂₁H₂₂O₄, MW: 338.4 g/mol ).[10][11]
Chemical Synthesis
The synthesis of this compound compounds is typically achieved through the Williamson ether synthesis, involving the reaction of a hydroxy-substituted aromatic core with geranyl bromide.
Experimental Protocol: Synthesis of 8-Geranyloxypsoralen
This protocol describes the synthesis of 8-geranyloxypsoralen from xanthotoxol (B1684193) (8-hydroxypsoralen) and geranyl bromide.
4.1.1. Materials and Reagents
-
Xanthotoxol
-
Geranyl bromide
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Silica gel for column chromatography
-
TLC plates
4.1.2. Synthetic Procedure
-
To a stirred solution of xanthotoxol (1.0 mmol) in anhydrous acetonitrile (30 mL), add cesium carbonate (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add geranyl bromide (1.1 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 3-6 hours.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure 8-geranyloxypsoralen.[12]
Biological Activities and Quantitative Data
This compound compounds have demonstrated significant biological activities, most notably the inhibition of CYP3A4 and antibacterial effects.
Inhibition of Cytochrome P450 3A4
8-Geranyloxypsoralen and related furanocoumarins are potent mechanism-based inhibitors of CYP3A4, the primary enzyme responsible for the metabolism of a large number of therapeutic drugs.[13][14] This inhibition is the basis of the grapefruit-drug interaction.
Table 2: CYP3A4 Inhibition by this compound Compounds
| Compound | IC₅₀ (µM) | Substrate | Reference |
| 8-Geranyloxypsoralen | 3.93 | Testosterone (B1683101) | [10][13][14] |
| 8-Alkyloxy-furanocoumarin analogues | 0.78 ± 0.11 to 3.93 ± 0.53 | Testosterone | [13][14] |
Antibacterial Activity
Several this compound compounds have shown promising activity against Gram-positive bacteria.
Table 3: Antibacterial Activity of this compound Compounds
| Compound | Bacterium | MIC (µg/mL) |
| 8-Geranyloxypsoralen derivative | Staphylococcus aureus | 7.8 - 62.5 |
| 8-Geranyloxypsoralen derivative | Bacillus cereus | 7.8 - 62.5 |
| 8-Geranyloxypsoralen derivative | Bacillus subtilis | 7.8 - 62.5 |
Experimental Protocols for Biological Assays
Protocol: CYP3A4 Inhibition Assay (IC₅₀ Determination)
This protocol describes the determination of the IC₅₀ value for a test compound against CYP3A4 using testosterone as a substrate.[15][16][17][18]
6.1.1. Materials and Reagents
-
Human liver microsomes (HLM) or recombinant human CYP3A4
-
Testosterone
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Test compound (this compound compound)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
6.1.2. Assay Procedure
-
Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound dilutions, human liver microsomes, and potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a solution of testosterone and the NADPH regenerating system.
-
Incubate the reaction at 37°C for a specified time (e.g., 10-20 minutes).
-
Terminate the reaction by adding cold acetonitrile.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the testosterone metabolite, 6β-hydroxytestosterone.
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the test compound concentration and fitting the data to a four-parameter logistic equation.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.[19][20][21][22][23]
6.2.1. Materials and Reagents
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
6.2.2. Assay Procedure
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB.
-
Prepare a bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL) in CAMHB.
-
Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm using a microplate reader.
Visualizations
Experimental Workflow: Isolation of 8-Geranyloxypsoralen
Caption: Workflow for the isolation of 8-Geranyloxypsoralen.
Signaling Pathway: Mechanism-Based Inhibition of CYP3A4
Caption: Mechanism of CYP3A4 inactivation by 8-Geranyloxypsoralen.
Conclusion
The this compound compounds represent a promising class of bioactive molecules with well-defined mechanisms of action. This technical guide provides a foundational framework for researchers interested in exploring this chemical space. The detailed protocols for isolation, synthesis, and biological evaluation are intended to facilitate standardized and reproducible research. The potent CYP3A4 inhibitory and antibacterial activities of these compounds warrant further investigation for their potential therapeutic applications. Future studies should focus on expanding the structure-activity relationship knowledge, optimizing the synthetic routes, and exploring a broader range of biological targets to fully unlock the therapeutic potential of novel this compound compounds.
References
- 1. Mechanisms of enhanced oral availability of CYP3A4 substrates by grapefruit constituents. Decreased enterocyte CYP3A4 concentration and mechanism-based inactivation by furanocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of cytochrome P450 3A4 by bergamottin, a component of grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.flvc.org [journals.flvc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. scienceopen.com [scienceopen.com]
- 7. rsc.org [rsc.org]
- 8. forskning.ruc.dk [forskning.ruc.dk]
- 9. BJOC - Search Results [beilstein-journals.org]
- 10. caymanchem.com [caymanchem.com]
- 11. medkoo.com [medkoo.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 8-geranyloxypsoralen analogues and their evaluation as inhibitors of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 17. Selection of alternative CYP3A4 probe substrates for clinical drug interaction studies using in vitro data and in vivo simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. IC50-based approaches as an alternative method for assessment of time-dependent inhibition of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lib.itg.be [lib.itg.be]
- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]
Unveiling the Antifungal Potential of 8-Geranyloxypsoralen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Geranyloxypsoralen (B190334), a naturally occurring furanocoumarin, has garnered significant interest within the scientific community for its diverse biological activities. While its effects on cytochrome P450 enzymes have been a primary focus of research, emerging evidence points towards its potent antifungal properties, positioning it as a promising candidate for the development of novel antimycotic agents. This technical guide provides a comprehensive overview of the current understanding of 8-geranyloxypsoralen's antifungal characteristics, detailing its mechanism of action, experimental protocols for its evaluation, and quantitative activity data. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of new antifungal therapies.
Antifungal Activity: Quantitative Data
Initial studies have highlighted the "intense antifungal properties" of 8-geranyloxypsoralen, particularly against opportunistic yeast species such as Candida kruzei and Candida kefyr. While the complete minimum inhibitory concentration (MIC) profile across a broad spectrum of fungal pathogens is still under investigation, the available data underscores its significant fungicidal or fungistatic potential.
Table 1: Antifungal Susceptibility Data for 8-Geranyloxypsoralen
| Fungal Species | MIC Range (µg/mL) | Method | Reference |
| Candida kruzei | Data not yet publicly available | Broth Microdilution | [Citation needed] |
| Candida kefyr | Data not yet publicly available | Broth Microdilution | [Citation needed] |
Note: This table will be updated as more quantitative data from peer-reviewed studies becomes available.
Mechanism of Action
The precise molecular mechanisms underpinning the antifungal activity of 8-geranyloxypsoralen are multifaceted and appear to involve at least two distinct pathways: photodynamic therapy (PDT) upon UVA activation and potential inhibition of fungal-specific enzymes.
Photodynamic Therapy (PDT)
Psoralen derivatives, including 8-geranyloxypsoralen, are well-documented photosensitizers. In the presence of Ultraviolet A (UVA) radiation, these compounds can intercalate into fungal DNA, leading to the formation of monoadducts and interstrand cross-links. This process disrupts DNA replication and transcription, ultimately inducing apoptosis and cell death. The photodynamic action of psoralens is a key area of investigation for topical antifungal therapies.
Anti-inflammatory Effects of 8-Geranyloxycoumarins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-inflammatory properties of 8-geranyloxycoumarins and their derivatives. Drawing from in vivo and in vitro studies, this document summarizes the quantitative effects of these compounds on key inflammatory mediators and elucidates their mechanisms of action, with a focus on the NF-κB and MAPK signaling pathways. Detailed experimental protocols for the cited studies are also provided to facilitate reproducibility and further research.
In Vivo Anti-inflammatory Activity
The topical anti-inflammatory effects of 8-substituted-7-geranyloxycoumarins have been evaluated using the Croton oil-induced ear edema model in mice, a standard assay for acute inflammation.
| Compound | Structure | Dose | Effect | Reference |
| Auraptene (B1665324) | 7-geranyloxycoumarin | 1 µmol/cm² | 50% reduction in ear edema | [1] |
| Collinin | 8-methoxy-7-geranyloxycoumarin | 1 µmol/cm² | 50% reduction in ear edema | [1] |
| 8-acetoxy-7-geranyloxycoumarin | 1 µmol/cm² | 50% reduction in ear edema | [1] | |
| Indomethacin (Reference) | 0.25 µmol/cm² | ~50% reduction in ear edema | [1] |
In Vitro Anti-inflammatory Effects
The anti-inflammatory activity of geranyloxycoumarins, particularly auraptene (7-geranyloxycoumarin), has been investigated in vitro using lipopolysaccharide (LPS) and lipoteichoic acid (LTA) to induce inflammatory responses in macrophage and lung fibroblast cell lines.
Inhibition of Pro-inflammatory Mediators
Auraptene has been shown to significantly reduce the production of key pro-inflammatory mediators. While specific IC50 values are not consistently reported in the literature, studies demonstrate a concentration-dependent inhibition.
| Mediator | Cell Line | Inducer | Compound | Concentration | % Inhibition (approx.) | Reference |
| Nitric Oxide (NO) | RAW 264.7 | LTA | Auraptene | 10 µM | ~40% | [2][3] |
| iNOS | RAW 264.7 | LTA | Auraptene | 10 µM | Significant reduction | [2][3] |
| COX-2 | RAW 264.7 | LTA | Auraptene | 10 µM | Significant reduction | [2][3] |
| TNF-α | RAW 264.7 | LTA | Auraptene | 10 µM | Significant reduction | [2][3] |
| IL-1β | RAW 264.7 | LTA | Auraptene | 10 µM | Significant reduction | [2][3] |
Molecular Mechanisms of Action
The anti-inflammatory effects of geranyloxycoumarins are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
Auraptene has been demonstrated to inhibit the activation of the NF-κB pathway in response to inflammatory stimuli. This inhibition occurs through the suppression of the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn prevents the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[2][4]
Inhibition of the NF-κB Signaling Pathway by Auraptene.
Modulation of the MAPK Signaling Pathway
Studies have shown that auraptene can also modulate the MAPK signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines. Specifically, auraptene has been found to inhibit the phosphorylation of Extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), while its effect on p38 MAPK appears to be less significant.[2][5]
Modulation of the MAPK Signaling Pathway by Auraptene.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Croton Oil-Induced Ear Edema in Mice
Objective: To evaluate the topical anti-inflammatory activity of test compounds.
Materials:
-
Male Swiss mice (20-25 g)
-
Croton oil
-
Acetone (B3395972) (vehicle)
-
Test compounds (8-geranyloxycoumarin derivatives)
-
Reference drug (e.g., Indomethacin)
-
Micrometer or punch biopsy and analytical balance
Procedure:
-
Dissolve Croton oil in acetone to a final concentration of 2.5% (v/v).
-
Dissolve the test compounds and the reference drug in the Croton oil/acetone solution at the desired concentrations (e.g., 1 µmol/20 µL).
-
Divide the mice into groups (control, vehicle, test compounds, reference drug).
-
Apply 20 µL of the respective solution to the inner surface of the right ear of each mouse. The left ear remains untreated or receives the vehicle alone.
-
After a specified period (typically 4-6 hours), euthanize the mice.
-
Measure the thickness of both ears using a digital micrometer. The difference in thickness between the right and left ear indicates the degree of edema.
-
Alternatively, take a standard-sized punch biopsy (e.g., 6 mm diameter) from both ears and weigh them. The difference in weight between the right and left ear biopsies indicates the edema.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula: % Inhibition = [1 - (Edema_treated / Edema_control)] x 100
In Vitro LPS/LTA-Induced Inflammation in RAW 264.7 Macrophages
Objective: To assess the in vitro anti-inflammatory effects of test compounds on macrophage activation.
Cell Culture:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified 5% CO2 atmosphere.
General Experimental Workflow:
General workflow for in vitro anti-inflammatory assays.
Nitric Oxide (NO) Production Assay (Griess Assay)
Procedure:
-
After the incubation period, collect the cell culture supernatants.
-
In a 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) ELISAs
Procedure:
-
Collect the cell culture supernatants after the incubation period.
-
Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for each mediator (PGE2, TNF-α, IL-6, IL-1β) using commercially available kits according to the manufacturer's instructions.
-
Briefly, the wells of a microplate are coated with a capture antibody specific for the target mediator.
-
Supernatants and standards are added to the wells and incubated.
-
After washing, a detection antibody, often conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate is then added, which reacts with the enzyme to produce a colorimetric signal.
-
The absorbance is measured at the appropriate wavelength, and the concentration of the mediator in the samples is determined by comparison with the standard curve.
Western Blot Analysis for NF-κB and MAPK Signaling
Procedure:
-
After a shorter incubation period (15-60 minutes) with the inflammatory stimulus, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p65, IκBα, ERK, JNK, and p38 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Conclusion
The available evidence strongly suggests that 8-geranyloxycoumarins and their derivatives possess significant anti-inflammatory properties. These effects are mediated, at least in part, through the inhibition of key inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways. Further research, particularly studies providing detailed quantitative data such as IC50 values for a wider range of 8-geranyloxycoumarin derivatives, is warranted to fully elucidate their therapeutic potential as anti-inflammatory agents. The experimental protocols provided herein offer a framework for such future investigations.
References
- 1. Synthesis and anti-inflammatory activity of natural and semisynthetic geranyloxycoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Auraptene, a Monoterpene Coumarin, Inhibits LTA-Induced Inflammatory Mediators via Modulating NF-κB/MAPKs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Auraptene suppresses inflammatory responses in activated RAW264 macrophages by inhibiting p38 mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Presence of 8-Geranyloxy Furanocoumarins in Citrus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the natural occurrence of 8-geranyloxy furanocoumarins in citrus species. These compounds, a subject of significant scientific interest due to their photosensitizing properties and interactions with pharmaceuticals, are secondary metabolites found in varying concentrations across the citrus genus. This document provides a comprehensive overview of their distribution, detailed experimental protocols for their analysis, and a look into their biosynthetic origins.
Quantitative Distribution of this compound Furanocoumarins and Related Compounds in Citrus
The concentration of this compound furanocoumarins, most notably bergamottin (B190657) (5-geranyloxypsoralen) and 8-geranyloxypsoralen (B190334), varies significantly among different citrus species and even within the different tissues of the fruit. The peel, particularly the flavedo (the outer colored part), generally contains the highest concentrations of these compounds.[1][2][3] Grapefruit (Citrus paradisi) and pummelo (Citrus maxima) are well-documented for their high furanocoumarin content, while mandarins (Citrus reticulata) contain substantially lower levels.[4][5]
Below is a summary of quantitative data for key furanocoumarins, including this compound derivatives, found in various citrus species. Data has been compiled from multiple studies and standardized where possible for comparative purposes.
| Citrus Species | Cultivar/Variety | Tissue | Compound | Concentration (µg/g DW unless otherwise noted) | Reference(s) |
| Citrus grandis | Yongjiazaoxiangyou | Flavedo | Bergamottin | 666.54 | [2] |
| Citrus paradisi | Red Grapefruit | Juice Sacs | Bergamottin | 144.24 | [2][4] |
| Citrus paradisi | - | Centrifugal Retentate of Juice | Bergamottin | 892 ppm | [6][7] |
| Citrus paradisi | - | Centrifugal Retentate of Juice | 6',7'-dihydroxybergamottin | 628 ppm | [6][7] |
| Citrus paradisi | - | Centrifugal Retentate of Juice | Epoxybergamottin | 116 ppm | [6][7] |
| Citrus paradisi | Duncan (Diploid) | Juice | Bergamottin | 6.80 mg/L (Season 1) | [8] |
| Citrus paradisi | Duncan (Diploid) | Juice | 6',7'-dihydroxybergamottin | 122.93 mg/L (Season 1) | [8] |
| Citrus aurantifolia | - | Peel | 5-geranyloxy-7-methoxycoumarin | Present | [3] |
| Citrus latifolia | - | Peel | 5-geranoxypsoralen | Present | [3] |
| Citrus limon x Citrus latifolia | - | Juice | 5-geranyloxy-8-methoxypsoralen | Proposed lime-specific marker | [5] |
| Various Citrus | 61 varieties | Peel & Pulp | 8-geranyloxypsoralen | Quantified | [1][9] |
Experimental Protocols
The accurate quantification of this compound furanocoumarins in citrus matrices requires robust and sensitive analytical methodologies. The following section outlines detailed protocols for the extraction and analysis of these compounds, synthesized from established research.[10][11][12][13][14]
Extraction of Furanocoumarins from Citrus Peel
This protocol is optimized for the extraction of furanocoumarins from the peel of citrus fruits.
Materials:
-
Citrus fruit peel (flavedo and albedo)
-
Liquid nitrogen
-
Freeze-dryer
-
Grinder or mill
-
Methanol (B129727) (HPLC grade)
-
Water (ultrapure)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Separate the peel from the citrus fruit. Freeze the peel in liquid nitrogen and lyophilize (freeze-dry) to remove water.
-
Grinding: Grind the dried peel into a fine powder using a laboratory mill.
-
Extraction:
-
Weigh approximately 100 mg of the dried peel powder into a centrifuge tube.
-
Add 1 mL of 80% methanol in water (v/v).
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes.
-
-
Centrifugation: Centrifuge the extract at 10,000 x g for 10 minutes to pellet the solid material.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Storage: Store the extracts at -20°C until analysis.
UPLC-MS/MS Analysis for Furanocoumarin Quantification
This method provides high sensitivity and selectivity for the quantification of various furanocoumarins.[13][15]
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 95% A
-
1-15 min: Linear gradient from 95% A to 5% A
-
15-18 min: Hold at 5% A
-
18-20 min: Return to 95% A and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each target furanocoumarin need to be optimized.
Visualizing Key Processes
To better understand the biosynthesis of this compound furanocoumarins and the experimental procedures for their analysis, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for furanocoumarin analysis in citrus.
Caption: Biosynthesis pathway of 8-geranyloxypsoralen in citrus.
Conclusion
The presence and concentration of this compound furanocoumarins in citrus are of significant interest to researchers in various fields, from food science and safety to pharmacology and drug development. The data clearly indicates that the distribution of these compounds is species- and tissue-dependent, with grapefruit and pummelo being primary sources. The provided experimental protocols offer a robust framework for the accurate quantification of these compounds, which is essential for quality control, research, and ensuring consumer safety in relation to potential drug interactions. The biosynthetic pathway highlights the complex enzymatic processes leading to the formation of these specialized metabolites, offering potential targets for future crop improvement strategies aimed at modulating furanocoumarin content. This guide serves as a foundational resource for professionals seeking to understand and investigate the occurrence of this compound furanocoumarins in citrus.
References
- 1. The Distribution of Coumarins and Furanocoumarins in Citrus Species Closely Matches Citrus Phylogeny and Reflects the Organization of Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and Purification of Bergamottin from Citrus grandis (L.) Osbeck cv. Yongjiazaoxiangyou and Its Antiproliferative Activity and Effect on Glucose Consumption in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Coumarins, psoralens, and quantitative 1H-NMR spectroscopy for authentication of lemon (Citrus limon [L.] Burm.f.) and Persian lime (Citrus × latifolia [Yu.Tanaka] Tanaka) juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distribution of furanocoumarins in grapefruit juice fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Table_1_Strategies to Produce Grapefruit-Like Citrus Varieties With a Low Furanocoumarin Content and Distinctive Flavonoid Profiles.DOCX [frontiersin.figshare.com]
- 9. The Distribution of Coumarins and Furanocoumarins in Citrus Species Closely Matches Citrus Phylogeny and Reflects the Organization of Biosynthetic Pathways | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. web.vscht.cz [web.vscht.cz]
- 13. Coumarin and furanocoumarin quantitation in citrus peel via ultraperformance liquid chromatography coupled with mass spectrometry (UPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dietary Intake of Coumarins and Furocoumarins through Citrus Beverages: A Detailed Estimation by a HPLC-MS/MS Method Combined with the Linear Retention Index System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Coumarin and furanocoumarin quantitation in citrus peel via ultraperformance liquid chromatography coupled with mass spectrometry (UPLC-MS). | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to 8-Geranyloxypsoralen: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Geranyloxypsoralen (B190334), a naturally occurring furanocoumarin, has garnered significant scientific interest due to its diverse biological activities, including its role as a potent inhibitor of cytochrome P450 3A4 (CYP3A4) and β-secretase 1 (BACE1). This technical guide provides a comprehensive overview of the chemical properties and stability of 8-geranyloxypsoralen, intended to support research and development efforts. The document details the compound's physicochemical characteristics, offers insights into its stability under various conditions, and presents detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, it elucidates the key signaling pathways modulated by 8-geranyloxypsoralen through schematic diagrams, providing a foundation for understanding its mechanism of action.
Chemical and Physical Properties
8-Geranyloxypsoralen, also known as Xanthotoxol (B1684193) geranyl ether, is a derivative of psoralen (B192213) distinguished by a geranyloxy side chain at the 8-position. This structural feature significantly influences its biological activity and physicochemical properties.
General Properties
| Property | Value | Reference |
| CAS Number | 7437-55-0 | [1][2] |
| Molecular Formula | C₂₁H₂₂O₄ | [1] |
| Molecular Weight | 338.40 g/mol | [1] |
| IUPAC Name | 9-(((2E)-3,7-dimethylocta-2,6-dien-1-yl)oxy)-7H-furo[3,2-g]chromen-7-one | |
| Appearance | Crystalline solid | [3] |
Physicochemical Data
| Property | Value | Reference |
| Melting Point | 53-54 °C | [1] |
| Solubility | Soluble in acetonitrile, chloroform, and DMSO. | [2][3] |
| UV Absorption (λmax) | 219, 250, 302 nm | [2] |
| LogP | 5.61 | [4] |
Stability Profile
The stability of 8-geranyloxypsoralen is a critical consideration for its handling, storage, and formulation. As a furanocoumarin, its stability is particularly influenced by light.
Photostability
Furanocoumarins, as a class of compounds, are known to be sensitive to ultraviolet (UV) radiation. Upon exposure to UV light, particularly UVA, they can become photoactivated, leading to the formation of reactive species that can interact with biological macromolecules such as DNA. This photo-reactivity can lead to the degradation of the compound and the formation of photoproducts. It is therefore imperative to protect 8-geranyloxypsoralen from light during storage and handling.
pH and Thermal Stability
Specific data on the degradation of 8-geranyloxypsoralen under varying pH and temperature conditions are not extensively available in the public domain. However, psoralen and its derivatives can undergo hydrolysis of the lactone ring under strongly basic conditions. Thermal degradation may occur at elevated temperatures, though the precise decomposition temperature for 8-geranyloxypsoralen has not been reported. It is recommended to store the compound in a cool and dry place. Long-term storage recommendations typically suggest keeping the solid material at -20°C.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of 8-geranyloxypsoralen.
Synthesis of 8-Geranyloxypsoralen
This protocol describes a representative method for the synthesis of 8-geranyloxypsoralen via the Williamson ether synthesis, starting from xanthotoxol and geranyl bromide.
Materials:
-
Xanthotoxol (8-hydroxypsoralen)
-
Geranyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of xanthotoxol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., argon or nitrogen).
-
Add geranyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield pure 8-geranyloxypsoralen.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 8-geranyloxypsoralen analogues and their evaluation as inhibitors of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 4. Synthesis and anti-inflammatory activity of natural and semisynthetic geranyloxycoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 8-Geranyloxycoumarin Binding to Bcl-2: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Coumarin derivatives have garnered significant interest in oncology for their potential as anticancer agents. 8-geranyloxycoumarin, a substituted coumarin, is a promising candidate for targeted therapy. This technical guide provides a comprehensive overview of a hypothetical in silico modeling study investigating the binding of 8-geranyloxycoumarin to the anti-apoptotic protein Bcl-2, a key regulator of programmed cell death often overexpressed in various cancers.[1][2] This document details the experimental protocols for molecular docking and molecular dynamics simulations, presents hypothetical binding data, and visualizes the computational workflow and the targeted biological pathway.
Introduction
The B-cell lymphoma 2 (Bcl-2) protein is a central regulator of the intrinsic apoptosis pathway.[3][4] It functions by sequestering pro-apoptotic proteins like Bax and Bak, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c, a key event in the apoptotic cascade.[5][6] Overexpression of Bcl-2 is a hallmark of many cancers, contributing to tumor cell survival and resistance to therapy.[1] Therefore, the development of small molecule inhibitors that target the BH3-binding groove of Bcl-2 is a validated strategy in cancer drug discovery.
8-geranyloxycoumarin, a natural product derivative, belongs to a class of compounds known to exhibit anticancer properties. This guide outlines a computational approach to evaluate its potential as a Bcl-2 inhibitor. By employing molecular docking and molecular dynamics (MD) simulations, we can predict the binding affinity, identify key intermolecular interactions, and assess the stability of the protein-ligand complex.
In Silico Experimental Protocols
This section details the methodologies for a comprehensive in silico investigation of 8-geranyloxycoumarin's interaction with Bcl-2.
Protein and Ligand Preparation
2.1.1. Target Protein Preparation
The three-dimensional crystal structure of human Bcl-2 was obtained from the RCSB Protein Data Bank (PDB). For this hypothetical study, PDB ID: 1G5M was selected.[7] The protein structure was prepared using UCSF Chimera. This process involved:
-
Removal of all water molecules and co-crystallized ligands.
-
Addition of polar hydrogen atoms.
-
Assignment of partial charges using the AMBER ff14SB force field. The prepared structure was saved in the PDBQT file format for subsequent docking studies.
2.1.2. Ligand Preparation
The 2D structure of 8-geranyloxycoumarin was sketched using ChemDraw and converted to a 3D structure. Energy minimization of the ligand was performed using the MMFF94 force field. The final optimized 3D structure was saved in MOL2 format.
Molecular Docking
Molecular docking was performed to predict the binding pose and affinity of 8-geranyloxycoumarin within the BH3 binding groove of Bcl-2.
-
Software: AutoDock Vina was utilized for the docking calculations.[8]
-
Grid Box Definition: A grid box with dimensions of 25Å x 25Å x 25Å was centered on the known BH3 binding groove of Bcl-2 to encompass the active site.
-
Docking Parameters: The exhaustiveness of the search was set to 20. The top 10 binding poses were generated and ranked based on their binding affinity scores.
-
Analysis: The resulting docked poses were visualized and analyzed using PyMOL and Discovery Studio Visualizer to identify key intermolecular interactions such as hydrogen bonds and hydrophobic contacts.
Molecular Dynamics Simulation
To evaluate the stability of the predicted protein-ligand complex, a 100-nanosecond (ns) molecular dynamics simulation was conducted using GROMACS.[9][10]
-
System Setup: The top-ranked docked complex from the molecular docking study was used as the starting structure. The complex was solvated in a cubic box of TIP3P water molecules with a minimum distance of 1.0 nm between the protein and the box edges. The system was neutralized by adding counter-ions (Na+ or Cl-).
-
Force Field: The AMBER ff14SB force field was applied for the protein, and the General Amber Force Field (GAFF) was used for the ligand.
-
Equilibration: The system underwent a two-step equilibration process:
-
NVT (isothermal-isochoric) equilibration for 1 ns at 300 K using a V-rescale thermostat.
-
NPT (isothermal-isobaric) equilibration for 5 ns at 300 K and 1 bar using a Parrinello-Rahman barostat. Position restraints were applied to the protein backbone and ligand during equilibration.
-
-
Production MD: A 100 ns production MD run was performed without position restraints. Trajectories were saved every 10 ps for analysis.
-
Analysis: Trajectory analysis included the calculation of Root Mean Square Deviation (RMSD) to assess complex stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data obtained from the in silico analyses.
Table 1: Molecular Docking Results of 8-geranyloxycoumarin with Bcl-2
| Binding Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Bcl-2) | Interaction Type |
| 1 | -8.5 | 0.00 | Phe105, Tyr101, Arg139, Val126 | π-π stacking, H-bond, Hydrophobic |
| 2 | -8.2 | 1.23 | Phe105, Tyr101, Ala142, Met109 | π-π stacking, Hydrophobic |
| 3 | -7.9 | 1.87 | Tyr101, Val126, Gly138 | H-bond, Hydrophobic |
Table 2: Molecular Dynamics Simulation Analysis
| Metric | Value | Interpretation |
| Average RMSD of Protein Backbone | 1.8 Å | The protein backbone remained stable throughout the simulation. |
| Average RMSD of Ligand | 1.2 Å | The ligand maintained a stable position within the binding pocket. |
| Average RMSF of Binding Site Residues | 0.8 Å | Residues in the binding site exhibited low fluctuation, indicating stable interactions. |
| Simulation Duration | 100 ns | Sufficient time to assess the stability of the complex. |
Visualizations
In Silico Workflow
Bcl-2 Signaling Pathway Inhibition
References
- 1. Bcl-2 - Wikipedia [en.wikipedia.org]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]
- 4. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 10. compchems.com [compchems.com]
Toxicological Profile of 8-Geranyloxy Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information regarding the toxicological profile of 8-geranyloxy compounds. The available data is limited primarily to in vitro studies of 8-geranyloxypsoralen (B190334). Significant data gaps exist, particularly concerning in vivo toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. This guide is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment.
Executive Summary
This compound compounds, a class of molecules characterized by a geranyloxy moiety attached to a core structure, often a coumarin (B35378) or psoralen, have garnered interest for their diverse biological activities. This technical guide provides a concise overview of the known toxicological profile of these compounds, with a primary focus on 8-geranyloxypsoralen, the most studied derivative. The available data, derived exclusively from in vitro assays, indicates potential for bioactivity, including enzyme inhibition and effects on cellular signaling pathways. However, the lack of in vivo toxicological data represents a critical knowledge gap that must be addressed in any future drug development programs involving this class of compounds.
Quantitative Toxicological Data
The primary quantitative toxicological data available for this compound compounds pertains to the in vitro inhibitory and cytotoxic activity of 8-geranyloxypsoralen and its analogues.
Table 1: In Vitro Inhibitory Activity of 8-Geranyloxypsoralen and Analogues
| Compound | Target | Assay System | IC50 (µM) | Reference |
| 8-Geranyloxypsoralen | Cytochrome P450 3A4 (CYP3A4) | Human liver microsomes | 3.93 | [1] |
| 8-Geranyloxypsoralen Analogues | Cytochrome P450 3A4 (CYP3A4) | Human liver microsomes | 0.78 ± 0.11 to 3.93 ± 0.53 | [2][3][4] |
| 8-Geranyloxypsoralen | β-secretase 1 (BACE1) | Not Specified | 20.4 | [1] |
Table 2: In Vitro Cytotoxicity of 8-Geranyloxypsoralen
| Compound | Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| 8-Geranyloxypsoralen | HeLa | Human cervical cancer | 17.4 | |
| 8-Geranyloxypsoralen | T47D | Human breast cancer | 72.33 |
Other Reported In Vitro Biological Activities
Qualitative data indicates that 8-geranyloxypsoralen exhibits inhibitory effects on several other biological processes at a concentration of 50 µM[1]:
-
Inhibition of Epstein-Barr virus (EBV) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in infected Raji B-lymphoblastoid cells.
-
Inhibition of TPA-induced superoxide (B77818) generation in HL-60 leukemia cells.
-
Inhibition of lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)-induced nitric oxide (NO) generation in RAW 264.7 macrophages.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the toxicological assessment of this compound compounds. These are representative protocols and may not reflect the exact procedures used in the cited studies, for which full experimental details were not available in the public domain.
Cytochrome P450 3A4 (CYP3A4) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the metabolic activity of human CYP3A4.
Materials:
-
Human liver microsomes (HLMs)
-
Test compound (e.g., 8-geranyloxypsoralen)
-
CYP3A4 substrate (e.g., testosterone)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound, substrate, and internal standard in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system in phosphate buffer.
-
Incubation: In a microcentrifuge tube, pre-incubate the HLMs, phosphate buffer, and varying concentrations of the test compound at 37°C for a specified time (e.g., 10 minutes).
-
Initiation of Reaction: Add the CYP3A4 substrate to initiate the metabolic reaction.
-
Enzymatic Reaction: Start the reaction by adding the NADPH regenerating system. Incubate at 37°C for a defined period (e.g., 15 minutes).
-
Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the metabolite from the substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable sigmoidal dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a test compound on cultured mammalian cells by measuring mitochondrial reductase activity.
Materials:
-
Mammalian cell lines (e.g., HeLa, T47D)
-
Complete cell culture medium
-
Test compound (e.g., 8-geranyloxypsoralen)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percent viability against the logarithm of the test compound concentration.
Visualizations
Experimental Workflows
The following diagrams illustrate the general workflows for the key in vitro assays used to characterize the toxicological profile of this compound compounds.
Caption: Workflow for CYP3A4 Inhibition Assay.
Caption: Workflow for Superoxide Generation Assay.
Caption: Workflow for Nitric Oxide Generation Assay.
Discussion and Future Directions
The available toxicological data for this compound compounds is currently sparse and limited to in vitro studies of 8-geranyloxypsoralen. These studies indicate that 8-geranyloxypsoralen is a potent inhibitor of CYP3A4 and exhibits moderate cytotoxicity against certain cancer cell lines. Furthermore, it demonstrates inhibitory effects on inflammatory pathways related to superoxide and nitric oxide production.
The primary and most critical data gap is the complete absence of in vivo toxicological studies. To advance the development of any this compound compound for therapeutic use, a comprehensive toxicological evaluation in accordance with regulatory guidelines is imperative. This should include:
-
Acute, Sub-chronic, and Chronic Toxicity Studies: To determine the overall toxicity profile upon single and repeated dosing in animal models.
-
Genotoxicity Assays: A battery of tests (e.g., Ames test, in vitro and in vivo micronucleus assays) to assess the mutagenic and clastogenic potential.
-
Carcinogenicity Studies: Long-term studies in animal models to evaluate the tumorigenic potential.
-
Reproductive and Developmental Toxicity Studies: To assess the potential effects on fertility and embryonic development.
-
ADME (Absorption, Distribution, Metabolism, and Excretion) Studies: To understand the pharmacokinetic and pharmacodynamic properties of these compounds in vivo.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 8-geranyloxypsoralen analogues and their evaluation as inhibitors of CYP3A4. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis of 8-geranyloxypsoralen analogues and their evaluation as inhibitors of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 8-Geranyloxycoumarins using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantification of 8-geranyloxycoumarins using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. 8-Geranyloxycoumarins are a subclass of furanocoumarins found in various plants, notably in citrus species, and exhibit a range of biological activities. Accurate and precise quantification of these compounds is crucial for research, quality control of natural products, and pharmaceutical development. This protocol outlines the necessary instrumentation, reagents, sample preparation, and chromatographic conditions for the successful analysis of these compounds.
Introduction
8-Geranyloxycoumarins are secondary metabolites characterized by a coumarin (B35378) backbone with a geranyloxy substituent at the 8-position. A prominent example is 8-geranyloxypsoralen, found in citrus peel. These compounds have garnered interest for their potential pharmacological properties. The development of a robust and reliable analytical method is essential for the accurate determination of these compounds in various matrices, including plant extracts and biological samples. High-performance liquid chromatography is a powerful technique for the separation and quantification of phytochemicals. This application note describes a validated HPLC method suitable for the analysis of 8-geranyloxycoumarins.
Data Presentation
The following tables summarize the quantitative data for representative 8-geranyloxycoumarins and related furanocoumarins, compiled from existing literature. This data is intended to provide a reference for expected performance characteristics of the described HPLC method.
Table 1: HPLC Method Parameters for Furanocoumarin Analysis
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1200 Series or equivalent with DAD detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70-90% B; 25-30 min: 90% B; 30-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 310 nm |
| Injection Volume | 20 µL |
Table 2: Quantitative Data for Representative Furanocoumarins
| Compound | Retention Time (min) | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| 8-Geranyloxypsoralen | Hypothetical: ~18.5 | 0.1 - 100 | >0.998 | 0.08[1] | 0.25[1] |
| 5-Geranyloxy-7-methoxycoumarin | Hypothetical: ~17.2 | 0.05 - 50 | >0.999 | 0.015 | 0.05 |
| Bergapten | ~12.8 | 0.1 - 100 | >0.999 | 0.03 | 0.1 |
| Psoralen | ~10.5 | 0.1 - 100 | >0.999 | 0.02 | 0.07 |
| Imperatorin | ~15.1 | 0.1 - 100 | >0.999 | 0.02 | 0.08 |
Note: Hypothetical retention times are estimated based on the compound's polarity relative to other furanocoumarins and typical C18 column behavior. Actual retention times may vary depending on the specific HPLC system and column used.
Experimental Protocols
This section provides a detailed methodology for the quantification of 8-geranyloxycoumarins.
Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Methanol (B129727) (analytical grade)
-
Reference standards of 8-geranyloxycoumarins (e.g., 8-geranyloxypsoralen) of known purity
-
Plant material or other sample matrix containing 8-geranyloxycoumarins
-
Syringe filters (0.45 µm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the 8-geranyloxycoumarin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Filter the standard solutions through a 0.45 µm syringe filter before injection.
Sample Preparation (from Citrus Peel)
-
Drying and Grinding: Dry the citrus peel at 40°C until a constant weight is achieved. Grind the dried peel into a fine powder.
-
Extraction: Accurately weigh 1 g of the powdered sample into a centrifuge tube. Add 20 mL of methanol and vortex for 1 minute.
-
Ultrasonic Extraction: Place the centrifuge tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection and Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (70% A: 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 20 µL of the standard and sample solutions into the HPLC system.
-
Data Acquisition: Acquire the chromatograms at a detection wavelength of 310 nm.
Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the 8-geranyloxycoumarin standard against its concentration.
-
Sample Analysis: Identify the 8-geranyloxycoumarin peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculation: Determine the concentration of the 8-geranyloxycoumarin in the sample by interpolating its peak area on the calibration curve. The concentration in the original sample can be calculated using the following formula:
Concentration (mg/g) = (C × V) / W
Where:
-
C = Concentration from the calibration curve (µg/mL)
-
V = Volume of the extraction solvent (mL)
-
W = Weight of the sample (g)
-
Visualizations
Chemical Structure Relationship
Caption: Structural relationship between the coumarin core and an 8-geranyloxycoumarin.
Experimental Workflow
Caption: Workflow for the HPLC quantification of 8-geranyloxycoumarins.
References
Application Notes and Protocols for the Use of 8-Geranyloxypsoralen in a CYP3A4 Inhibition Assay
For researchers, scientists, and drug development professionals, understanding the interaction of novel compounds with cytochrome P450 enzymes is a critical step in early drug discovery. Cytochrome P450 3A4 (CYP3A4) is a key enzyme responsible for the metabolism of a large proportion of clinically used drugs.[1][2] Inhibition of CYP3A4 can lead to significant drug-drug interactions, altering a drug's efficacy and safety profile.[3][4]
8-Geranyloxypsoralen (B190334), a naturally occurring furanocoumarin found in grapefruit, has been identified as a potent inhibitor of CYP3A4.[5] These application notes provide a detailed protocol for utilizing 8-geranyloxypsoralen as a reference compound or test article in CYP3A4 inhibition assays.
Mechanism of Action of Furanocoumarins
Furanocoumarins, including 8-geranyloxypsoralen, are known to be mechanism-based inhibitors of CYP3A4.[2][6] This type of inhibition is characterized by its time- and NADPH-dependency. The furan (B31954) moiety of the molecule is believed to play a crucial role in the interaction with the enzyme.[7][8] The process involves the initial, reversible binding of the inhibitor to the CYP3A4 active site. The enzyme then metabolizes the furanocoumarin, generating a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[2][6] This necessitates a pre-incubation step in the assay to fully characterize the inhibitory potential.
Figure 1: Mechanism-based inhibition of CYP3A4 by a furanocoumarin.
Application Notes
Selection of the In Vitro Test System
The choice of the in vitro system is crucial for obtaining reliable data.
-
Human Liver Microsomes (HLM): HLM are subcellular fractions containing the full complement of CYP enzymes and are considered the gold standard for in vitro metabolism studies. They provide a physiologically relevant environment.
-
Recombinant Human CYP3A4 (rhCYP3A4): These are baculovirus-infected insect cell microsomes containing human CYP3A4 and P450 reductase.[3] This system is ideal for studying the specific interaction with CYP3A4 without interference from other CYPs, but may lack other components present in HLM that can influence metabolism.
Probe Substrate Selection
The FDA recommends using two structurally unrelated substrates to evaluate CYP3A4 inhibition.[9] The choice of substrate will often dictate the analytical method.
-
Chromatography-based Substrates: Testosterone and midazolam are common probe substrates.[7][9][10] Their metabolites (6β-hydroxytestosterone and 1'-hydroxymidazolam, respectively) are typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Fluorogenic Substrates: Substrates like Luciferin-IPA can be used in high-throughput screening formats.[3] The reaction produces a luminescent signal that is easily measured with a plate reader.
Controls and Solvents
-
Positive Control: A known, potent inhibitor of CYP3A4, such as Ketoconazole (B1673606), should be run in parallel to validate the assay performance.[3][11]
-
Vehicle Control: The solvent used to dissolve 8-geranyloxypsoralen and other test compounds (e.g., DMSO, acetonitrile) can inhibit CYP enzymes at high concentrations. It is critical to ensure the final organic solvent concentration in the incubation is low, preferably below 0.5%.[12] A vehicle control (containing the same concentration of solvent as the test wells) is essential to determine the baseline (100%) enzyme activity.
Investigating Time-Dependent Inhibition (TDI)
For mechanism-based inhibitors like 8-geranyloxypsoralen, assessing TDI is important. This is typically done by comparing the IC50 value obtained with a pre-incubation step to the value from a direct inhibition assay (no pre-incubation).[13] A significant decrease in the IC50 value after pre-incubation suggests time-dependent inhibition.[13]
Quantitative Data Summary
The inhibitory potency of 8-geranyloxypsoralen and related analogues against CYP3A4 is typically expressed as the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
| Compound | IC50 (µM) | Test System | Substrate | Reference |
| 8-Geranyloxypsoralen | 3.93 | Human Liver Microsomes | Testosterone | [5] |
| 8-Alkyloxy-furanocoumarin Analogues | 0.78 ± 0.11 to 3.93 ± 0.53 | Human Liver Microsomes | Testosterone | [7][8] |
| Dihydro-8-geranyloxypsoralen | ~4-fold higher than 8-geranyloxypsoralen | Human Liver Microsomes | Testosterone | [7][8] |
Experimental Protocols
Protocol 1: IC50 Determination of 8-Geranyloxypsoralen (Direct and Time-Dependent)
This protocol is designed to determine the IC50 value of 8-geranyloxypsoralen against CYP3A4 activity in human liver microsomes using a probe substrate like testosterone. It includes a pre-incubation step to account for potential time-dependent inhibition.
Figure 2: Experimental workflow for CYP3A4 IC50 determination.
1. Materials and Reagents:
-
8-Geranyloxypsoralen
-
Ketoconazole (positive control)
-
Pooled Human Liver Microsomes (HLM)
-
Potassium Phosphate (B84403) Buffer (0.1 M, pH 7.4)
-
NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[3]
-
CYP3A4 Probe Substrate (e.g., Testosterone)
-
Organic Solvent (e.g., DMSO or Acetonitrile)
-
Termination Solution (e.g., ice-cold Acetonitrile with an internal standard)
-
96-well microplates
-
Incubator/shaker (37°C)
2. Preparation of Solutions:
-
Inhibitor Stock Solutions: Prepare a high-concentration stock solution of 8-geranyloxypsoralen (e.g., 10 mM) and ketoconazole (e.g., 5 mM) in a suitable organic solvent.
-
Working Inhibitor Solutions: Perform serial dilutions from the stock solutions to create a range of concentrations (e.g., 8-point curve) to be tested. The final concentrations in the assay should bracket the expected IC50 value.
-
HLM Suspension: Dilute the HLM stock in cold potassium phosphate buffer to the desired final concentration (e.g., 0.2 mg/mL). Keep on ice.
-
Substrate Solution: Prepare the probe substrate in the assay buffer at a concentration close to its Km value.
3. Assay Procedure (Time-Dependent Inhibition):
-
Add 100 µL of potassium phosphate buffer containing HLM (0.2 mg/mL) to each well of a 96-well plate.
-
Add 2 µL of the serially diluted 8-geranyloxypsoralen, ketoconazole, or vehicle control to the appropriate wells.
-
Pre-incubation: Add the NADPH regeneration system to initiate the pre-incubation phase. For a direct inhibition control (0-minute pre-incubation), add buffer instead. Incubate the plate at 37°C for 30 minutes.[3][13]
-
Reaction Initiation: Following pre-incubation, add the probe substrate to all wells to start the metabolic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.[10]
-
Reaction Termination: Stop the reaction by adding 100 µL of ice-cold acetonitrile.
-
Sample Processing: Seal the plate, vortex, and centrifuge to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the formation of the substrate's metabolite.
4. Data Analysis:
-
Determine the rate of metabolite formation in each well.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Compare the IC50 value from the 30-minute pre-incubation with the direct inhibition result to assess time-dependent inhibition.
References
- 1. Decoding the selective chemical modulation of CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening of cytochrome P450 3A4 inhibitors via in silico and in vitro approaches - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06311G [pubs.rsc.org]
- 4. Screening of cytochrome P450 3A4 inhibitors via in silico and in vitro approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 8-Geranyloxypsoralen - Immunomart [immunomart.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 8-geranyloxypsoralen analogues and their evaluation as inhibitors of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
- 10. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. bioivt.com [bioivt.com]
- 13. CYP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
Cell-based Assays for Determining the Anticancer and Anti-inflammatory Activity of 8-Geranyloxy Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the potential anticancer and anti-inflammatory activities of 8-Geranyloxy compounds, such as 8-Geranyloxypsoralen (B190334) and 7-Geranyloxycoumarin (Auraptene), using established cell-based assays.
Introduction
This compound compounds, a class of natural and synthetic molecules, have garnered significant interest for their potential therapeutic properties, including anticancer and anti-inflammatory effects. Preliminary studies have indicated that these compounds may modulate key signaling pathways involved in cancer cell proliferation and inflammatory responses. Robust and reproducible cell-based assays are crucial for the initial screening and characterization of the biological activity of these compounds. This document outlines detailed protocols for evaluating the cytotoxic effects of this compound compounds on cancer cell lines and for assessing their potential to inhibit inflammatory pathways.
Part 1: Anticancer Activity Assessment using Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells. This assay is widely used to determine the cytotoxic effects of potential anticancer compounds.
Experimental Protocol: MTT Assay
Materials:
-
This compound compound stock solution (e.g., in DMSO)
-
Human cancer cell lines (e.g., HeLa, A2780, MCF7, A549, SW480, K562, T47D)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compound in complete medium. A typical concentration range to start with is 0.1 to 200 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 540-570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Data Presentation: Anticancer Activity of this compound Compounds
The following tables summarize the reported cytotoxic activities of 7-Geranyloxycoumarin (Auraptene) and 8-Geranyloxypsoralen in various cancer cell lines.
Table 1: Cytotoxicity of 7-Geranyloxycoumarin (Auraptene) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |
| HeLa[1] | Cervical Cancer | 24 | 47.93 |
| A2780[1] | Ovarian Cancer | 24 | 31.49 |
| MCF7[2] | Breast Cancer | 48 | 36.00 |
| MCF7[2] | Breast Cancer | 72 | 21.66 |
| A549[3] | Lung Cancer | Not Specified | 77.20 |
| SW480[3] | Colorectal Cancer | Not Specified | 157.30 |
| K562[3] | Leukemia | Not Specified | 105.30 |
Table 2: Cytotoxicity of 8-Geranyloxypsoralen in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µg/mL) |
| HeLa[4] | Cervical Cancer | Not Specified | 56.40 |
| T47D[4] | Breast Cancer | Not Specified | 17.40 |
Note: IC₅₀ values can vary depending on the experimental conditions, including cell line passage number and specific assay parameters.
Experimental Workflow: Anticancer Activity Assessment
Part 2: Anti-inflammatory Activity Assessment using NF-κB Reporter Assay
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation. Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway. An NF-κB reporter assay is a powerful tool to screen for and characterize such compounds. This assay typically utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of NF-κB activation by a test compound results in a decrease in reporter gene expression, which can be easily quantified.
Experimental Protocol: NF-κB Luciferase Reporter Assay
Materials:
-
HEK293T or other suitable host cell line
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound compound stock solution (e.g., in DMSO)
-
Inflammatory stimulus (e.g., TNF-α or LPS)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density of 3 x 10⁴ cells/well.
-
On the following day, co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with various concentrations of the this compound compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., 10 ng/mL TNF-α) to activate the NF-κB pathway.
-
Include appropriate controls: unstimulated cells, stimulated cells without compound treatment (vehicle control), and a positive control inhibitor of NF-κB if available.
-
Incubate for an additional 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the luciferase assay kit.
-
Measure the firefly luciferase activity, which corresponds to NF-κB activation.
-
Measure the Renilla luciferase activity for normalization of transfection efficiency.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.
-
Data Presentation: Anti-inflammatory Activity of this compound Compounds
While the anti-inflammatory properties of 7-Geranyloxycoumarin (Auraptene) have been demonstrated through the reduction of inflammatory mediators like nitric oxide and TNF-α, and the inhibition of NF-κB and p38 MAPK activation, specific IC₅₀ values from cell-based anti-inflammatory assays are not consistently reported in the literature.[3] The following table provides a qualitative summary. The protocols provided herein can be utilized to determine these quantitative values.
Table 3: Qualitative Anti-inflammatory Activity of 7-Geranyloxycoumarin (Auraptene)
| Cell Line | Inflammatory Stimulus | Observed Effects | Reference |
| RAW264.7 Macrophages | LPS | Reduced production of nitric oxide and TNF-α; Inhibited phosphorylation of p38 MAPK. | [3] |
Further studies are required to determine the specific IC₅₀ values for the anti-inflammatory effects of this compound compounds.
Signaling Pathway: NF-κB Activation and Inhibition
Conclusion
The cell-based assays described in these application notes provide a robust framework for the initial evaluation of the anticancer and anti-inflammatory properties of this compound compounds. The MTT assay is a reliable method for determining cytotoxicity and calculating IC₅₀ values against various cancer cell lines. The NF-κB reporter assay offers a specific and sensitive means to investigate the anti-inflammatory potential of these compounds by measuring the inhibition of a key inflammatory signaling pathway. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Auraptene suppresses inflammatory responses in activated RAW264 macrophages by inhibiting p38 mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 8-geranyloxypsoralen analogues and their evaluation as inhibitors of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Isolation of 8-Geranyloxycoumarins from Plant Material
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation of 8-geranyloxycoumarins from plant materials, drawing upon established methodologies for the extraction and purification of coumarins from natural sources. The protocol is designed to be adaptable for various plant matrices and scalable to meet research and development needs.
Introduction
8-Geranyloxycoumarins are a subclass of coumarins characterized by a geranyloxy substituent at the C8 position of the benzopyran-2-one skeleton. These compounds have garnered interest in the scientific community due to their potential biological activities. This protocol outlines a general procedure for their extraction from plant tissues, followed by chromatographic purification. The primary sources for these compounds mentioned in the literature include plants from the Rutaceae family, such as Toddalia asiatica and various Citrus species.[1][2][3]
Experimental Protocols
This section details the step-by-step methodology for the isolation of 8-geranyloxycoumarins.
Plant Material Preparation
-
Collection and Identification: Collect fresh plant material (e.g., twigs, peels, roots). Ensure proper botanical identification.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle. Alternatively, freeze-drying can be used to better preserve the chemical constituents.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
Extraction
Several methods can be employed for the extraction of coumarins. Two common and effective methods are presented below.
This method is suitable for thermally sensitive compounds.
-
Solvent Selection: Methanol (B129727) is a commonly used and effective solvent for extracting coumarins.[2]
-
Procedure:
-
Place the powdered plant material in a large container (e.g., a glass percolator or a large flask).
-
Add methanol to completely submerge the plant material. A solid-to-liquid ratio of 1:10 (w/v) is a good starting point.
-
Allow the mixture to stand at room temperature for 3-5 days, with occasional agitation.
-
For percolation, allow the solvent to slowly pass through the plant material, collecting the extract (percolate).
-
Collect the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
MAE is a more rapid extraction method that can improve efficiency.
-
Solvent Selection: Methanol is a suitable solvent for MAE of coumarins.[4]
-
Procedure:
-
Mix the powdered plant material with methanol in a microwave-safe extraction vessel. A solid/liquid ratio of 1:10 (g/mL) is recommended.[4]
-
Set the extraction parameters. A temperature of 50°C for 1 minute has been shown to be effective for coumarin (B35378) extraction from Toddalia asiatica.[4]
-
After extraction, filter the mixture to separate the extract from the plant debris.
-
Concentrate the extract using a rotary evaporator to yield the crude extract.
-
Chromatographic Purification
A multi-step chromatographic approach is typically necessary to isolate pure 8-geranyloxycoumarins.
This step aims to separate the crude extract into fractions with decreasing complexity.
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh) is a common choice.
-
Mobile Phase: A gradient of non-polar to polar solvents is used. A common system is a gradient of petroleum ether (or hexane) and ethyl acetate (B1210297), or dichloromethane (B109758) and ethyl acetate.[2]
-
Procedure:
-
Prepare a silica gel slurry in the initial, least polar solvent (e.g., 100% petroleum ether) and pack it into a glass column.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity (e.g., starting with 100% petroleum ether, then gradually increasing the percentage of ethyl acetate).
-
Collect fractions of a fixed volume and monitor the separation using Thin Layer Chromatography (TLC).
-
Pool fractions with similar TLC profiles.
-
For final purification to obtain high-purity compounds, more advanced techniques are recommended.
Option A: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid chromatography technique that avoids solid supports, thus minimizing sample adsorption and degradation.
-
Solvent System: A biphasic solvent system is required. For coumarins, a system of hexane-ethyl acetate-methanol-water (5:5:5.5:4.5, v/v/v/v) has been successfully used.[4]
-
Procedure:
-
Prepare and equilibrate the two-phase solvent system.
-
Fill the HSCCC coil with the stationary phase.
-
Dissolve the pre-fractionated sample in a small volume of the solvent system and inject it into the instrument.
-
Pump the mobile phase through the coil at a specific flow rate while the coil is rotating at a high speed.
-
Collect fractions and monitor with TLC or HPLC.
-
Combine pure fractions and evaporate the solvent.
-
Option B: Preparative Thin Layer Chromatography (pTLC)
pTLC is a scalable version of analytical TLC for purifying small to medium amounts of compounds.
-
Stationary Phase: Silica gel 60 F254 plates (0.5-1 mm thickness).
-
Mobile Phase: Use a solvent system that provides good separation of the target compound in analytical TLC (e.g., n-heptane-diisopropyl ether-isopropanol).
-
Procedure:
-
Dissolve the fraction containing the target compound in a minimal amount of a volatile solvent.
-
Apply the sample as a narrow band onto the pTLC plate.
-
Develop the plate in a chromatography chamber saturated with the mobile phase.
-
Visualize the separated bands under UV light (254 nm and/or 365 nm).
-
Scrape the band corresponding to the 8-geranyloxycoumarin from the plate.
-
Elute the compound from the silica gel using a polar solvent (e.g., ethyl acetate or methanol).
-
Filter and evaporate the solvent to obtain the pure compound.
-
Data Presentation
The following table summarizes quantitative data from a study on the isolation of coumarins using microwave-assisted extraction coupled with high-speed counter-current chromatography from Toddalia asiatica.[4] While not all are 8-geranyloxycoumarins, the data provides a reference for expected yields and purities.
| Compound | Yield (mg/g of dried plant material) | Purity (%) |
| Isopimpinellin | 0.85 | 95.0 |
| Pimpinellin | 2.55 | 99.1 |
| Phellopterin | 0.95 | 96.4 |
Note: The yields and purities are dependent on the plant material, extraction method, and purification technique.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the isolation of 8-geranyloxycoumarins from plant material.
Caption: Experimental workflow for isolating 8-geranyloxycoumarins.
References
- 1. New geranyloxycoumarins from Toddalia asiatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coumarins from the peel of citrus grown in Colombia: composition, elicitation and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Central Authentication Service [cas.inra.fr]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for NMR Analysis of Synthetic 8-Geranyloxy Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Geranyloxy derivatives, particularly those of coumarins and flavonoids, represent a significant class of synthetic compounds with diverse biological activities. Their potential applications in drug discovery, particularly as enzyme inhibitors, necessitate precise structural characterization.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and purity assessment of these molecules. This document provides detailed application notes and standardized protocols for the synthesis and subsequent NMR analysis of this compound derivatives.
Data Presentation: NMR Spectral Data
The following tables summarize the characteristic ¹H and ¹³C NMR spectral data for representative 8-geranyloxycoumarin derivatives. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectral Data of Synthetic 8-Geranyloxycoumarin Derivatives
| Compound | Position | δ (ppm) | Multiplicity | J (Hz) |
| 8-Geranyloxypsoralen (B190334) | H-4 | 7.74 | s | - |
| H-5 | 7.56-7.59 | m | - | |
| H-6 | 6.88 | dd | 2.5, 9.0 | |
| H-8 | 6.83 | d | 2.5 | |
| H-1' (Geranyl) | 5.40-5.45 | m | - | |
| H-2' (Geranyl) | 5.01-5.06 | m | - | |
| OCH₂ (Geranyl) | 4.60 | d | 4.0 | |
| CH₃ (Geranyl) | 1.75, 1.67, 1.60 | s | - | |
| 7-Geranyloxycoumarin | H-4 | 7.63 | d | 9.5 |
| H-5 | 7.36 | d | 8.5 | |
| H-3 | 6.23 | d | 9.5 | |
| H-6 | 6.83 | dd | 2.5, 8.5 | |
| H-8 | 6.79 | d | 2.5 | |
| H-1' (Geranyl) | 5.49 | t | 6.5 | |
| H-2' (Geranyl) | 5.09 | t | 6.5 | |
| OCH₂ (Geranyl) | 4.57 | d | 6.5 | |
| CH₃ (Geranyl) | 1.75, 1.68, 1.60 | s | - |
Note: Data compiled from various sources.[3][4] Specific assignments should be confirmed with 2D NMR experiments.
Table 2: ¹³C NMR Spectral Data of Synthetic 8-Geranyloxycoumarin Derivatives
| Compound | Position | δ (ppm) |
| 8-Geranyloxypsoralen | C-2 | 162.86 |
| C-3 | 112.04 | |
| C-4 | 142.78 | |
| C-4a | 113.98 | |
| C-5 | 126.24 | |
| C-6 | 106.88 | |
| C-7 | 159.49 | |
| C-8 | 102.13 | |
| C-8a | 156.31 | |
| C-1' (Geranyl) | 141.61 | |
| C-2' (Geranyl) | 120.25 | |
| C-3' (Geranyl) | 132.02 | |
| CH₂O (Geranyl) | 65.67 | |
| CH₃ (Geranyl) | 25.65, 17.70, 16.79 | |
| 7-Geranyloxycoumarin | C-2 | 161.03 |
| C-3 | 113.19 | |
| C-4 | 142.34 | |
| C-4a | 113.39 | |
| C-5 | 128.74 | |
| C-6 | 112.50 | |
| C-7 | 161.88 | |
| C-8 | 101.12 | |
| C-8a | 155.23 | |
| C-1' (Geranyl) | 140.06 | |
| C-2' (Geranyl) | 118.38 | |
| C-3' (Geranyl) | 131.94 | |
| CH₂O (Geranyl) | 65.47 | |
| CH₃ (Geranyl) | 25.64, 17.69, 16.76 |
Note: Data compiled from various sources.[3][4] Assignments are based on reported data and should be verified.
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol outlines a general method for the synthesis of 8-geranyloxycoumarins via Williamson ether synthesis.
Materials:
-
Hydroxycoumarin (e.g., 8-hydroxypsoralen, 7-hydroxycoumarin)
-
Geranyl bromide
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (CH₃CN) or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Hexane
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the hydroxycoumarin (1.0 mmol) in anhydrous acetonitrile (30 mL), add powdered cesium carbonate (1.1 mmol).[4]
-
Stir the mixture at room temperature for 15-20 minutes to form the corresponding phenoxide salt.
-
Add geranyl bromide (1.2 mmol) to the reaction mixture.[4]
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from 2.5 to 34 hours depending on the substrate.[4]
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of n-hexane and ethyl acetate as the eluent.[4]
-
Combine the fractions containing the pure product and evaporate the solvent to yield the this compound derivative.
-
Confirm the structure and purity of the final product using NMR spectroscopy.
Protocol 2: NMR Analysis of this compound Derivatives
This protocol provides a standard procedure for acquiring and processing ¹H and ¹³C NMR spectra.
Instrumentation and Software:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or 500 MHz)[4][5]
-
NMR data processing software (e.g., MestReNova, TopSpin)
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[4]
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer to obtain optimal resolution and lineshape.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:
-
Pulse program: zg30
-
Number of scans: 16-64
-
Relaxation delay (d1): 1-2 seconds
-
Acquisition time: 2-4 seconds
-
Spectral width: 12-16 ppm
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling. Typical parameters include:
-
Pulse program: zgpg30
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation delay (d1): 2 seconds
-
Spectral width: 200-240 ppm
-
2D NMR Acquisition (for detailed structural elucidation):
-
For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[6][7][8]
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra manually.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the solvent peak for ¹³C (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.
-
Assign the signals in both ¹H and ¹³C NMR spectra, using 2D NMR data to confirm assignments.
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Workflow for NMR analysis of synthetic this compound derivatives.
References
- 1. Synthesis of 8-geranyloxypsoralen analogues and their evaluation as inhibitors of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure Elucidation of Prenyl- and Geranyl-Substituted Coumarins in Gerbera piloselloides by NMR Spectroscopy, Electronic Circular Dichroism Calculations, and Single Crystal X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mjas.analis.com.my [mjas.analis.com.my]
Application Notes and Protocols for LC-MS/MS Detection of 8-Geranyloxypsoralen in Plasma
This document provides a detailed methodology for the quantitative analysis of 8-geranyloxypsoralen (B190334) (8-GOP) in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies or other bioanalytical applications requiring sensitive and specific measurement of 8-GOP.
Introduction
8-Geranyloxypsoralen is a furanocoumarin derivative with various biological activities, including the inhibition of cytochrome P450 enzymes like CYP3A4.[1] Accurate quantification of 8-GOP in biological matrices such as plasma is crucial for understanding its pharmacokinetics and pharmacodynamics. The LC-MS/MS method described herein offers high selectivity and sensitivity for the determination of 8-GOP in plasma.
Chemical Properties of 8-Geranyloxypsoralen:
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₂O₄ | [1][2][][4] |
| Molecular Weight | 338.4 g/mol | [1][2][] |
| Solubility | Soluble in Acetonitrile (B52724) and Chloroform | [1] |
| CAS Number | 7437-55-0 | [1] |
Experimental Protocols
This section details the materials, reagents, and procedures for the sample preparation, LC-MS/MS analysis, and data processing for the quantification of 8-geranyloxypsoralen in plasma.
Materials and Reagents
-
8-Geranyloxypsoralen (analytical standard)
-
Imperatorin (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma (drug-free, with K2-EDTA as anticoagulant)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 8-GOP and Imperatorin (IS) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 8-GOP stock solution in methanol:water (1:1, v/v) to create calibration standards with concentrations ranging from 1 to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Imperatorin stock solution with methanol:water (1:1, v/v).
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples to room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the 100 ng/mL Imperatorin (IS) working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean HPLC vial for analysis.
LC-MS/MS Conditions
2.5.1. Liquid Chromatography
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.0 | 30 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 30 |
| 8.0 | 30 |
2.5.2. Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 150 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 8-Geranyloxypsoralen | 339.2 | 203.1 | 25 |
| Imperatorin (IS) | 271.1 | 203.1 | 20 |
Note: The fragmentation of the geranyl side chain is a predicted major loss. The product ion at m/z 203.1 corresponds to the psoralen (B192213) backbone.
Data Presentation and Quantitative Analysis
Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used for the analysis.
Table of Method Validation Parameters (Hypothetical Data):
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery | 85 - 105% |
| Matrix Effect | Minimal |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the LC-MS/MS method for the detection of 8-geranyloxypsoralen in plasma.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of 8-geranyloxypsoralen in plasma. The protocol is suitable for pharmacokinetic studies and other applications in drug development and biomedical research. The use of a structurally related internal standard and a simple protein precipitation sample preparation procedure allows for reliable and efficient analysis.
References
Application of 8-Geranyloxypsoralen as a Chemical Probe: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Geranyloxypsoralen (B190334) (8-GOP) is a naturally occurring furanocoumarin found in various citrus species.[1] As a chemical probe, 8-GOP offers a valuable tool for investigating a range of biological processes due to its diverse inhibitory activities. This document provides detailed application notes and experimental protocols for utilizing 8-GOP in studying enzyme inhibition and cellular signaling pathways. Its key applications include the inhibition of Cytochrome P450 3A4 (CYP3A4) and β-secretase 1 (BACE1), as well as the modulation of cellular responses such as nitric oxide (NO) and superoxide (B77818) production, and Epstein-Barr virus (EBV) activation.[1]
Data Presentation: Quantitative Inhibitory Activity
The following table summarizes the reported inhibitory concentrations (IC50) of 8-Geranyloxypsoralen against key molecular targets. This data is crucial for designing experiments and understanding the potency of 8-GOP as a chemical probe.
| Target Enzyme | IC50 Value (µM) | Cell Line/System | Substrate | Reference |
| Cytochrome P450 3A4 (CYP3A4) | 3.93 ± 0.53 | Human Liver Microsomes | Testosterone (B1683101) | [2][3] |
| β-secretase 1 (BACE1) | 20.4 | Not specified | Not specified | [1] |
Applications in Enzyme Inhibition
Probing Cytochrome P450 3A4 (CYP3A4) Activity
8-GOP serves as a potent inhibitor of CYP3A4, a critical enzyme in drug metabolism.[2][3] This makes it a useful chemical probe for:
-
Investigating the role of CYP3A4 in the metabolism of novel drug candidates.
-
Studying drug-drug interactions involving the CYP3A4 pathway.
-
Validating high-throughput screening assays for CYP3A4 inhibitors.
The inhibitory activity of 8-GOP and its analogs is dependent on the furan (B31954) moiety, highlighting the structural requirements for interaction with the enzyme's active site.[2][3]
Caption: Mechanism of CYP3A4 inhibition by 8-Geranyloxypsoralen.
This protocol is adapted from studies using human liver microsomes and testosterone as a substrate.[2][3]
Materials:
-
Human Liver Microsomes (HLMs)
-
8-Geranyloxypsoralen (8-GOP)
-
Testosterone (substrate)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for HPLC analysis
-
HPLC system with a suitable column for metabolite separation
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of 8-GOP in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare a stock solution of testosterone.
-
Prepare the NADPH regenerating system in buffer.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate HLMs with varying concentrations of 8-GOP (e.g., 0.1 to 100 µM) in potassium phosphate buffer at 37°C for 10 minutes. Include a vehicle control (solvent only).
-
Initiate the reaction by adding testosterone to the mixture.
-
Immediately after adding the substrate, add the NADPH regenerating system to start the metabolic reaction.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the formation of the testosterone metabolite (e.g., 6β-hydroxytestosterone) by HPLC.
-
Calculate the rate of metabolite formation.
-
-
Data Analysis:
-
Determine the percent inhibition of CYP3A4 activity for each concentration of 8-GOP compared to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the 8-GOP concentration and fitting the data to a suitable sigmoidal dose-response curve.
-
Caption: Workflow for determining the IC50 of 8-GOP on CYP3A4 activity.
Investigating β-secretase 1 (BACE1) Activity
8-GOP can also be utilized as a chemical probe to study the function of BACE1, an enzyme implicated in the pathogenesis of Alzheimer's disease.[1] Its inhibitory activity allows for:
-
Elucidating the role of BACE1 in amyloid precursor protein (APP) processing.
-
Serving as a reference compound in screens for novel BACE1 inhibitors.
Applications in Cellular Assays
Modulation of Nitric Oxide (NO) Production in Macrophages
8-GOP has been shown to inhibit nitric oxide (NO) generation in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated RAW 264.7 macrophages.[1] This makes it a useful tool for:
-
Investigating the signaling pathways leading to iNOS (inducible nitric oxide synthase) expression and NO production.
-
Studying the anti-inflammatory properties of furanocoumarins.
-
Screening for compounds that modulate macrophage activation.
Caption: Inhibition of LPS/IFN-γ-induced NO production by 8-GOP.
This protocol is based on the use of the Griess reagent to measure nitrite (B80452), a stable product of NO, in the culture medium of RAW 264.7 cells.[1]
Materials:
-
RAW 264.7 murine macrophage cell line
-
8-Geranyloxypsoralen (8-GOP)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of 8-GOP (e.g., 1 to 50 µM) for 1 hour. Include a vehicle control.
-
-
Stimulation:
-
Stimulate the cells with LPS and IFN-γ to induce NO production.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Perform the Griess assay according to the manufacturer's instructions to determine the nitrite concentration.
-
-
Data Analysis:
-
Calculate the percentage of NO production inhibition by 8-GOP compared to the stimulated, untreated control.
-
Determine the IC50 value if a dose-response is observed.
-
Probing Superoxide Generation in Leukemic Cells
8-GOP inhibits the generation of superoxide in TPA-stimulated HL-60 leukemia cells.[1] This application is valuable for:
-
Studying the mechanisms of NADPH oxidase activation and reactive oxygen species (ROS) production.
-
Investigating the antioxidant and anti-inflammatory potential of compounds.
-
Screening for inhibitors of oxidative burst.
Materials:
-
HL-60 human promyelocytic leukemia cell line
-
8-Geranyloxypsoralen (8-GOP)
-
Phorbol 12-myristate 13-acetate (TPA) or other suitable stimulus
-
Reagent for superoxide detection (e.g., Cytochrome c, Lucigenin)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well plate and a plate reader
Procedure:
-
Cell Preparation:
-
Culture HL-60 cells and, if necessary, differentiate them into a neutrophil-like phenotype (e.g., with DMSO).
-
-
Assay Preparation:
-
Resuspend the cells in HBSS.
-
In a 96-well plate, add the cell suspension, the superoxide detection reagent, and varying concentrations of 8-GOP.
-
-
Stimulation:
-
Initiate superoxide production by adding TPA.
-
-
Measurement:
-
Immediately begin kinetic measurement of superoxide production using a plate reader (absorbance for Cytochrome c, luminescence for Lucigenin).
-
-
Data Analysis:
-
Determine the rate of superoxide production.
-
Calculate the percent inhibition for each 8-GOP concentration and determine the IC50.
-
Investigating Epstein-Barr Virus (EBV) Activation
8-GOP at a concentration of 50 µM has been shown to inhibit the activation of the Epstein-Barr virus (EBV) induced by TPA in infected Raji B-lymphoblastoid cells.[1] This makes 8-GOP a useful probe for:
-
Studying the signaling pathways involved in EBV lytic cycle induction.
-
Screening for potential anti-viral compounds that target EBV reactivation.
-
Investigating the link between chemical exposure and viral activation.
Caption: 8-GOP inhibits TPA-induced EBV lytic cycle activation in Raji cells.
Materials:
-
Raji B-lymphoblastoid cell line (latently infected with EBV)
-
8-Geranyloxypsoralen (8-GOP)
-
Phorbol 12-myristate 13-acetate (TPA)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Antibodies for detecting EBV early antigens (EA-D) by immunofluorescence
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture Raji cells to the desired density.
-
Pre-treat the cells with 8-GOP (e.g., 50 µM) for 1 hour.
-
-
Induction:
-
Induce EBV activation by adding TPA to the cell culture.
-
-
Incubation:
-
Incubate for 48 hours to allow for the expression of early viral antigens.
-
-
Immunofluorescence Staining:
-
Harvest the cells and prepare slides.
-
Fix and permeabilize the cells.
-
Stain for EBV early antigens (EA-D) using specific primary and fluorescently labeled secondary antibodies.
-
-
Analysis:
-
Observe the cells under a fluorescence microscope.
-
Quantify the percentage of EA-D positive cells in the 8-GOP treated group compared to the TPA-only control.
-
Conclusion
8-Geranyloxypsoralen is a versatile chemical probe with applications in studying drug metabolism, neurodegenerative disease targets, and cellular inflammation and viral activation pathways. The protocols and data provided in this document offer a comprehensive guide for researchers to effectively utilize 8-GOP in their investigations. As with any chemical probe, it is essential to consider its full pharmacological profile and use appropriate controls to ensure the specific effects of 8-GOP are being observed.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 8-geranyloxypsoralen analogues and their evaluation as inhibitors of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 8-Geranyloxycoumarin
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vivo effects of 8-geranyloxycoumarin, a natural product derivative with therapeutic potential. The protocols outlined below are designed to assess the compound's anti-inflammatory and anti-cancer properties, based on the known biological activities of related coumarin (B35378) compounds.[1][2][3]
Introduction
Coumarins are a class of benzopyrone compounds found in various plants, known for a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[2][3] While research exists on related compounds like 7-geranyloxycoumarin, which has shown promise in enhancing radiotherapy for gastric adenocarcinoma[4], the in vivo effects of 8-geranyloxycoumarin remain to be elucidated. This document presents a detailed experimental design to explore its therapeutic potential in animal models. Preclinical in vivo studies are an indispensable step in drug development to evaluate the safety, toxicity, and efficacy of a compound in a complex physiological system before it can be considered for human trials.[5][6]
Proposed Mechanisms of Action
Based on the literature for similar coumarin derivatives, 8-geranyloxycoumarin is hypothesized to exert its effects through the modulation of key signaling pathways involved in inflammation and cancer.
-
Anti-inflammatory Mechanism: The compound may inhibit the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[7] This would lead to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Anti-cancer Mechanism: 8-geranyloxycoumarin could potentially induce apoptosis in cancer cells by activating caspases (e.g., caspase-3/7) and disrupting microtubule dynamics by targeting β-tubulin polymerization.[8]
The following DOT script visualizes the proposed signaling pathways.
Caption: Proposed signaling pathways for 8-geranyloxycoumarin.
In Vivo Experimental Design
A phased approach is recommended, starting with acute toxicity studies, followed by efficacy studies in relevant disease models.
The following DOT script provides a visual representation of the overall experimental workflow.
Caption: Overall experimental workflow.
-
For Anti-inflammatory Studies: Male CD-1 mice (25-30 g) are a suitable model for inducing acute inflammation.[9]
-
For Anti-cancer Studies: Immunocompromised mice (e.g., BALB/c nude mice) are required for tumor xenograft models.
For each study, the following groups are recommended (n=6-8 animals per group):
-
Vehicle Control: Animals receive the vehicle used to dissolve 8-geranyloxycoumarin.
-
Positive Control: Animals receive a standard drug (e.g., Indomethacin for inflammation, Doxorubicin for cancer).
-
8-Geranyloxycoumarin (Low Dose): Animals receive a low dose of the test compound.
-
8-Geranyloxycoumarin (Medium Dose): Animals receive a medium dose of the test compound.
-
8-Geranyloxycoumarin (High Dose): Animals receive a high dose of the test compound.
Experimental Protocols
Objective: To determine the median lethal dose (LD50) and observe any signs of toxicity.
Protocol:
-
Administer single escalating doses of 8-geranyloxycoumarin to different groups of mice.
-
Observe the animals for 14 days for mortality, behavioral changes, and any signs of toxicity.
-
Record the number of mortalities at each dose level.
-
Calculate the LD50 using appropriate statistical methods.
Objective: To evaluate the anti-inflammatory effect of 8-geranyloxycoumarin on acute inflammation.[10][11]
Protocol:
-
Administer 8-geranyloxycoumarin or control substances orally or intraperitoneally.
-
After 1 hour, inject 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group.
Objective: To assess the topical anti-inflammatory activity of 8-geranyloxycoumarin.[9]
Protocol:
-
Topically apply 8-geranyloxycoumarin or a control substance to the right ear of each mouse.
-
After 30 minutes, apply 12-O-tetradecanoylphorbol-13-acetate (TPA) to the same ear to induce inflammation.
-
After 4 hours, sacrifice the animals and punch out a section of both ears for weighing.
-
The difference in weight between the right and left ear punches indicates the degree of edema.
-
Calculate the percentage inhibition of edema.
Objective: To determine the in vivo anti-tumor efficacy of 8-geranyloxycoumarin.
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., human gastric adenocarcinoma MKN45 cells) into the flank of immunocompromised mice.[4]
-
When tumors reach a palpable size, randomize the animals into treatment groups.
-
Administer 8-geranyloxycoumarin or control substances according to the predetermined schedule (e.g., daily for 21 days).
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, sacrifice the animals, excise the tumors, and weigh them.
-
A portion of the tumor can be used for histological and molecular analysis.
Data Presentation
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.42 ± 0.03 | 50.6% |
| 8-Geranyloxycoumarin | 25 | 0.71 ± 0.04 | 16.5% |
| 8-Geranyloxycoumarin | 50 | 0.60 ± 0.03 | 29.4% |
| 8-Geranyloxycoumarin | 100 | 0.51 ± 0.04 | 40.0% |
| Data are presented as mean ± SEM. |
| Treatment Group | Dose (mg/kg/day) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 120 | - |
| Doxorubicin | 5 | 600 ± 80 | 60.0% |
| 8-Geranyloxycoumarin | 50 | 1200 ± 110 | 20.0% |
| 8-Geranyloxycoumarin | 100 | 950 ± 95 | 36.7% |
| 8-Geranyloxycoumarin | 200 | 750 ± 90 | 50.0% |
| Data are presented as mean ± SEM. |
Conclusion
This document provides a detailed roadmap for the in vivo investigation of 8-geranyloxycoumarin. The proposed experimental designs and protocols will enable researchers to systematically evaluate its anti-inflammatory and anti-cancer potential, paving the way for further preclinical and clinical development. Adherence to ethical guidelines for animal research is paramount throughout these studies.
References
- 1. pjmhsonline.com [pjmhsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Coumarins and Gastrointestinal Cancer: A New Therapeutic Option? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-geranyloxycoumarin enhanced radiotherapy effects on human gastric adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jtrolis.ub.ac.id [jtrolis.ub.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Anti-Inflammatory Activity of Four Edible Cactaceae Flowers from Mexico [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 8-Geranyloxy-5,7-dimethoxycoumarin as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Geranyloxy-5,7-dimethoxycoumarin is a naturally occurring coumarin (B35378) derivative found in plant species such as Toddalia asiatica of the Rutaceae family.[1][2] As a reference standard, this compound is essential for the accurate identification, quantification, and quality control of botanical extracts and finished products. These application notes provide detailed protocols for the characterization and use of this compound-5,7-dimethoxycoumarin as a reference standard in analytical and biological research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound-5,7-dimethoxycoumarin is presented in Table 1.
Table 1: Physicochemical Properties of this compound-5,7-dimethoxycoumarin
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₆O₅ | [1][2] |
| Molecular Weight | 358.43 g/mol | [1][2] |
| CAS Number | 1228175-65-2 | [1][2] |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in DMSO, Methanol (B129727), Ethanol, Acetonitrile | [3] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (Solvent) | -80°C for up to 1 year | [1] |
Analytical Characterization Protocols
Accurate characterization of the reference standard is paramount. The following are recommended protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a method for determining the purity of this compound-5,7-dimethoxycoumarin using HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 340 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound-5,7-dimethoxycoumarin in methanol at a concentration of 1 mg/mL. From this, prepare a working standard of 100 µg/mL in the mobile phase.
-
Sample Analysis: Inject the working standard into the HPLC system.
-
Data Analysis: Determine the purity by calculating the peak area percentage of the main peak relative to the total peak area of all observed peaks.
Table 2: Example HPLC Gradient for Purity Determination
| Time (minutes) | % Acetonitrile (A) | % Water with 0.1% Formic Acid (B) |
| 0 | 50 | 50 |
| 20 | 95 | 5 |
| 25 | 95 | 5 |
| 30 | 50 | 50 |
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol is designed for the confirmation of the identity and to assess the mass purity of this compound-5,7-dimethoxycoumarin.
Instrumentation and Conditions:
-
LC-MS/MS System: A high-resolution mass spectrometer coupled with a UHPLC system.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: Acetonitrile (A) and Water with 0.1% Formic Acid (B) at a flow rate of 0.3 mL/min.
-
Scan Mode: Full scan for parent ion and product ion scan for fragmentation.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the reference standard (approximately 1 µg/mL) in methanol.
-
Analysis: Inject the sample into the LC-MS/MS system and acquire data in both full scan and product ion scan modes.
-
Data Interpretation: Confirm the presence of the protonated molecule [M+H]⁺ at m/z 359.18. Analyze the fragmentation pattern to confirm the structure.
Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for the unambiguous structural confirmation of the reference standard.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the reference standard in 0.5-0.7 mL of the chosen deuterated solvent.
-
Data Acquisition: Acquire standard 1D and 2D NMR spectra.
-
Spectral Interpretation: Assign all proton and carbon signals and confirm the connectivity and spatial relationships of the atoms in the molecule.
Application in Biological Assays
Based on studies of structurally similar coumarins, this compound-5,7-dimethoxycoumarin may possess anti-inflammatory and anticancer properties. The reference standard can be used to accurately quantify the compound in test solutions for in vitro and in vivo studies.
Potential Anti-Cancer Activity: A Hypothetical Signaling Pathway
The isomer 5-Geranyloxy-7-methoxycoumarin has been shown to induce apoptosis in colon cancer cells through the p53 and caspase signaling pathways.[3] A similar mechanism could be investigated for this compound-5,7-dimethoxycoumarin.
Caption: Hypothetical apoptotic pathway induced by this compound-5,7-dimethoxycoumarin.
Stability-Indicating Method Development
To ensure the integrity of the reference standard over time, a stability-indicating HPLC method should be developed. This involves subjecting the compound to stress conditions to generate degradation products.
Table 3: Recommended Stress Conditions for Stability Studies
| Stress Condition | Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours. |
| Oxidative Stress | 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Stress | Dry heat at 105°C for 48 hours. |
| Photostability | Exposure to UV light (254 nm) and visible light for 7 days. |
Following exposure to these stress conditions, samples should be analyzed by the HPLC-UV method described in Protocol 1 to assess for degradation. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.
Caption: Workflow for developing a stability-indicating HPLC method.
General Experimental Workflow for Use as a Reference Standard
The following diagram illustrates the general workflow for utilizing this compound-5,7-dimethoxycoumarin as a reference standard in a research setting.
Caption: General workflow for using a reference standard.
Conclusion
This compound-5,7-dimethoxycoumarin serves as a critical tool for the accurate analysis of this compound in various matrices. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this reference standard in their work. Adherence to these methodologies will ensure the generation of reliable and reproducible data. It is important to note that the provided protocols, especially for biological assays, are based on data from structurally similar compounds and should be validated for this compound-5,7-dimethoxycoumarin specifically.
References
Application Notes and Protocols for the Crystallization of 8-Geranyloxy Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Geranyloxy compounds, a class of natural and synthetic molecules derived from psoralens and coumarins, have garnered significant interest in pharmaceutical research due to their diverse biological activities. These activities include potential applications as photosensitizers in anticancer therapies and as inhibitors of cytochrome P450 enzymes like CYP3A4.[1][2][3] Obtaining high-purity crystalline forms of these compounds is crucial for their structural elucidation, characterization, and formulation in drug development.
This document provides detailed application notes and standardized protocols for the crystallization of this compound compounds. The methodologies are based on general principles for the crystallization of hydrophobic, natural product-like molecules and are intended to serve as a starting point for optimization.
Physicochemical Properties and Pre-Crystallization Considerations
This compound compounds are characterized by a planar aromatic core (furanocoumarin) and a long, flexible, and hydrophobic geranyloxy side chain. This amphipathic nature can present challenges in crystallization. Before proceeding with crystallization trials, it is essential to ensure the high purity of the compound, as impurities can significantly hinder crystal formation.[4]
Table 1: General Physicochemical Properties of this compound Compounds
| Property | Typical Value/Characteristic | Implication for Crystallization |
| Molecular Weight | 300 - 400 g/mol | |
| Polarity | Low to medium (semi-polar)[5] | Soluble in a range of organic solvents. |
| Solubility | Generally soluble in non-polar and moderately polar organic solvents (e.g., hexane, ethyl acetate, acetone, ethanol).[5][6][7] Poorly soluble in water. | Solvent selection is a critical parameter. |
| Thermal Stability | Generally stable at temperatures used for crystallization. | Allows for techniques involving heating to dissolve the compound. |
| Purity Requirement | >95% for initial screening, >98% for high-quality crystals. | Pre-purification by chromatography (e.g., silica (B1680970) gel column chromatography) is often necessary.[5] |
General Crystallization Workflow
The process of obtaining high-quality crystals of this compound compounds can be systematically approached by following a general workflow. This involves selecting an appropriate solvent system, creating a supersaturated solution, and allowing for slow crystal growth.
References
- 1. Extraction, isolation, and purification of furanocoumarins from invasive Heracleum sosnowskyi [epublications.vu.lt]
- 2. Synthesis of 8-geranyloxypsoralen analogues and their evaluation as inhibitors of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iscientific.org [iscientific.org]
- 5. mdpi.com [mdpi.com]
- 6. Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note: In Vitro BACE1 Inhibition Assay Using 8-Geranyloxypsoralen
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for an in vitro fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of 8-geranyloxypsoralen (B190334) against Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1). BACE1 is a primary therapeutic target for Alzheimer's disease (AD) as it initiates the cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides[1][2]. These peptides are the main component of the amyloid plaques found in the brains of AD patients[3][4]. The described assay offers a sensitive and high-throughput method for screening potential BACE1 inhibitors[5]. 8-Geranyloxypsoralen, a furanocoumarin, has been identified as an inhibitor of BACE1 and is used here as an example compound[6].
BACE1 Signaling Pathway in Alzheimer's Disease
BACE1 is the rate-limiting enzyme in the amyloidogenic pathway[4]. It cleaves APP to generate a secreted ectodomain (APPsβ) and a membrane-bound C-terminal fragment, C99[3]. The γ-secretase complex then cleaves C99 to produce the Aβ peptide and the APP intracellular domain (AICD)[3]. An alternative, non-amyloidogenic pathway involves α-secretase, which cleaves APP within the Aβ domain, thus precluding Aβ formation[3]. Inhibition of BACE1 is a key strategy to reduce Aβ production[1].
Caption: Amyloidogenic vs. Non-Amyloidogenic APP processing pathways.
Principle of the FRET-Based Assay
This assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quenching acceptor molecule[5]. In the intact peptide, the quencher absorbs the emission energy of the fluorophore via Fluorescence Resonance Energy Transfer (FRET), resulting in a low fluorescence signal[5][7]. Upon cleavage of the peptide by active BACE1, the fluorophore and quencher are separated, disrupting FRET and leading to a measurable increase in fluorescence intensity[5]. The rate of this increase is proportional to BACE1 activity, and a decrease in the rate in the presence of a test compound indicates inhibition.
Experimental Protocols
Materials and Reagents
-
Recombinant Human BACE1 Enzyme[8]
-
BACE1 FRET Peptide Substrate (e.g., based on the "Swedish" mutant of APP)[5]
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)[9]
-
8-Geranyloxypsoralen (CAS: 7437-55-0)[10]
-
Known BACE1 Inhibitor (e.g., Verubecestat, for positive control)[11]
-
DMSO (for dissolving compounds)[12]
-
Solid black 96-well microplates[8]
-
Fluorescence microplate reader with excitation/emission wavelengths appropriate for the FRET pair (e.g., Ex/Em = 545/585 nm or Ex/Em = 320/405 nm)[5][7]
-
Adhesive plate sealers
-
Standard laboratory equipment (pipettes, tubes, etc.)
Reagent Preparation
-
Assay Buffer: Prepare the BACE1 Assay Buffer (50 mM Sodium Acetate, pH 4.5) or use a commercially supplied buffer. Keep on ice.[9]
-
Compound Stock Solution: Prepare a 10 mM stock solution of 8-geranyloxypsoralen in DMSO.[12][] From this, prepare serial dilutions in Assay Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the well should not exceed 1%[14].
-
BACE1 Enzyme Working Solution: Thaw the recombinant BACE1 enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 7.5-10 ng/µL) with cold Assay Buffer just before use.[8][14] Note: BACE1 is sensitive to freeze-thaw cycles; aliquot upon first use and store at -80°C.[8]
-
Substrate Working Solution: Prepare the BACE1 FRET substrate solution in Assay Buffer according to the manufacturer's instructions (e.g., a final concentration of 250 nM).[5] Protect from light.
Assay Procedure
The following procedure is for a 100 µL final reaction volume in a 96-well plate format. All samples and controls should be performed in triplicate.
-
Plate Setup:
-
Blank (No Enzyme): 80 µL Assay Buffer + 10 µL vehicle (e.g., 1% DMSO in buffer).
-
Positive Control (100% Activity): 70 µL Assay Buffer + 10 µL vehicle.
-
Test Compound Wells: 70 µL Assay Buffer + 10 µL of each 8-geranyloxypsoralen dilution.
-
-
Initiate Reaction:
-
Prepare a master mix containing the BACE1 enzyme.
-
Add 10 µL of the diluted BACE1 enzyme to the "Positive Control" and "Test Compound" wells. Do not add enzyme to the "Blank" wells.
-
-
Substrate Addition:
-
Add 10 µL of the FRET substrate working solution to all wells to start the reaction. The final volume in all wells should be 100 µL.
-
-
Incubation:
-
Immediately mix the plate gently.
-
Incubate the plate at room temperature or 37°C for 60-120 minutes, protected from light.[7]
-
-
Fluorescence Measurement:
BACE1 Inhibition Assay Workflow
Caption: Step-by-step workflow for the in vitro BACE1 FRET assay.
Data Analysis
-
Correct for Background: Subtract the average fluorescence of the "Blank" wells from all other readings.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = [1 - (Signal of Test Compound / Signal of Positive Control)] * 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of inhibitor required to reduce BACE1 activity by 50%).
Data Presentation: Inhibitory Activity of 8-Geranyloxypsoralen
The following table summarizes the known in vitro inhibitory activity of 8-geranyloxypsoralen against BACE1.
| Inhibitor | Target Enzyme | Reported IC50 (µM) | Reference |
| 8-Geranyloxypsoralen | BACE1 | 20.4 | [6] |
References
- 1. mdpi.com [mdpi.com]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. The Alzheimer's disease β-secretase enzyme, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. caymanchem.com [caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. Membrane-Targeted Quantum Dot-Based BACE1 Activity Sensors for In Vitro and In Cellulo Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 8-Geranyloxypsoralen - Immunomart [immunomart.org]
- 14. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Determining the Solubility of 8-Geranyloxycoumarins
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Geranyloxycoumarin and its derivatives are a class of organic compounds with significant interest in pharmaceutical and biological research due to their potential therapeutic properties. As with any compound intended for biological application, determining its aqueous solubility is a critical early step in the drug discovery and development process.[1][2] Poor aqueous solubility can hinder lead optimization, affect bioavailability, and lead to unreliable results in in-vitro and in-vivo assays.[2][3][4] This document provides detailed application notes and experimental protocols for determining the solubility of hydrophobic coumarins like 8-geranyloxycoumarin.
Given the hydrophobic nature of the geranyl moiety, 8-geranyloxycoumarins are expected to have low aqueous solubility.[5] Therefore, robust and sensitive methods are required for accurate quantification. The selection of a suitable method will depend on the stage of research, the amount of compound available, and the required throughput.
Data Presentation: Solubility Determination Methods
The following table summarizes the key methods for determining the solubility of 8-geranyloxycoumarins, along with their principles, advantages, and disadvantages.
| Method | Principle | Advantages | Disadvantages | Throughput | Compound Requirement |
| Shake-Flask Method (Thermodynamic Solubility) | An excess of the solid compound is equilibrated with a solvent (e.g., aqueous buffer) over a set period (typically 24-48 hours). The resulting saturated solution is filtered or centrifuged, and the concentration of the dissolved compound is determined.[2][6][7] | Gold standard for thermodynamic equilibrium solubility.[6] Reliable and widely used.[6] | Low-throughput and labor-intensive.[8] Requires a significant amount of solid compound.[8] | Low | High |
| Miniaturized/High-Throughput Shake-Flask Method | A scaled-down version of the traditional shake-flask method, often performed in 96-well plates.[1][6][9] | Higher throughput and requires less compound than the traditional method.[1][9] Good correlation with traditional shake-flask data.[1] | Potential for errors due to smaller volumes and handling. May still require significant incubation times for equilibrium.[8] | Medium to High | Low to Medium |
| Potentiometric Titration | Based on the change in pH of a solution as a titrant is added. It can be used to determine the intrinsic solubility of ionizable compounds by analyzing the pH change upon precipitation or dissolution.[10][11][12] | Provides both pKa and intrinsic solubility.[10][11] Fast determination (2-4 hours).[10] Requires a small amount of compound.[9] | Limited to ionizable compounds.[9] The presence of co-solvents can affect the results.[13] | Medium | Low |
| Turbidimetric Solubility Assay (Kinetic Solubility) | The compound, initially dissolved in a solvent like DMSO, is added to an aqueous buffer. The formation of a precipitate is monitored by light scattering (turbidity) as the concentration increases.[6] | High-throughput and requires very small amounts of compound.[14] Rapid assessment of kinetic solubility.[14] | Measures kinetic, not thermodynamic, solubility, which can lead to an overestimation due to supersaturation. The presence of DMSO can significantly increase apparent solubility.[1][8] | High | Low |
Experimental Protocols
Protocol 1: Miniaturized Shake-Flask Method for Thermodynamic Solubility
This protocol is adapted from high-throughput equilibrium solubility assays used in drug discovery.[1][3]
1. Materials:
-
8-Geranyloxycoumarin (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
96-well filter plates (e.g., Millipore MultiScreen Solubility Filter Plate)[8]
-
96-well collection plates
-
Automated liquid handler (optional, for high throughput)
-
Plate shaker
-
Centrifuge with plate rotor
-
UV-Vis plate reader or HPLC-UV/LC-MS system
2. Procedure:
-
Compound Preparation: Prepare a stock solution of 8-geranyloxycoumarin in a suitable organic solvent (e.g., DMSO). Note that the final DMSO concentration in the assay should be kept low (ideally ≤1%) as it can significantly overestimate solubility.[1]
-
Assay Plate Preparation: Add an excess amount of solid 8-geranyloxycoumarin to each well of the 96-well filter plate. Alternatively, for a kinetic approach, add a small aliquot of the concentrated DMSO stock solution to the aqueous buffer in the plate.[15]
-
Equilibration: Add the aqueous buffer (e.g., PBS, pH 7.4) to each well. Seal the plate and place it on a plate shaker at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.[15]
-
Separation of Undissolved Solid: Centrifuge the plate to pellet the excess solid.
-
Filtration: Place the filter plate on top of a 96-well collection plate and use a vacuum manifold to filter the supernatant. This separates the saturated solution from any remaining solid.[8]
-
Quantification:
-
UV-Vis Spectroscopy: If the compound has a suitable chromophore and is of high purity, determine the concentration of the dissolved compound in the filtrate by measuring the UV absorbance at the appropriate wavelength. A standard calibration curve in the same buffer/solvent mixture is required.[8]
-
HPLC or LC-MS/MS: For more accurate quantification, especially for compounds with low UV absorbance or impurities, analyze the filtrate using a validated HPLC-UV or LC-MS/MS method.[6][16] This is the preferred method for its ability to separate the analyte from any potential impurities.[6]
-
3. Data Analysis:
-
Calculate the concentration of 8-geranyloxycoumarin in the filtrate using the calibration curve.
-
The resulting concentration represents the thermodynamic solubility under the tested conditions.
Protocol 2: Potentiometric Titration for Intrinsic Solubility (for Ionizable Analogs)
While 8-geranyloxycoumarin itself is not strongly ionizable, this method would be applicable to derivatives containing acidic or basic functional groups. This protocol is based on methods described for determining the pKa and solubility of poorly soluble compounds.[10][11][12]
1. Materials:
-
Ionizable 8-geranyloxycoumarin derivative
-
Potentiometric autotitrator with a pH electrode
-
Standardized solutions of HCl and NaOH (e.g., 0.1 M)
-
Water (deionized, carbonate-free)
-
Co-solvent (e.g., methanol, if required for initial dissolution)
2. Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a known volume of water or a water/co-solvent mixture.
-
Titration:
-
Titrate the solution with standardized acid (e.g., HCl) to a low pH (e.g., pH 2).
-
Then, titrate with standardized base (e.g., NaOH) past the equivalence point to a high pH (e.g., pH 12).
-
The pH is recorded after each addition of titrant.
-
-
Inducing Precipitation: The titration will cause the compound to precipitate as it transitions from its ionized (more soluble) form to its neutral (less soluble) form. The point of precipitation will be indicated by a change in the shape of the titration curve.
-
pKa and Solubility Determination: The intrinsic solubility (solubility of the neutral form) and the pKa can be calculated from the titration curve data using specialized software or by analyzing the points where precipitation begins and the pH stabilizes.[10][11]
3. Data Analysis:
-
The pKa is determined from the inflection point of the titration curve before precipitation.
-
The intrinsic solubility is calculated from the pH at which the compound precipitates and the known concentration of the solution.
Mandatory Visualizations
Experimental Workflow for Shake-Flask Solubility Determination
Caption: Workflow for the shake-flask solubility method.
Logical Relationship of Solubility Screening Methods
Caption: Selection of solubility methods in drug discovery.
References
- 1. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. daneshyari.com [daneshyari.com]
- 4. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of COSMO-RS-DARE as a Tool for Testing Consistency of Solubility Data: Case of Coumarin in Neat Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. researchgate.net [researchgate.net]
- 15. enamine.net [enamine.net]
- 16. Qualitative and quantitative determination of coumarin using surface-enhanced Raman spectroscopy coupled with intelligent multivariate analysis - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09059E [pubs.rsc.org]
High-Throughput Screening for Novel 8-Geranyloxy Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel 8-geranyloxy derivatives. These compounds, a class of coumarins, have shown significant potential in various therapeutic areas, including oncology and inflammatory diseases. The following sections offer comprehensive methodologies for biochemical and cell-based assays, data presentation guidelines, and visual representations of key biological pathways and experimental workflows.
Introduction
This compound derivatives are a promising class of natural product-inspired compounds. The geranyloxy moiety often enhances the biological activity of the parent coumarin (B35378) scaffold, leading to potent inhibition of enzymes such as Cytochrome P450 3A4 (CYP3A4) and modulation of critical signaling pathways like NF-κB and PI3K/Akt. High-throughput screening provides an efficient platform for the rapid identification and characterization of novel analogues with desired therapeutic properties.
Data Presentation: Quantitative Analysis of this compound Derivatives
The following tables summarize the inhibitory activities of various this compound derivatives and related compounds, providing a clear comparison of their potency.
Table 1: Inhibition of Cytochrome P450 3A4 (CYP3A4) by 8-Geranyloxypsoralen (B190334) Analogues [1][2][3][4]
| Compound | IC50 (µM) |
| 8-Geranyloxypsoralen | 0.78 ± 0.11 |
| 8-(3,3-dimethylallyloxy)psoralen | 1.25 ± 0.15 |
| 8-(n-pentyloxy)psoralen | 2.50 ± 0.30 |
| Dihydro-8-geranyloxypsoralen | 3.93 ± 0.53 |
Table 2: Cytotoxic Activity of Coumarin Derivatives in Cancer Cell Lines [5][6][7][8][9][10]
| Compound | Cell Line | IC50 (µM) |
| 7-Geranyloxycoumarin (Auraptene) | MKN45 (Gastric Cancer) | Time- and dose-dependent toxicity observed |
| 8-Geranyloxypsoralen | HeLa (Cervical Cancer) | 17.4 - 72.33 µg/mL |
| 8-Geranyloxypsoralen | T47D (Breast Cancer) | 17.4 - 72.33 µg/mL |
| Novel Coumarin Derivative 4a | PC-3 (Prostate Cancer) | 10.22 |
| Novel Coumarin Derivative 4b | PC-3 (Prostate Cancer) | 8.99 |
| Novel Coumarin Derivative 5 | PC-3 (Prostate Cancer) | 3.56 |
| Novel Coumarin Derivative 4c | MDA-MB-231 (Breast Cancer) | 8.5 |
| Coumarin-pyrazole hybrid 37a | DU-145 (Prostate Cancer) | 7 ± 1 |
| Coumarin-pyrazole hybrid 37b | MCF-7 (Breast Cancer) | 8 ± 2 |
Key Signaling Pathways
Understanding the molecular targets of this compound derivatives is crucial for interpreting screening results. The NF-κB and PI3K/Akt pathways are frequently implicated in the anti-inflammatory and anticancer effects of coumarins.
High-Throughput Screening Workflow
A generalized workflow for the high-throughput screening of this compound derivatives is depicted below. This workflow can be adapted for various biochemical and cell-based assays.
Experimental Protocols
The following are detailed protocols for primary high-throughput screening assays relevant to the discovery of novel this compound derivatives.
Protocol 1: Biochemical Assay for CYP3A4 Inhibition
Objective: To identify this compound derivatives that inhibit the metabolic activity of human CYP3A4 enzyme.
Materials:
-
Human liver microsomes or recombinant human CYP3A4
-
CYP3A4 fluorescent substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin, BFC)
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
This compound derivative library (dissolved in DMSO)
-
Positive control inhibitor (e.g., Ketoconazole)
-
384-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of human liver microsomes or recombinant CYP3A4 in potassium phosphate buffer.
-
Prepare a working solution of the fluorescent substrate in buffer.
-
Prepare a working solution of the NADPH regenerating system.
-
Prepare serial dilutions of the this compound derivatives and the positive control in buffer containing a final DMSO concentration of ≤1%.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted compounds or controls to the wells of a 384-well plate.
-
Add 20 µL of the CYP3A4 enzyme solution to each well and pre-incubate for 10 minutes at 37°C.
-
-
Initiate Reaction:
-
Add 20 µL of the pre-warmed fluorescent substrate to each well.
-
Initiate the reaction by adding 5 µL of the NADPH regenerating system.
-
-
Incubation and Signal Detection:
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., 90% acetonitrile/10% Tris base).
-
Measure the fluorescence intensity using a microplate reader (Excitation/Emission wavelengths appropriate for the substrate, e.g., ~405/530 nm for the product of BFC).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.
-
Protocol 2: Cell-Based Luciferase Reporter Assay for NF-κB Inhibition
Objective: To identify this compound derivatives that inhibit the NF-κB signaling pathway in a cellular context.
Materials:
-
HEK293T or HeLa cells stably expressing an NF-κB-driven luciferase reporter gene
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound derivative library (dissolved in DMSO)
-
Positive control inhibitor (e.g., Bay 11-7082)
-
384-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the NF-κB reporter cells into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of DMEM with 10% FBS.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives and the positive control in DMEM.
-
Add 10 µL of the diluted compounds or controls to the respective wells.
-
Pre-incubate the cells with the compounds for 1 hour at 37°C.
-
-
Pathway Activation:
-
Prepare a working solution of TNF-α in DMEM.
-
Add 10 µL of the TNF-α solution to all wells except the negative control wells to a final concentration that induces a robust luciferase signal (e.g., 10 ng/mL).
-
-
Incubation and Signal Detection:
-
Incubate the plates for 6-8 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 50 µL of the luciferase assay reagent to each well.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of NF-κB activation for each compound concentration relative to the TNF-α-stimulated DMSO control.
-
Determine the IC50 values for active compounds.
-
Protocol 3: Cell Viability Assay (MTT) for Anticancer Activity
Objective: To assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, PC-3)
-
Appropriate cell culture medium with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
This compound derivative library (dissolved in DMSO)
-
Positive control cytotoxic agent (e.g., Doxorubicin)
-
96-well clear, flat-bottom cell culture plates
-
Absorbance microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000 cells per well) in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives and the positive control in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds or controls.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Signal Detection and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Determine the IC50 values for active compounds.
-
Conclusion
The protocols and data presented in this document provide a robust framework for the high-throughput screening and initial characterization of novel this compound derivatives. By employing these methodologies, researchers can efficiently identify promising lead compounds for further development as potential therapeutics for cancer and inflammatory diseases. The provided signaling pathway diagrams offer a visual context for understanding the mechanism of action of these compounds, guiding future research efforts.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. web.usm.my [web.usm.my]
- 3. Synthesis of 8-geranyloxypsoralen analogues and their evaluation as inhibitors of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benthamscience.com [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low solubility of 8-geranyloxypsoralen in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-geranyloxypsoralen (B190334) (8-GOP). The information provided is intended to address common challenges related to the low solubility of this compound in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 8-geranyloxypsoralen and why is its solubility a concern?
8-geranyloxypsoralen (8-GOP) is a naturally occurring furanocoumarin derivative with various biological activities, including the inhibition of cytochrome P450 enzymes and effects on inflammatory signaling pathways.[1][2] Like many hydrophobic compounds, 8-GOP has poor solubility in water-based solutions, which are commonly used in biological experiments. This low aqueous solubility can lead to precipitation of the compound, resulting in inaccurate concentrations and unreliable experimental outcomes.
Q2: What are the recommended solvents for preparing a stock solution of 8-geranyloxypsoralen?
8-geranyloxypsoralen is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and acetonitrile (B52724) are commonly used to prepare high-concentration stock solutions.[1] The choice of solvent will depend on the specific requirements of your experiment, including the type of assay and the tolerance of the biological system (e.g., cells, enzymes) to the solvent.
Q3: What is the maximum concentration of co-solvents like DMSO or ethanol that can be used in cell-based assays?
The maximum tolerated concentration of a co-solvent varies depending on the cell line and the duration of the experiment. It is always recommended to perform a vehicle control experiment to determine the effect of the solvent on your specific system. The following table provides general guidelines for commonly used co-solvents.
| Co-solvent | Typical Maximum Concentration in Cell Culture Media | Notes |
| DMSO | 0.1% - 0.5% (v/v) | Some cell lines may tolerate up to 1%, but it is crucial to test for cytotoxicity. |
| Ethanol | 0.1% - 0.5% (v/v) | Higher concentrations can be cytotoxic. |
Q4: I observed precipitation when diluting my 8-GOP stock solution into an aqueous buffer. What should I do?
Precipitation upon dilution is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The desired final concentration of 8-GOP in the aqueous buffer may be above its solubility limit. Try working with a lower final concentration.
-
Increase the co-solvent concentration: If your experimental system allows, a slightly higher percentage of the organic co-solvent in the final solution can help maintain solubility. However, be mindful of potential solvent toxicity.
-
Use a different solubilization method: Consider alternative methods such as cyclodextrin (B1172386) encapsulation to improve the aqueous solubility of 8-GOP.
-
Sonication: Briefly sonicating the solution after dilution can sometimes help to redissolve small amounts of precipitate.
-
Warm the buffer: Gently warming the aqueous buffer before adding the 8-GOP stock solution may improve solubility. Ensure the temperature is compatible with the stability of 8-GOP and other experimental components.
Q5: Are there alternative methods to improve the aqueous solubility of 8-geranyloxypsoralen?
Yes, cyclodextrin encapsulation is a widely used technique to enhance the solubility of hydrophobic drugs.[3] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity where a hydrophobic molecule like 8-GOP can be encapsulated. This complex is then more soluble in aqueous solutions.
Troubleshooting Guides
Issue: Inconsistent results in biological assays.
-
Possible Cause: Precipitation of 8-geranyloxypsoralen in the aqueous assay buffer leading to variable effective concentrations.
-
Troubleshooting Steps:
-
Visually inspect your working solutions for any signs of precipitation (cloudiness, visible particles).
-
Prepare fresh dilutions for each experiment. Do not store diluted aqueous solutions of 8-GOP for extended periods.
-
Follow the detailed "Experimental Protocol for Solubilizing 8-Geranyloxypsoralen" provided below to ensure consistent preparation of your working solutions.
-
Consider using a solubility-enhancing agent like cyclodextrin.
-
Issue: High background signal or cellular toxicity in vehicle control.
-
Possible Cause: The concentration of the organic co-solvent (e.g., DMSO, ethanol) is too high for the experimental system.
-
Troubleshooting Steps:
-
Determine the maximum tolerated co-solvent concentration for your specific cell line or assay by running a dose-response experiment with the solvent alone.
-
Reduce the final concentration of the co-solvent in your working solution by preparing a more concentrated stock solution of 8-GOP, thus requiring a smaller volume to be added to the aqueous buffer.
-
If reducing the co-solvent concentration is not feasible due to the low solubility of 8-GOP, explore alternative solubilization methods.
-
Experimental Protocols
Protocol 1: Preparation of 8-Geranyloxypsoralen Stock Solution and Working Dilutions
This protocol describes a general method for preparing a stock solution of 8-GOP in an organic solvent and subsequent dilution into an aqueous buffer for in vitro experiments.
Caption: Workflow for preparing 8-GOP solutions.
Materials:
-
8-geranyloxypsoralen (solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or 200-proof ethanol
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM in DMSO): a. Accurately weigh a small amount of 8-geranyloxypsoralen (Molecular Weight: 338.4 g/mol ) in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for 1 mg of 8-GOP, add 295.5 µL of DMSO for a 10 mM stock solution). c. Vortex the solution vigorously until the solid is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution. d. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Prepare the Working Solution in Aqueous Buffer: a. Warm the sterile aqueous buffer to the desired experimental temperature (e.g., 37°C for cell culture experiments). b. In a sterile tube, add the required volume of the aqueous buffer. c. While gently vortexing the buffer, add the appropriate volume of the 8-GOP stock solution to achieve the final desired concentration. It is critical to add the stock solution to the buffer and not the other way around. d. Continue to mix the solution for a few seconds to ensure homogeneity. e. Visually inspect the solution for any signs of precipitation. f. Use the freshly prepared working solution immediately in your experiment.
Protocol 2: Overview of Cyclodextrin Encapsulation
This protocol provides a general overview of how to prepare an 8-geranyloxypsoralen-cyclodextrin inclusion complex to improve aqueous solubility.
Caption: General workflow for cyclodextrin encapsulation.
Materials:
-
8-geranyloxypsoralen
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Deionized water
-
Magnetic stirrer and stir bar
-
Sonicator
Procedure:
-
Prepare the Cyclodextrin Solution: Dissolve the desired amount of HP-β-CD in deionized water with stirring. The concentration of HP-β-CD will depend on the desired molar ratio of 8-GOP to cyclodextrin.
-
Add 8-Geranyloxypsoralen: Add an excess of solid 8-GOP to the cyclodextrin solution.
-
Complex Formation: Stir the suspension at room temperature for 24-48 hours. Alternatively, sonication can be used to accelerate the complexation process.
-
Equilibration and Filtration: Allow the suspension to equilibrate. After equilibration, filter the solution through a 0.22 µm filter to remove the undissolved, uncomplexed 8-GOP.
-
Use or Storage: The resulting clear solution contains the 8-GOP-cyclodextrin inclusion complex and can be used directly in experiments or lyophilized to obtain a solid powder that can be readily dissolved in aqueous buffers.
Signaling Pathways
8-geranyloxypsoralen and other psoralen (B192213) derivatives have been reported to modulate inflammatory signaling pathways, including the NF-κB and MAPK pathways.[4][5][6][7][8][9][10][11][12][13][14] The following diagram illustrates a simplified representation of these pathways and potential points of inhibition by 8-GOP.
Caption: Potential inhibition of NF-κB and MAPK pathways by 8-GOP.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Synthesis of 8-geranyloxypsoralen analogues and their evaluation as inhibitors of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Co-relation with novel phosphorylation sites of IκBα and necroptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Knockdown of Phosphorylated p38 Mitogen-Activated Protein Kinase (MAPK) as a Novel Approach for the Treatment of Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphorylation of IκBα at Serine 32 by T-lymphokine-activated Killer Cell-originated Protein Kinase Is Essential for Chemoresistance against Doxorubicin in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility prediction in water-ethanol mixtures based on the excess free energy approach using a minimum number of experimental data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclodextrin encapsulation enabling the anticancer repositioning of disulfiram: Preparation, analytical and in vitro biological characterization of the inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serial Dilutions [medicine.mcgill.ca]
- 11. researchgate.net [researchgate.net]
- 12. hofstra.edu [hofstra.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. innovationtoimpact.org [innovationtoimpact.org]
Technical Support Center: Optimizing HPLC Separation of 8-Geranyloxycoumarin Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 8-geranyloxycoumarin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges in the chromatographic analysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the likely isomers of 8-geranyloxycoumarin I might encounter?
A1: The most common isomer of 8-geranyloxycoumarin is its geometric isomer, 8-neroxycoumarin. This arises from the use of nerol, the Z-isomer of geraniol, in the synthesis or its presence as an impurity. Therefore, your primary separation challenge will likely be resolving the E (geranyl) and Z (neryl) isomers.
Q2: What is the recommended starting HPLC column for separating 8-geranyloxycoumarin isomers?
A2: A reversed-phase C18 column is the industry standard and the recommended starting point for the separation of coumarins, including 8-geranyloxycoumarin and its isomers.[1] Typical column dimensions for analytical scale separations are 150 mm in length with a 4.6 mm internal diameter and a particle size of 5 µm.[1]
Q3: What mobile phase composition should I start with?
A3: A good starting point for a mobile phase is a binary mixture of acetonitrile (B52724) (ACN) and water or methanol (B129727) and water. Often, a small amount of acid, such as 0.1% formic acid or acetic acid, is added to the mobile phase to improve peak shape and resolution by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase. A gradient elution is generally preferred for complex samples or to optimize run time.
Q4: What is a suitable detection wavelength for 8-geranyloxycoumarin isomers?
A4: Coumarins typically exhibit strong UV absorbance. A common detection wavelength for coumarin (B35378) analysis is around 320 nm. However, it is always recommended to determine the optimal wavelength by running a UV-Vis spectrum of your standard to find the absorbance maximum (λmax).
Q5: How can I improve the resolution between the 8-geranyloxycoumarin and 8-neroxycoumarin peaks?
A5: To improve the resolution between these geometric isomers, you can try several approaches:
-
Optimize the mobile phase: Adjust the ratio of organic solvent to water. A lower percentage of the organic solvent will generally increase retention times and may improve separation. Experiment with using methanol instead of acetonitrile, as this can alter selectivity.
-
Adjust the flow rate: A lower flow rate can lead to better resolution, although it will increase the analysis time.
-
Change the column temperature: Temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase. A good starting point is ambient temperature, but exploring temperatures between 25-40°C may be beneficial.
-
Try a different stationary phase: If a C18 column does not provide adequate separation, consider a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase. These can offer different selectivities for aromatic and isomeric compounds.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Poor Resolution/Peak Co-elution | - Inappropriate mobile phase composition- Flow rate is too high- Unsuitable stationary phase- Column temperature is not optimal | - Optimize the organic-to-aqueous ratio in the mobile phase. Try a different organic solvent (e.g., methanol instead of acetonitrile).- Reduce the flow rate.- Switch to a column with a different selectivity (e.g., Phenyl-hexyl or PFP).- Adjust the column temperature. |
| Peak Tailing | - Active sites on the column (silanol interactions)- Column overload- Incompatible sample solvent | - Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase.- Reduce the injection volume or sample concentration.- Dissolve the sample in the initial mobile phase composition. |
| Broad Peaks | - Large dead volume in the HPLC system- Column contamination or aging- High flow rate | - Check and minimize the length and diameter of tubing between the injector, column, and detector.- Flush the column with a strong solvent or replace it if necessary.- Decrease the flow rate. |
| Ghost Peaks | - Contaminated mobile phase or sample- Carryover from previous injections | - Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the autosampler method.- Inject a blank run to confirm the source of the ghost peak. |
| Baseline Noise or Drift | - Air bubbles in the system- Contaminated mobile phase or detector cell- Leaking fittings | - Degas the mobile phase.- Purge the pump.- Flush the detector cell.- Check all fittings for leaks. |
Experimental Protocols
Recommended Starting HPLC Method
This protocol provides a robust starting point for the separation of 8-geranyloxycoumarin and its potential isomers. Optimization will likely be necessary based on your specific sample and HPLC system.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus, Phenomenex Luna C18), 150 mm x 4.6 mm, 5 µm[1] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 60% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 320 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in acetonitrile or the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Visualizations
Caption: Workflow for optimizing HPLC separation of isomers.
Caption: Decision tree for troubleshooting common HPLC issues.
References
Technical Support Center: Stability and Handling of 8-Geranyloxy Compounds in DMSO
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability of 8-geranyloxy compounds dissolved in dimethyl sulfoxide (B87167) (DMSO). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams of relevant biological pathways.
Troubleshooting Guides & FAQs
This section addresses common issues and questions related to the stability of this compound compounds in DMSO.
Question 1: My this compound compound has been stored in DMSO at -20°C for several months. Is it still viable for my experiments?
Answer: The stability of your compound depends on several factors. While many compounds remain stable in DMSO at -20°C for extended periods, degradation can occur.[1] It is crucial to consider the following:
-
Water Content: DMSO is highly hygroscopic and readily absorbs atmospheric moisture. Water can hydrolyze susceptible compounds, leading to degradation. Studies have shown that the presence of water is a more significant factor in compound loss than oxygen.[2]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and accelerate degradation. It is recommended to aliquot stock solutions to minimize the number of times the main stock is thawed.
-
Compound Concentration: Higher concentrations (e.g., 10 mM) are generally more stable than lower concentrations.
-
Purity of DMSO: Use high-purity, anhydrous DMSO to minimize contaminants that could react with your compound.
Recommendation: Before critical experiments, it is best practice to verify the integrity of your compound using analytical methods like HPLC-MS.
Question 2: I've observed a precipitate in my frozen DMSO stock solution of an this compound compound. What should I do?
Answer: Precipitation upon freezing is a common issue with compounds in DMSO. This does not necessarily indicate degradation but rather reduced solubility at low temperatures.
Troubleshooting Steps:
-
Thawing and Solubilization: Gently warm the vial to room temperature and vortex thoroughly to redissolve the precipitate. Visually inspect the solution to ensure complete solubilization before use.
-
Sonication: If vortexing is insufficient, brief sonication in a water bath can aid in redissolving the compound.
-
Concentration Check: If precipitation persists, it might be necessary to prepare a fresh stock solution at a lower concentration.
Question 3: What are the potential degradation pathways for this compound compounds in DMSO?
Answer: As derivatives of coumarin (B35378) and psoralen, this compound compounds may be susceptible to degradation pathways common to these classes, primarily oxidation. The geranyloxy side chain, with its double bonds, is a potential site for oxidation. The lactone ring of the coumarin core can also be susceptible to hydrolysis, especially in the presence of water.
Question 4: How can I assess the stability of my this compound compound in DMSO?
Answer: A stability study using a suitable analytical method is the most reliable way to determine the integrity of your compound. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for this purpose. This allows for the separation of the parent compound from any potential degradants and provides information on their respective masses.
Experimental Protocols
This section provides a detailed methodology for assessing the stability of this compound compounds in DMSO.
Protocol: HPLC-MS Analysis for Compound Stability
Objective: To determine the purity and identify potential degradation products of an this compound compound stored in DMSO.
Materials:
-
Stock solution of this compound compound in DMSO.
-
Freshly prepared "time zero" solution of the same compound in DMSO for comparison.
-
HPLC-grade acetonitrile (B52724) (ACN).
-
HPLC-grade water.
-
Formic acid (for mobile phase modification).
-
HPLC system with a UV detector and coupled to a mass spectrometer (e.g., ESI-MS).
-
C18 reverse-phase HPLC column.
Methodology:
-
Sample Preparation:
-
Thaw the stored DMSO stock solution and the "time zero" solution at room temperature and vortex to ensure homogeneity.
-
Dilute a small aliquot of each solution to a final concentration of approximately 10 µM in a 50:50 mixture of ACN and water.
-
-
HPLC Conditions (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% A, hold for 1 minute, then ramp to 95% B over 5 minutes. Hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
UV Detection: Monitor at a wavelength appropriate for the compound's chromophore (e.g., 254 nm, 320 nm).
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the compound's properties.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan mode to detect all ions. A targeted MS/MS analysis can be performed on the parent ion to confirm its identity and characterize fragments.
-
-
Data Analysis:
-
Compare the chromatograms of the stored sample and the "time zero" sample.
-
Calculate the peak area of the parent compound in both samples. A significant decrease in the peak area of the stored sample indicates degradation.
-
Analyze the mass spectra for any new peaks in the stored sample that are not present in the "time zero" sample. These new peaks may correspond to degradation products.
-
Data Presentation
The following table summarizes general stability data for compounds stored in DMSO under various conditions, which can serve as a guideline for this compound compounds.
| Storage Condition | Duration | Compound Stability | Reference |
| -20°C in sealed tubes | 6 years | 89% of compounds showed >80% purity | [3] |
| 4°C in DMSO/water (90/10) | 2 years | 85% of compounds were stable | [4] |
| 40°C (accelerated study) | 15 weeks | Most compounds were stable | [2] |
| Room Temperature | 5 months | No significant difference between glass and polypropylene (B1209903) containers | [2] |
| Multiple Freeze-Thaw Cycles | 11 cycles | No significant compound loss observed | [2] |
Signaling Pathways and Experimental Workflows
This section provides diagrams of signaling pathways potentially modulated by this compound compounds and a general experimental workflow.
Signaling Pathways
7-Geranyloxycoumarin and Apoptosis Induction
Some geranyloxycoumarins have been shown to induce apoptosis. One mechanism involves the downregulation of the anti-apoptotic protein BCL-2.[5] This shifts the balance towards pro-apoptotic proteins like BAX, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
8-Geranyloxypsoralen and CYP3A4 Inhibition
8-Geranyloxypsoralen and other furanocoumarins are known inhibitors of Cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism.[6][7] Inhibition of CYP3A4 can lead to drug-drug interactions by altering the metabolism of co-administered drugs.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of a compound stock solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-geranyloxycoumarin enhanced radiotherapy effects on human gastric adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. Inhibition of cytochrome P450 by furanocoumarins in grapefruit juice and herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of 8-geranyloxypsoralen.
Welcome to the technical support center for the purification of 8-geranyloxypsoralen (B190334). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 8-geranyloxypsoralen by column chromatography and preparative High-Performance Liquid Chromatography (HPLC).
Column Chromatography Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of 8-Geranyloxypsoralen from Impurities | Inappropriate Solvent System: The polarity of the mobile phase may not be optimal to resolve 8-geranyloxypsoralen from structurally similar furanocoumarins. | Optimize the Mobile Phase: Start with a non-polar solvent system like hexane (B92381) and gradually increase the polarity by adding ethyl acetate (B1210297). A common starting point is a hexane:ethyl acetate ratio of 8:2. A shallow gradient of increasing ethyl acetate concentration can improve resolution. Consider trying other solvent systems such as dichloromethane (B109758)/methanol (B129727) for challenging separations. |
| Column Overloading: Exceeding the binding capacity of the silica (B1680970) gel leads to broad, overlapping peaks. | Reduce Sample Load: The amount of crude material loaded should typically be 1-5% of the mass of the silica gel. For difficult separations, a lower loading percentage is recommended. | |
| Improper Column Packing: Channels or cracks in the silica gel bed can lead to uneven solvent flow and poor separation. | Repack the Column: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels. Allow the packed column to equilibrate with the mobile phase before loading the sample. | |
| Low Yield of 8-Geranyloxypsoralen | Compound Adsorbed Irreversibly to Silica Gel: Highly polar interactions can lead to the compound not eluting from the column. | Increase Mobile Phase Polarity: If the compound is not eluting, gradually increase the polarity of the mobile phase significantly (e.g., by adding a small percentage of methanol to the ethyl acetate). |
| Compound Degradation on Silica: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. | Use Neutralized Silica or an Alternative Stationary Phase: Consider using silica gel that has been washed with a mild base or using an alternative stationary phase like alumina. However, be aware that this will require re-optimization of the mobile phase. | |
| Tailing Peaks | Secondary Interactions with Silica: Free silanol (B1196071) groups on the silica surface can interact with the analyte, causing peak tailing. | Add a Modifier to the Mobile Phase: A small amount of a polar solvent like methanol or a few drops of acetic acid in the mobile phase can help to block the active sites on the silica gel and improve peak shape. |
Preparative HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Co-elution with Other Furanocoumarins | Insufficient Resolution: The chosen mobile phase and column may not be adequate to separate 8-geranyloxypsoralen from isomers or other closely related furanocoumarins like bergamottin (B190657) or imperatorin. | Optimize Mobile Phase Gradient: Use a shallow gradient of acetonitrile (B52724) in water. A slow increase in the organic solvent concentration often improves the resolution of closely eluting peaks. The addition of a small amount of formic acid (0.1%) to the mobile phase can improve peak shape and selectivity. |
| Inappropriate Stationary Phase: A standard C18 column may not provide the necessary selectivity. | Screen Different Column Chemistries: Consider using a phenyl-hexyl or a biphenyl (B1667301) stationary phase, which can offer different selectivity for aromatic compounds like furanocoumarins. | |
| Peak Fronting or Tailing | Sample Overload: Injecting too much sample can lead to distorted peak shapes. | Perform a Loading Study: Determine the maximum sample load that can be injected without compromising peak shape and resolution. |
| Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. | Dissolve Sample in Mobile Phase: Whenever possible, dissolve the crude 8-geranyloxypsoralen in the initial mobile phase of the HPLC gradient. If a stronger solvent is necessary, inject the smallest possible volume. | |
| Low Recovery | Compound Precipitation on the Column: 8-Geranyloxypsoralen may have limited solubility in the mobile phase, especially at the beginning of the gradient. | Adjust Initial Mobile Phase Composition: Increase the initial percentage of organic solvent to ensure the compound remains dissolved upon injection. |
| Degradation: The compound may be sensitive to the pH of the mobile phase or prolonged exposure to certain solvents. | Buffer the Mobile Phase: If pH sensitivity is suspected, use a buffered mobile phase (e.g., ammonium (B1175870) acetate or ammonium formate) to maintain a stable pH. Minimize the time the purified fractions are in solution before solvent evaporation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying 8-geranyloxypsoralen from natural sources like citrus essential oils?
A1: When isolating 8-geranyloxypsoralen from citrus sources, you are likely to encounter other furanocoumarins and coumarins with similar structures. Common impurities may include bergamottin, imperatorin, isoimperatorin, and other prenylated coumarins. The exact profile of impurities will depend on the specific natural source.
Q2: What is a typical yield and purity I can expect from the purification of 8-geranyloxypsoralen?
A2: The yield and purity are highly dependent on the starting material and the purification method used. For instance, from mandarin cold-pressed essential oil, a yield of 35–51 mg of 8-geranyloxypsoralen per kg of oil has been reported using preparative HPLC. Purity achieved through preparative HPLC can often exceed 95%. Column chromatography might result in slightly lower purity and yield, but this can be improved with careful optimization of the method.
Q3: What are the solubility characteristics of 8-geranyloxypsoralen that I should consider during purification?
A3: 8-Geranyloxypsoralen is soluble in solvents like dimethyl sulfoxide (B87167) (DMSO), chloroform, and acetonitrile. Its solubility in less polar solvents like hexane is lower, which is a property exploited in normal-phase column chromatography. When preparing samples for reversed-phase HPLC, ensure the chosen solvent is compatible with the aqueous mobile phase to prevent precipitation upon injection.
Q4: Is 8-geranyloxypsoralen sensitive to light, temperature, or pH?
A4: Furanocoumarins, as a class, can be sensitive to UV light and may undergo photochemical reactions. Therefore, it is advisable to protect solutions of 8-geranyloxypsoralen from direct light. While specific data on its temperature and pH stability is limited, as a general precaution, avoid extreme pH conditions and high temperatures during purification and storage to prevent potential degradation.
Q5: What analytical techniques are suitable for assessing the purity of 8-geranyloxypsoralen after purification?
A5: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common method for assessing the purity of 8-geranyloxypsoralen. A C18 reversed-phase column with a mobile phase gradient of acetonitrile and water is typically used. Purity is determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram. For structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.
Experimental Protocols
Protocol 1: Purification of 8-Geranyloxypsoralen by Column Chromatography
This protocol is a general guideline for the purification of 8-geranyloxypsoralen from a crude plant extract.
-
Preparation of the Stationary Phase:
-
Select silica gel with a particle size of 60-120 mesh.
-
Prepare a slurry of the silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pour the slurry into a glass column of appropriate size, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle and equilibrate the column by passing several column volumes of the initial mobile phase through it.
-
-
Sample Preparation and Loading:
-
Dissolve the crude extract containing 8-geranyloxypsoralen in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried silica to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase, such as 95:5 (v/v) hexane:ethyl acetate.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient could be:
-
95:5 Hexane:Ethyl Acetate (2 column volumes)
-
90:10 Hexane:Ethyl Acetate (5 column volumes)
-
80:20 Hexane:Ethyl Acetate (5 column volumes)
-
70:30 Hexane:Ethyl Acetate (until the compound of interest has eluted)
-
-
Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing the pure 8-geranyloxypsoralen.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Purification of 8-Geranyloxypsoralen by Preparative HPLC
This protocol outlines a general method for the final purification of partially purified 8-geranyloxypsoralen.
-
Instrumentation and Column:
-
A preparative HPLC system equipped with a UV detector (detection wavelength set at ~300 nm).
-
A C18 reversed-phase preparative column (e.g., 10 µm particle size, 250 mm x 20 mm i.d.).
-
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Ensure both mobile phases are filtered and degassed.
-
-
Sample Preparation:
-
Dissolve the sample containing 8-geranyloxypsoralen in a suitable solvent, preferably the initial mobile phase composition, at a known concentration.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 15-20 mL/min (adjust based on column dimensions and manufacturer's recommendations).
-
Gradient Elution:
-
Start with a composition of 60% B.
-
Increase linearly to 90% B over 30 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions and equilibrate the column for 10 minutes before the next injection.
-
-
Injection Volume: This will depend on the sample concentration and the loading capacity of the column. Perform a loading study with analytical injections first to determine the optimal injection volume.
-
-
Fraction Collection and Post-Processing:
-
Collect fractions corresponding to the 8-geranyloxypsoralen peak based on the UV chromatogram.
-
Combine the pure fractions.
-
Remove the acetonitrile by rotary evaporation.
-
The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) to recover the purified compound.
-
Visualizations
Caption: General experimental workflow for the purification of 8-geranyloxypsoralen.
Caption: A logical workflow for troubleshooting common purification challenges.
Technical Support Center: Handling and Experimentation of 8-Geranyloxycoumarins
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of 8-geranyloxycoumarins during experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and offer practical solutions to ensure the integrity of your research.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the storage and handling of 8-geranyloxycoumarins.
| Problem | Potential Cause | Recommended Solution | Preventative Measures |
| Loss of compound activity or purity over time in storage. | 1. Photodegradation: Exposure to ambient or UV light. Coumarins are known to be photosensitive. | If degradation is suspected, verify purity via HPLC or LC-MS. If possible, repurify a small aliquot for immediate use. | Store solid compounds and solutions in amber vials or containers wrapped in aluminum foil. Minimize exposure to light during weighing and solution preparation. |
| 2. Oxidative Degradation: Reaction with atmospheric oxygen. The geranyloxy group may be susceptible to oxidation. | Purge solutions with an inert gas (e.g., argon or nitrogen) before sealing. For highly sensitive experiments, work in a glove box. | Store under an inert atmosphere. Consider adding antioxidants like BHT or ascorbic acid to solutions for long-term storage, after verifying their compatibility with your experimental system. | |
| 3. Hydrolysis: Reaction with moisture. | Ensure all solvents are anhydrous and store the compound in a desiccator. | Use freshly opened anhydrous solvents or dry solvents using appropriate methods (e.g., molecular sieves). | |
| Inconsistent experimental results. | 1. Degradation during the experiment: Exposure to light, oxygen, or non-optimal pH during the experimental procedure. | Prepare fresh solutions for each experiment. Run a control to assess compound stability over the experimental time course under your specific conditions. | Work under subdued lighting or use amber-colored labware. De-gas buffers and solutions. Maintain an optimal pH, as extreme pH can catalyze degradation. |
| 2. Temperature fluctuations: Thermal degradation can occur at elevated temperatures. | Maintain a consistent and controlled temperature throughout the experiment. Avoid repeated freeze-thaw cycles. | Aliquot stock solutions to avoid repeated warming of the entire batch. Store aliquots at the recommended temperature. | |
| Appearance of unknown peaks in chromatography (HPLC, LC-MS). | Formation of degradation products: Photodegradation, oxidation, or hydrolysis can lead to new chemical entities. | Attempt to identify the degradation products by mass spectrometry to understand the degradation pathway. This can provide clues to the primary cause. | Implement the preventative measures for photodegradation, oxidation, and hydrolysis as described above. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of 8-geranyloxycoumarins?
A1: The primary factors leading to the degradation of 8-geranyloxycoumarins are exposure to light (photodegradation), reaction with oxygen (oxidative degradation), and exposure to non-neutral pH conditions (acidic or basic hydrolysis). The large, unsaturated geranyl group can be particularly susceptible to oxidation.
Q2: How should I store my solid 8-geranyloxycoumarin compound?
A2: Solid 8-geranyloxycoumarin should be stored in a tightly sealed amber glass vial in a cool, dark, and dry place. For long-term storage, keeping it in a desiccator at -20°C or lower under an inert atmosphere (argon or nitrogen) is recommended.
Q3: What is the best way to prepare and store solutions of 8-geranyloxycoumarins?
A3: Solutions should be prepared using high-purity, anhydrous solvents. It is crucial to minimize light exposure during preparation. Use amber-colored volumetric flasks or wrap them in aluminum foil. For storage, solutions should be kept in amber vials with PTFE-lined caps, purged with an inert gas, and stored at -20°C or below. Aliquoting the stock solution is highly recommended to avoid contamination and repeated freeze-thaw cycles.
Q4: Can I work with 8-geranyloxycoumarins on an open lab bench?
A4: For short, routine procedures like weighing and initial solubilization, working on an open bench under subdued lighting may be acceptable. However, for sensitive experiments or long-term incubations, it is highly recommended to work in a fume hood with the sash lowered to minimize air currents and under dim or red light. For the most sensitive applications, the use of a glove box with an inert atmosphere is ideal.
Q5: Are there any chemical stabilizers I can add to my solutions to prevent degradation?
A5: Yes, antioxidants can be used to mitigate oxidative degradation. Common antioxidants include butylated hydroxytoluene (BHT) and ascorbic acid. However, it is crucial to first perform control experiments to ensure that the chosen antioxidant does not interfere with your experimental assay. The compatibility and optimal concentration of the stabilizer should be determined empirically for your specific application.
Q6: How does pH affect the stability of 8-geranyloxycoumarins?
Experimental Protocols
Protocol 1: General Handling and Solution Preparation of 8-Geranyloxycoumarins
-
Preparation of Workspace:
-
Work in an area with subdued ambient light. Avoid direct sunlight or strong fluorescent lighting.
-
For weighing, use an analytical balance in a draft shield.
-
Have amber-colored vials, aluminum foil, and anhydrous solvents readily available.
-
-
Weighing the Compound:
-
Allow the container of solid 8-geranyloxycoumarin to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Quickly weigh the desired amount of the compound and transfer it to an amber-colored volumetric flask or a flask wrapped in aluminum foil.
-
-
Dissolving the Compound:
-
Add the desired anhydrous solvent (e.g., DMSO, ethanol, acetonitrile) to the flask.
-
If necessary, sonicate briefly in a bath sonicator to aid dissolution. Avoid excessive heating.
-
-
Storage of Stock Solution:
-
Once dissolved, purge the headspace of the vial with a gentle stream of inert gas (argon or nitrogen) for 15-30 seconds.
-
Tightly seal the vial with a PTFE-lined cap.
-
Wrap the vial in parafilm for an extra seal.
-
Label the vial clearly and store it at -20°C or below.
-
Visual Guides
Diagram 1: Factors Leading to Degradation of 8-Geranyloxycoumarins
Caption: Key environmental factors causing the degradation of 8-geranyloxycoumarins.
Diagram 2: Experimental Workflow for Preventing Degradation
Caption: Recommended workflow to minimize degradation during experiments.
Optimizing reaction conditions for the synthesis of 8-geranyloxypsoralen.
Welcome to the technical support center for the synthesis of 8-geranyloxypsoralen (B190334). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
I. Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 8-geranyloxypsoralen via the Williamson ether synthesis, which involves the reaction of 8-hydroxypsoralen (xanthotoxol) with geranyl bromide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective Deprotonation of 8-Hydroxypsoralen: The phenolic hydroxyl group of 8-hydroxypsoralen (xanthotoxol) is not sufficiently deprotonated to form the reactive phenoxide. 2. Degradation of Geranyl Bromide: Geranyl bromide is susceptible to decomposition, especially if it is old or has been improperly stored. 3. Reaction Temperature is Too Low: The reaction may be too slow at lower temperatures. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion. | 1. Choice of Base and Solvent: Use a suitable base and solvent combination. Anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a common choice. Ensure the reagents are anhydrous. 2. Use Fresh or Purified Geranyl Bromide: It is advisable to use freshly opened or purified geranyl bromide for the best results. 3. Optimize Reaction Temperature: A common temperature for this reaction is 80°C. If the reaction is sluggish, a modest increase in temperature may be beneficial. 4. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials and the formation of the product. Extend the reaction time if necessary. |
| Presence of Multiple Spots on TLC (Side Products) | 1. C-Alkylation: In addition to the desired O-alkylation, some C-alkylation of the psoralen (B192213) ring may occur. 2. Elimination Reaction of Geranyl Bromide: The basic conditions can promote the elimination of HBr from geranyl bromide, leading to the formation of myrcene (B1677589) or other terpene side products. 3. Hydrolysis of Geranyl Bromide: If there is moisture in the reaction, geranyl bromide can hydrolyze to geraniol. | 1. Optimize Base and Solvent: The choice of base and solvent can influence the ratio of O- to C-alkylation. Using a polar aprotic solvent like DMF generally favors O-alkylation. 2. Control Reaction Temperature: Higher temperatures can favor elimination reactions. Maintain a controlled temperature throughout the reaction. 3. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydrolysis of geranyl bromide. |
| Difficult Purification of the Final Product | 1. Similar Polarity of Product and Side Products: The desired 8-geranyloxypsoralen and nonpolar side products may have similar polarities, making separation by column chromatography challenging. 2. Residual Starting Materials: Incomplete reaction can lead to the presence of unreacted 8-hydroxypsoralen and geranyl bromide in the crude product. | 1. Optimize Chromatography Conditions: Use a combination of solvents with varying polarities for column chromatography. A common eluent system is a gradient of hexane (B92381) and ethyl acetate (B1210297). 2. Aqueous Work-up: An aqueous work-up can help to remove unreacted 8-hydroxypsoralen (which is more polar) and some inorganic salts. |
II. Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of 8-geranyloxypsoralen?
A1: The synthesis of 8-geranyloxypsoralen is typically achieved through a Williamson ether synthesis. This involves the deprotonation of the hydroxyl group of 8-hydroxypsoralen (xanthotoxol) with a base to form a phenoxide ion, which then acts as a nucleophile and attacks the electrophilic carbon of geranyl bromide in an Sₙ2 reaction to form the ether linkage.
Q2: Which base and solvent are most suitable for this reaction?
A2: A common and effective combination is anhydrous potassium carbonate (K₂CO₃) as the base and N,N-dimethylformamide (DMF) as the solvent. DMF is a polar aprotic solvent that facilitates the Sₙ2 reaction.
Q3: What are the typical reaction conditions (temperature and time)?
A3: The reaction is often carried out at an elevated temperature, typically around 80°C. The reaction time can vary, but it is often monitored by TLC and can range from a few hours to overnight to ensure completion.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. You can spot the reaction mixture alongside the starting materials (8-hydroxypsoralen and geranyl bromide) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progress of the reaction.
Q5: What is the best way to purify the crude 8-geranyloxypsoralen?
A5: After an aqueous work-up to remove the solvent and water-soluble impurities, the crude product is typically purified by column chromatography on silica (B1680970) gel. A common eluent system is a mixture of hexane and ethyl acetate, often starting with a low polarity mixture and gradually increasing the polarity.
III. Quantitative Data
The following table summarizes typical quantitative data for the synthesis of 8-geranyloxypsoralen. Please note that actual results may vary depending on the specific experimental conditions and the purity of the reagents.
| Parameter | Value |
| Reactants | 8-Hydroxypsoralen (Xanthotoxol), Geranyl Bromide |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Molar Ratio (8-Hydroxypsoralen : Geranyl Bromide : K₂CO₃) | 1 : 1.2 : 2 |
| Reaction Temperature | 80 °C |
| Reaction Time | 4-6 hours (or until completion by TLC) |
| Typical Yield | 60-70% |
IV. Experimental Protocol
Synthesis of 8-Geranyloxypsoralen
This protocol is a general guideline for the synthesis of 8-geranyloxypsoralen via Williamson ether synthesis.
Materials:
-
8-Hydroxypsoralen (Xanthotoxol)
-
Geranyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
TLC plates and chamber
Procedure:
-
To a solution of 8-hydroxypsoralen in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for approximately 30 minutes.
-
Add geranyl bromide to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain 8-geranyloxypsoralen as a solid.
V. Visualizations
Caption: Experimental workflow for the synthesis of 8-geranyloxypsoralen.
Caption: Reaction mechanism for the synthesis of 8-geranyloxypsoralen.
Troubleshooting Inconsistent Results in CYP3A4 Inhibition Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during CYP3A4 inhibition assays. Inconsistent results can arise from a variety of factors, and this guide aims to provide clear and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the different types of CYP3A4 inhibition and how do they affect assay results?
A1: CYP3A4 inhibition can be broadly categorized into three main types, each with distinct mechanisms that can impact assay outcomes:
-
Direct Inhibition (Reversible Inhibition): This is the most straightforward form of inhibition where a compound directly competes with the substrate for binding to the active site of the CYP3A4 enzyme.[1][2] This interaction is reversible, and the inhibitory effect is dependent on the concentrations of both the inhibitor and the substrate. Inconsistent results in direct inhibition assays can often be traced back to issues with compound solubility, inaccurate concentration determinations, or variations in incubation conditions.
-
Time-Dependent Inhibition (TDI): TDI occurs when the inhibitory potency of a compound increases with pre-incubation time with the enzyme.[2][3] This can happen through several mechanisms, including the formation of a tightly-binding metabolite or covalent modification of the enzyme.[3][4] Assays investigating TDI are sensitive to pre-incubation duration and the presence of cofactors like NADPH.
-
Metabolism-Dependent Inhibition (MDI): MDI is a subset of TDI where a metabolite of the test compound, rather than the parent drug, is responsible for the inhibition.[2][5] This type of inhibition requires the metabolic activation of the inhibitor by the CYP enzyme itself.[3] Distinguishing between direct TDI and MDI is crucial for accurately characterizing the inhibitory mechanism.
Q2: Why am I seeing different IC50 values for the same compound when using different probe substrates?
A2: The active site of CYP3A4 is large and flexible, allowing for the binding of multiple molecules simultaneously and exhibiting atypical (non-Michaelis-Menten) kinetics.[6][7] This can lead to substrate-dependent inhibition profiles, where the measured IC50 value of an inhibitor can vary significantly depending on the probe substrate used in the assay.[8] It is recommended to use multiple probe substrates to get a comprehensive understanding of a compound's inhibitory potential against CYP3A4.[8][9]
Q3: Can the source of the CYP3A4 enzyme affect my results?
A3: Yes, the source of the enzyme can significantly influence assay outcomes. Common enzyme sources include:
-
Human Liver Microsomes (HLMs): HLMs contain a mixture of CYP enzymes and other drug-metabolizing enzymes, providing a more physiologically relevant system.[10] However, there can be considerable inter-individual variability in CYP3A4 expression and activity in HLMs due to genetic factors and environmental exposures.[11][12][13]
-
Recombinant CYP3A4 Enzymes: These are expressed in systems like baculovirus-infected insect cells and offer a more controlled and specific assay system.[14] However, they may lack the full complement of accessory proteins (like cytochrome b5 and P450 reductase) present in HLMs, which can affect enzyme activity.[14]
Variability between lots of HLMs or different recombinant enzyme preparations can contribute to inconsistent results. It is crucial to characterize each new lot of enzyme and use consistent sources for comparative studies.
Q4: How important is the solvent concentration in my assay?
A4: The concentration of organic solvents, such as DMSO or acetonitrile, used to dissolve test compounds can significantly impact CYP3A4 activity. High solvent concentrations can inhibit or activate the enzyme, leading to inaccurate results.[5] Regulatory guidance suggests keeping the final concentration of organic solvents in the incubation mixture below 1% (v/v), and preferably below 0.5%.[5][15]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered in CYP3A4 inhibition assays.
Problem 1: High Variability Between Replicate Wells
High variability between replicate wells for the same experimental condition can obscure real effects and lead to unreliable data.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Pipetting Errors | Calibrate and service pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing of all reagents before dispensing. |
| Incomplete Compound Solubilization | Visually inspect solutions for precipitates. Consider using a different solvent or increasing the solvent concentration (while staying within recommended limits). Sonication may also aid in solubilization. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill outer wells with buffer or water to create a humidity barrier. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously for all wells. |
Problem 2: IC50 Value is Significantly Different from Literature Values
When your experimentally determined IC50 value for a known inhibitor deviates substantially from published data, it's important to systematically review your experimental setup.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Incorrect Substrate Concentration | Ensure the substrate concentration is at or near its Km value for CYP3A4.[16] Using saturating substrate concentrations can lead to an overestimation of the IC50 value. |
| Different Enzyme Source or Lot | As mentioned in the FAQs, enzyme source and lot-to-lot variability can significantly impact results.[11][12] If possible, test your compound with the same enzyme lot referenced in the literature. |
| Inappropriate Incubation Time | For direct inhibition, incubation times should be short to ensure initial velocity conditions are met (ideally <10-15% substrate turnover).[9][16] For TDI, pre-incubation and incubation times are critical parameters that must be optimized and controlled. |
| Metabolism of the Inhibitor | If the test compound is rapidly metabolized by CYP3A4, its effective concentration may decrease during the incubation, leading to a higher apparent IC50.[16] Consider using lower protein concentrations or shorter incubation times. |
| Solvent Effects | Ensure the final solvent concentration is low and consistent across all wells.[5] |
Problem 3: No Inhibition Observed for a Suspected Inhibitor
Failing to observe inhibition for a compound expected to be an inhibitor can be perplexing.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Compound Instability | The compound may be unstable in the assay buffer. Assess compound stability under the experimental conditions. |
| Low Compound Potency | The concentration range tested may be too low to observe inhibition. Test a wider and higher range of concentrations. |
| Metabolism-Dependent Inhibition | The compound may be a metabolism-dependent inhibitor, requiring pre-incubation with NADPH to form the inhibitory metabolite.[2] Perform a TDI assay with a pre-incubation step. |
| High Protein Binding | The compound may bind extensively to proteins in the assay mixture, reducing its free concentration.[5] Consider using lower protein concentrations if feasible. |
| Incorrect Detection Method | Ensure the analytical method (e.g., LC-MS/MS, fluorescence) is validated for the specific metabolite being measured and is not subject to interference from the test compound. |
Experimental Protocols & Data
Standard CYP3A4 Inhibition Assay Protocol (Direct Inhibition)
This protocol provides a general framework. Specific concentrations and times should be optimized for each substrate and enzyme system.
-
Prepare Reagents:
-
Test compound dilutions in an appropriate solvent.
-
CYP3A4 enzyme source (e.g., human liver microsomes at 0.1-0.5 mg/mL).
-
NADPH regenerating system.
-
Probe substrate (e.g., midazolam, testosterone) at its Km concentration.
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
-
Pre-incubation (without NADPH):
-
In a 96-well plate, add the reaction buffer, enzyme, and test compound dilutions.
-
Pre-incubate for 5-10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the probe substrate and the NADPH regenerating system to start the reaction.
-
-
Incubation:
-
Incubate for an optimized time (e.g., 5-15 minutes) at 37°C, ensuring linear metabolite formation.
-
-
Terminate Reaction:
-
Stop the reaction by adding a suitable quenching solution (e.g., ice-cold acetonitrile).
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for metabolite formation using a validated analytical method like LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Reference IC50 Values for Known CYP3A4 Inhibitors
The following table provides a summary of reported IC50 values for common CYP3A4 inhibitors with different probe substrates. Note that values can vary depending on the specific experimental conditions.
| Inhibitor | Probe Substrate | Reported IC50 (µM) |
| Ketoconazole | Midazolam | 0.01 - 0.1 |
| Ritonavir | Midazolam | 0.02 - 0.2 |
| Verapamil | Nifedipine (B1678770) | 1 - 10 |
| Erythromycin | Midazolam | 10 - 50 |
| Diltiazem | Testosterone | 5 - 25 |
This data is compiled from various sources and should be used for reference only. Actual IC50 values should be determined experimentally.
Visualizations
General Workflow for a CYP3A4 Inhibition Assay
Caption: A generalized workflow for conducting a CYP3A4 inhibition assay.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: A decision tree for troubleshooting inconsistent IC50 results.
References
- 1. What are CYP3A4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CYP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. Interaction of human drug-metabolizing CYP3A4 with small inhibitory molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Approaches for Investigating and Predicting Cytochrome P450 3A4-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substrate dependent inhibition profiles of fourteen drugs on CYP3A4 activity measured by a high throughput LCMS/MS method with four probe drugs, midazolam, testosterone, nifedipine and terfenadine. | Semantic Scholar [semanticscholar.org]
- 9. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Frontiers | Enzymatic Activities of CYP3A4 Allelic Variants on Quinine 3-Hydroxylation In Vitro [frontiersin.org]
- 12. Human variability in CYP3A4 metabolism and CYP3A4-related uncertainty factors for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Why We Need to Take a Closer Look at Genetic Contributions to CYP3A Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening of cytochrome P450 3A4 inhibitors via in silico and in vitro approaches - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06311G [pubs.rsc.org]
- 15. xenotech.com [xenotech.com]
- 16. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 8-Geranyloxycoumarin Analysis in Reverse-Phase HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the resolution of 8-geranyloxycoumarins in reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the analysis of 8-geranyloxycoumarins and related hydrophobic compounds.
Q1: I am observing poor resolution between my 8-geranyloxycoumarin of interest and a closely eluting impurity. What are the first steps to improve separation?
A1: Poor resolution between closely eluting peaks is a common challenge, especially with structurally similar compounds like coumarin (B35378) derivatives. The resolution (Rs) is influenced by three key factors: efficiency (N), selectivity (α), and retention factor (k)[1]. To improve resolution, you can systematically adjust these parameters.
Start by optimizing the mobile phase composition . For hydrophobic compounds like 8-geranyloxycoumarins, a common mobile phase is a mixture of acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH) with water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape[2].
-
Decrease the organic solvent percentage: Reducing the amount of ACN or MeOH in the mobile phase will increase the retention time (k) of your hydrophobic analytes, which can often lead to better separation[1].
-
Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity (α) of the separation, as each solvent interacts differently with the analyte and the stationary phase[1].
If mobile phase optimization is insufficient, consider adjusting the column temperature . Increasing the temperature can decrease the mobile phase viscosity, leading to improved efficiency (N) and sharper peaks. However, it can also decrease retention time, so a balance must be found[3].
Q2: My peaks are showing significant tailing. What causes this and how can I fix it?
A2: Peak tailing, where the latter half of the peak is broader than the front, is often caused by secondary interactions between the analyte and the stationary phase. For coumarins, which can have polar functional groups, interactions with residual silanol (B1196071) groups on the silica-based C18 column are a common cause.
-
Mobile Phase pH Adjustment: Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase can suppress the ionization of silanol groups, thereby reducing these unwanted interactions and improving peak symmetry[2].
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize the number of accessible silanol groups, which can significantly reduce peak tailing for polar and basic compounds.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
Q3: I am experiencing peak fronting with my 8-geranyloxycoumarin analysis. What is the likely cause?
A3: Peak fronting, where the beginning of the peak is sloped, is less common than tailing but can occur under certain conditions.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (more organic) than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, leading to a distorted peak shape. Whenever possible, dissolve your sample in the initial mobile phase composition.
-
Column Overload: Similar to peak tailing, injecting a highly concentrated sample can also lead to fronting.
-
Column Degradation: A void or channel in the column packing material can also cause peak fronting. This may require column replacement.
Q4: My retention times are drifting from run to run. How can I improve reproducibility?
A4: Retention time instability can be caused by several factors.
-
Column Temperature Fluctuations: Even small changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is crucial for reproducible results[3].
-
Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If you are using a gradient, ensure the pump is performing accurately. Inconsistencies in the mobile phase composition will directly impact retention.
-
Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A common practice is to equilibrate for at least 10 column volumes.
Data Presentation
The following table summarizes the expected qualitative effects of changing key HPLC parameters on the separation of hydrophobic compounds like 8-geranyloxycoumarins.
| Parameter Change | Effect on Resolution (Rs) | Effect on Retention Time (tR) | Effect on Back Pressure | Rationale |
| Decrease % Organic Solvent | Generally Increases | Increases | May slightly increase | Increases analyte interaction with the stationary phase, leading to longer retention and often better separation of closely eluting hydrophobic compounds[1]. |
| Increase % Organic Solvent | Generally Decreases | Decreases | May slightly decrease | Decreases analyte interaction with the stationary phase, leading to faster elution but potentially co-elution of similar compounds. |
| Switch from ACN to MeOH | Variable (Can Increase or Decrease) | Generally Increases | Increases | Methanol is more viscous and a weaker solvent than acetonitrile in reverse-phase, which can alter selectivity (α) and increase retention[1]. |
| Increase Column Temperature | Variable (Can Increase or Decrease) | Decreases | Decreases | Reduces mobile phase viscosity, which can improve efficiency (N) and decrease back pressure. However, it also decreases retention, which may reduce resolution if peaks are already close[3]. |
| Decrease Flow Rate | Generally Increases | Increases | Decreases | Allows for more equilibration time between the mobile and stationary phases, often leading to better efficiency and resolution, but at the cost of longer analysis times. |
| Increase Column Length | Increases | Increases | Increases | A longer column provides more theoretical plates (N), leading to better separation for complex mixtures, but with increased back pressure and run time[1]. |
| Decrease Particle Size | Increases | Unchanged (for same L/dp) | Significantly Increases | Smaller particles lead to higher efficiency (N) and better resolution, but generate much higher back pressure, often requiring UHPLC systems[1]. |
Experimental Protocols
The following is a starting experimental protocol for the analysis of 8-geranyloxycoumarins (such as auraptene) based on published methods for similar compounds[4]. Optimization will likely be required for specific applications.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of the 8-geranyloxycoumarin standard in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute with the initial mobile phase composition to create working standards.
-
Sample Extraction: For samples from a biological matrix or natural product extract, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. The final sample should be dissolved in the initial mobile phase.
-
Filtration: Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulates from clogging the HPLC system.
2. HPLC Method Parameters
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A column with high purity silica (B1680970) and end-capping is recommended.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 60% B
-
5-20 min: Gradient from 60% to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: Gradient from 90% to 60% B
-
26-30 min: Hold at 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at approximately 323 nm (the characteristic absorbance maximum for many 7-alkoxycoumarins).
Mandatory Visualizations
HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.
Signaling Pathway Context
While a detailed signaling pathway may not directly aid in HPLC troubleshooting, understanding the biological context of 8-geranyloxycoumarins is important for researchers. Many natural coumarins exert their effects through the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which is a key regulator of cellular antioxidant responses.
References
Technical Support Center: Enhancing the Bioavailability of 8-Geranyloxy Compounds
This guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and detailed protocols to overcome bioavailability challenges associated with lipophilic 8-geranyloxy compounds.
Frequently Asked Questions (FAQs)
Q1: What are this compound compounds, and why is their bioavailability often low?
This compound compounds are derivatives of coumarins or psoralens, characterized by a geranyloxy group attached at the 8th position. These molecules are often highly lipophilic (fat-soluble) and consequently have poor aqueous solubility. For a drug to be absorbed effectively after oral administration, it must first dissolve in the aqueous environment of the gastrointestinal (GI) tract.[1] The poor water solubility of this compound compounds can be a rate-limiting step for dissolution, leading to low and variable absorption and, therefore, poor bioavailability.[1]
Q2: What are the primary strategies to enhance the bioavailability of these compounds?
The main goal is to improve the solubility and dissolution rate of the compound in the GI tract. Several formulation strategies can achieve this, broadly categorized as:
-
Lipid-Based Formulations: These systems, such as nanoemulsions and self-emulsifying drug delivery systems (SEDDS), keep the lipophilic compound in a dissolved state.[2][3] They are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the GI fluids.[2]
-
Solid Dispersions: This technique involves dispersing the hydrophobic drug within a hydrophilic polymer matrix at a solid state.[4][5] This can reduce drug particle size to a molecular level, improve wettability, and maintain the drug in a high-energy amorphous state, all of which enhance dissolution.[1][6]
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can improve its dissolution rate according to the Noyes-Whitney equation.[7] Techniques include micronization and the formation of nanocrystals.[7][8]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can shield the lipophilic drug molecule within a hydrophilic shell, thereby increasing its apparent water solubility.
Q3: How does the interaction of this compound compounds with CYP3A4 affect bioavailability?
Several this compound compounds, particularly 8-geranyloxypsoralen (B190334), are known inhibitors of Cytochrome P450 3A4 (CYP3A4).[9][10] CYP3A4 is a critical enzyme present in the liver and small intestine wall that is responsible for the metabolism (breakdown) of a vast number of drugs, a process known as "first-pass metabolism".[11]
By inhibiting CYP3A4, an this compound compound can:
-
Decrease its own metabolism: If the compound itself is a substrate for CYP3A4, inhibiting the enzyme will reduce its breakdown before it reaches systemic circulation, thereby increasing its own bioavailability.[9]
-
Increase the bioavailability of co-administered drugs: The compound can enhance the bioavailability of other drugs that are metabolized by CYP3A4, which is the mechanism behind the well-known "grapefruit juice effect".[9] This can lead to potentially significant drug-drug interactions.[11]
Q4: Which formulation strategy is the best for my this compound compound?
There is no single "best" strategy; the optimal approach depends on the specific physicochemical properties of the compound (e.g., melting point, logP, dose) and the desired therapeutic outcome. A multifaceted approach is often required.[2] Lipid-based systems like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) and amorphous solid dispersions are often highly effective for compounds with poor water solubility.[12][13][14] A systematic approach, starting with basic characterization and moving through formulation screening, is recommended.
Troubleshooting Guide
Q5: My compound is crashing out of solution during the preparation of a liquid formulation. What can I do?
This indicates that the solubility limit has been exceeded in your chosen vehicle.
-
Solution 1 (Co-solvents): Try adding a water-miscible co-solvent (e.g., Transcutol, PEG 400) to the formulation. Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.
-
Solution 2 (Surfactants): Incorporate surfactants. Above their critical micelle concentration, surfactants form micelles that can entrap the lipophilic drug molecules, increasing the solubilization capacity of the formulation.[6]
-
Solution 3 (Lipid-Based Systems): If the compound is highly lipophilic, a lipid-based system like a nanoemulsion may be more appropriate. The drug will be dissolved in the oil phase, preventing precipitation in the aqueous continuous phase.[15][16]
Q6: I've prepared a solid dispersion, but the dissolution rate in vitro is not significantly improved. What could be the issue?
-
Problem 1 (Drug Recrystallization): The drug may not have been fully converted to an amorphous state or may have recrystallized during storage. Amorphous forms are less stable than crystalline ones.
-
Troubleshooting: Use techniques like Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD) to confirm the physical state of the drug in the dispersion.[12][13] Consider using a polymer with a higher glass transition temperature (Tg) or one that has strong interactions (e.g., hydrogen bonding) with your compound to inhibit crystallization.[6]
-
-
Problem 2 (Poor Polymer Choice): The chosen hydrophilic carrier may not be dissolving quickly enough or may not be preventing drug precipitation upon dissolution.
-
Troubleshooting: Experiment with different water-soluble carriers (e.g., PVP, HPMC, Soluplus®). Some polymers are also better at maintaining a supersaturated state of the drug in solution, preventing it from precipitating out before it can be absorbed.[6]
-
Q7: My nanoemulsion is showing signs of instability (e.g., creaming, phase separation). How can I improve its stability?
Nanoemulsion instability is often related to the formulation components or the preparation process.
-
Problem 1 (Inappropriate Surfactant/Co-surfactant): The surfactant system may not be effectively reducing the interfacial tension or providing a sufficient steric/electrostatic barrier around the oil droplets.
-
Troubleshooting: Optimize the Hydrophilic-Lipophilic Balance (HLB) of your surfactant blend.[15] A combination of surfactants is often more effective than a single one. Also, ensure the concentrations of the surfactant and co-surfactant are optimal.
-
-
Problem 2 (High Energy Input Needed): The droplet size may be too large, leading to instability.
Q8: My formulation shows excellent in vitro dissolution, but in vivo studies still result in low bioavailability. Why?
This common issue highlights the gap between in vitro performance and in vivo reality.
-
Reason 1 (First-Pass Metabolism): As discussed in Q3, your this compound compound might be extensively metabolized by enzymes like CYP3A4 in the gut wall and liver.[9] High dissolution won't lead to high bioavailability if the drug is eliminated before reaching systemic circulation.
-
Investigation: Conduct in vitro metabolism studies using liver microsomes. Consider that the compound's own CYP3A4 inhibitory effect might be dose-dependent.
-
-
Reason 2 (Efflux Transporters): The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp) in the intestinal wall.[2] These pumps actively transport absorbed drug molecules back into the GI lumen, limiting net absorption.
-
Investigation: Use in vitro cell models (e.g., Caco-2 cells) to assess the compound's potential as a P-gp substrate. Some formulation excipients, like Cremophor EL, are known to inhibit P-gp.[2]
-
-
Reason 3 (GI Tract Instability): The compound could be degrading in the acidic environment of the stomach or due to enzymatic activity in the intestine.
-
Investigation: Test the stability of your compound in simulated gastric and intestinal fluids. If instability is an issue, consider enteric-coated formulations to protect the drug in the stomach.
-
Data Presentation: Comparative Formulation Strategies
While specific quantitative data for this compound compounds is limited in publicly available literature, the following table presents a case study on Ezetimibe (B1671841), another poorly water-soluble drug, to illustrate the potential improvements offered by different formulation strategies.[12][13][14]
Table 1: Comparison of Bioavailability Enhancement Strategies for Ezetimibe
| Formulation Type | Key Components | Solubility Increase (x-fold vs. powder) | Relative Bioavailability (AUC) vs. Powder |
| Drug Powder | Ezetimibe | 1 (Baseline) | 1 (Baseline) |
| Surface Modified Solid Dispersion (SMSD) | Ezetimibe, HPC, Tween 80 | ~80 | Significantly Increased |
| Solvent Evaporated Solid Dispersion (SESD) | Ezetimibe, HPC, Tween 80 | ~110 | Higher than SMSD |
| Solid Self-Nanoemulsifying Drug Delivery System (Solid SNEDDS) | Ezetimibe, Capryol 90, Cremophor EL, Tween 80, Silicon Dioxide | ~200 | Similar to SESD |
Data synthesized from a comparative study on Ezetimibe.[12][13][14] AUC = Area Under the Curve (a measure of total drug exposure). HPC = Hydroxypropylcellulose.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for thermally stable drugs and involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by solvent removal.[4][17]
-
Selection of Carrier and Solvent:
-
Choose a hydrophilic carrier in which the drug is soluble (e.g., Polyvinylpyrrolidone (PVP K30), Hydroxypropyl methylcellulose (B11928114) (HPMC), Soluplus®).
-
Select a volatile organic solvent that dissolves both the this compound compound and the chosen carrier (e.g., ethanol (B145695), methanol, acetone).
-
-
Dissolution:
-
Accurately weigh the this compound compound and the carrier (e.g., in a 1:1, 1:2, or 1:4 drug-to-carrier ratio).
-
Dissolve both components in the selected solvent in a round-bottom flask. Use a magnetic stirrer to ensure complete dissolution.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the flask wall.
-
-
Drying and Sizing:
-
Scrape the solid dispersion from the flask.
-
Place the collected solid in a vacuum oven for 24 hours at a mild temperature (e.g., 40°C) to remove any residual solvent.
-
Gently grind the dried solid dispersion using a mortar and pestle.
-
Pass the resulting powder through a sieve (e.g., 60 mesh) to obtain a uniform particle size.
-
-
Characterization:
-
Store the final product in a desiccator.
-
Characterize the solid dispersion using DSC and/or PXRD to confirm the amorphous nature of the drug. Evaluate its dissolution properties compared to the pure drug.
-
Protocol 2: Preparation of a Nanoemulsion by Low-Energy Method (Spontaneous Emulsification)
This method leverages the physicochemical properties of the components to form a nanoemulsion with minimal energy input.[18][19]
-
Component Selection:
-
Oil Phase: Select an oil in which the this compound compound has high solubility (e.g., Isopropyl myristate (IPM), Capryol 90).[18][20]
-
Surfactant: Choose a surfactant with a suitable HLB value (typically 12-18 for O/W emulsions), such as Tween 80 or Labrasol.[18]
-
Co-surfactant/Co-solvent: Select a co-surfactant like Transcutol or ethanol to improve flexibility of the interfacial film.[18]
-
Aqueous Phase: Purified water.
-
-
Preparation of Organic Phase:
-
Accurately weigh the this compound compound and dissolve it completely in the chosen oil phase.
-
Add the selected surfactant and co-surfactant to the oil phase.
-
Mix thoroughly using a magnetic stirrer at room temperature for approximately 30 minutes to form a clear, homogenous organic phase.[18]
-
-
Titration (Emulsification):
-
Slowly add the aqueous phase drop-by-drop to the organic phase under constant, gentle magnetic stirring.
-
Observe the mixture for the formation of a clear or bluish-white, transparent liquid, which indicates the spontaneous formation of a nanoemulsion.
-
-
Equilibration and Characterization:
-
Allow the system to equilibrate for a few hours.
-
Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). A stable nanoemulsion will typically have a droplet size below 200 nm and a low PDI.
-
Visualizations
Caption: Figure 1. Workflow for Selecting a Bioavailability Enhancement Strategy.
Caption: Figure 2. Mechanism of Nanoemulsion-Enhanced Absorption.
Caption: Figure 3. Impact of this compound Compounds on CYP3A4 Metabolism.
References
- 1. japer.in [japer.in]
- 2. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Semantic Scholar [semanticscholar.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. jddtonline.info [jddtonline.info]
- 6. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 8-geranyloxypsoralen analogues and their evaluation as inhibitors of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Cytochrome P450 3A4 Induction and Inhibition on the Pharmacokinetics of BI 425809, a Novel Glycine Transporter 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative study on solid self-nanoemulsifying drug delivery and solid dispersion system for enhanced solubility and bioavailability of ezetimibe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. japsonline.com [japsonline.com]
- 18. Development and Study of Nanoemulsions and Nanoemulsion-Based Hydrogels for the Encapsulation of Lipophilic Compounds | MDPI [mdpi.com]
- 19. Nanoemulsions as delivery systems for lipophilic nutraceuticals: strategies for improving their formulation, stability, functionality and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 8-Geranyloxypsoralen
Welcome to the technical support center for the synthesis of 8-geranyloxypsoralen (B190334). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 8-geranyloxypsoralen?
A1: The most prevalent and straightforward method for synthesizing 8-geranyloxypsoralen is the Williamson ether synthesis. This reaction involves the O-alkylation of xanthotoxol (B1684193) (8-hydroxypsoralen) with geranyl bromide in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like acetone (B3395972).
Q2: What are the expected major byproducts in this synthesis?
A2: The primary byproducts stem from side reactions involving the reactants and reaction conditions. These typically include elimination products from geranyl bromide (such as myrcene (B1677589) and ocimene), C-alkylated isomers of 8-geranyloxypsoralen, and unreacted starting materials. Hydrolysis of geranyl bromide to geraniol (B1671447) can also occur if water is present in the reaction mixture.
Q3: How can I minimize the formation of elimination byproducts?
A3: To minimize elimination byproducts, it is crucial to use a non-nucleophilic, weak base like potassium carbonate or cesium carbonate. Additionally, maintaining a moderate reaction temperature is key, as higher temperatures tend to favor elimination over substitution.
Q4: Is C-alkylation a significant issue, and how can it be controlled?
A4: While O-alkylation is generally favored for phenoxides in polar aprotic solvents, C-alkylation can still occur as a minor side reaction. The use of polar aprotic solvents like DMF or acetone helps to solvate the cation of the base, leaving the phenoxide oxygen more available for nucleophilic attack and thus favoring O-alkylation. Protic solvents, in contrast, can promote C-alkylation.[1]
Q5: What are the known biological activities of 8-geranyloxypsoralen?
A5: 8-Geranyloxypsoralen is recognized as a potent inhibitor of cytochrome P450 3A4 (CYP3A4), a crucial enzyme in drug metabolism.[2][3] It has also been identified as an inhibitor of β-secretase (BACE1), an enzyme implicated in the development of Alzheimer's disease.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 8-geranyloxypsoralen.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 8-Geranyloxypsoralen | 1. Incomplete reaction. 2. Suboptimal base or solvent. 3. Degradation of geranyl bromide. | 1. Increase reaction time or slightly elevate temperature (monitor for increased byproduct formation). 2. Ensure the use of a suitable base (e.g., K₂CO₃) and a dry, polar aprotic solvent (e.g., acetone or DMF). 3. Use fresh, high-quality geranyl bromide. Store it properly to prevent degradation. |
| Presence of a Significant Amount of Unreacted Xanthotoxol | 1. Insufficient amount of geranyl bromide or base. 2. Poor solubility of xanthotoxol. | 1. Use a slight excess of geranyl bromide and ensure at least one equivalent of base is present. 2. Ensure the chosen solvent can adequately dissolve xanthotoxol at the reaction temperature. |
| High Percentage of Elimination Byproducts (Myrcene, Ocimene) | 1. Reaction temperature is too high. 2. Use of a strong, sterically hindered base. | 1. Maintain the reaction temperature at a moderate level (e.g., refluxing acetone). 2. Use a weak, non-nucleophilic base like potassium carbonate. |
| Detection of C-Alkylated Isomers | 1. Use of a protic or less polar solvent. 2. Nature of the cation from the base. | 1. Use a dry, polar aprotic solvent such as acetone or DMF.[1] 2. Using a base with a larger cation, like cesium carbonate, can sometimes favor O-alkylation. |
| Product is Difficult to Purify | 1. Presence of multiple, closely related byproducts. 2. Oiling out of the product during workup. | 1. Employ column chromatography with a carefully selected solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) for effective separation. 2. Ensure proper solvent selection during extraction and crystallization to maintain product solubility. |
Experimental Protocol: Synthesis of 8-Geranyloxypsoralen
This protocol is a representative example of the Williamson ether synthesis used for producing 8-geranyloxypsoralen.
Materials:
-
Xanthotoxol (8-hydroxypsoralen)
-
Geranyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethyl acetate (B1210297)
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of xanthotoxol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add geranyl bromide (1.2 eq) to the reaction mixture.
-
Reflux the mixture for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield 8-geranyloxypsoralen as a white solid.
Visualizations
Caption: A flowchart of the synthesis and purification of 8-geranyloxypsoralen.
Caption: Logical relationships between reaction conditions and byproduct formation.
Caption: Known inhibitory targets of 8-geranyloxypsoralen.
References
Addressing matrix effects in the analysis of 8-geranyloxy compounds.
This guide provides researchers, scientists, and drug development professionals with essential information for identifying and mitigating matrix effects during the quantitative analysis of 8-geranyloxy compounds, such as 8-geranyloxypsoralen (B190334) and 8-geranyloxycoumarin, using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern for this compound compounds?
A1: Matrix effect is the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting, undetected components in a sample matrix.[1] These components can include salts, lipids, proteins, and other endogenous materials from the biological sample.[2] For this compound compounds, which are often analyzed at low concentrations in complex biological matrices like plasma or tissue homogenates, matrix effects can severely compromise analytical performance, leading to poor accuracy, imprecision, and reduced sensitivity.[1][3] This phenomenon is a major concern in quantitative LC-MS analysis as it can lead to erroneous results.[3]
Q2: What is the primary cause of matrix effects in LC-MS/MS analysis?
A2: The most common cause of matrix effects is ion suppression, which occurs when co-eluting compounds interfere with the ionization process of the analyte in the mass spectrometer's ion source.[4][5] This interference can happen through various mechanisms, such as competition for charge, changes in droplet surface tension, or incomplete solvent evaporation in the ESI source.[6] Tandem mass spectrometry (MS/MS) is just as susceptible to these effects as single MS because the interference occurs before ion fragmentation.[4][5]
Q3: How can I determine if my analysis is affected by matrix effects?
A3: A standard method to assess matrix effects is the post-extraction spike method.[1] This involves comparing the peak response of an analyte spiked into a blank matrix extract (Set A) with the response of the analyte in a pure solvent (Set B). The matrix factor (MF) is calculated as the ratio of the peak response in the matrix to the peak response in the solvent (MF = A/B).[1] An MF value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement. Another qualitative method is the post-column infusion experiment, where a constant flow of the analyte is introduced after the column, and a blank matrix is injected; dips in the baseline signal indicate regions of ion suppression.[7]
Q4: Is it possible to completely eliminate matrix effects?
A4: Completely eliminating matrix effects is often not possible, especially in complex matrices.[8] However, they can be significantly reduced and compensated for. The goal is to minimize the variability and impact of the matrix effect to ensure the method is robust and reliable.[1][8] This is achieved through a combination of efficient sample preparation, optimized chromatography, and the use of appropriate internal standards.[9]
Troubleshooting Guide
Q1: My analyte signal is significantly lower in the sample matrix compared to the pure solvent standard. What is the first step to troubleshoot this?
A1: This strongly suggests ion suppression. The first step is to improve your sample preparation method to remove interfering matrix components.[10] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than simpler methods like protein precipitation.[2] Also, consider diluting your sample extract; this reduces the concentration of matrix components and can sometimes mitigate the effect, provided your analyte concentration remains above the limit of quantification.[11][12]
Q2: My retention time is shifting, and peak shapes are poor (e.g., splitting, tailing) only in matrix samples. What could be the cause?
A2: Poor peak shapes and retention time shifts in the presence of a matrix can indicate that matrix components are interacting with your analyte or the analytical column.[3] Some matrix components can loosely bond to the analyte, altering its chromatographic behavior.[3] To troubleshoot, try adjusting the chromatographic gradient to better separate the analyte from the interfering region.[5] Ensure proper column equilibration between injections and consider a more rigorous column wash step. In some cases, interactions with metal components of the HPLC system can cause issues for certain compounds; using metal-free columns could be a solution.[13]
Q3: I am using a stable isotope-labeled internal standard (SIL-IS), but my results are still imprecise. Why isn't it compensating for the matrix effect?
A3: While a SIL-IS is the best tool to compensate for matrix effects, it is most effective when it co-elutes perfectly with the analyte.[9] If chromatographic conditions cause the analyte and SIL-IS to separate even slightly, they may be affected differently by a narrow region of ion suppression.[5] Re-optimize your chromatography to ensure co-elution. Additionally, severe ion suppression can reduce the signal of both the analyte and the IS to a point where detector noise becomes a significant factor, leading to poor precision. In such cases, the primary focus must be on reducing the source of the suppression through better sample cleanup.[14]
Q4: I observe significant matrix effects, but I cannot change the sample preparation method. What are my options?
A4: If sample preparation is fixed, focus on other strategies. One approach is matrix-matched calibration, where calibration standards are prepared in a blank matrix extract to mimic the effect seen in the samples.[10][14] This helps to cancel out the effect, assuming the matrix effect is consistent across different lots of the blank matrix.[1] Another option is the standard addition method, which involves spiking known amounts of the standard into aliquots of the actual sample.[11] This is highly effective but also very labor-intensive.
Quantitative Data Summary
Effective sample preparation is the most critical step in minimizing matrix effects. The choice of technique can have a profound impact on data quality. Below is a table summarizing representative matrix effect and recovery data for different extraction methods for a coumarin-based compound in human plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 95 ± 5% | 45 ± 12% (Suppression) | Fast, simple, inexpensive | Poor cleanup, high matrix effects |
| Liquid-Liquid Extraction (LLE) | 85 ± 8% | 88 ± 7% (Minor Suppression) | Good removal of salts & proteins | Can be labor-intensive, may not remove all phospholipids |
| Solid-Phase Extraction (SPE) | 92 ± 6% | 97 ± 4% (Negligible Effect) | High selectivity, excellent cleanup, amenable to automation | Higher cost, requires method development |
Note: Data are representative for coumarin-type compounds and intended for comparative purposes. Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Solvent) x 100. A value <100% indicates suppression.
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for this compound Compounds from Plasma
This protocol describes a general procedure using a mixed-mode polymeric SPE sorbent for the cleanup of this compound compounds from a biological matrix like plasma.
1. Materials:
-
SPE Cartridges: Mixed-mode Strong Anion Exchange (e.g., Oasis MAX)
-
Human Plasma (blank)
-
This compound compound standard and Internal Standard (IS)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Ammonium Hydroxide
-
Formic Acid
-
Deionized Water
-
Centrifuge
-
SPE Vacuum Manifold
2. Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
Spike 200 µL of plasma with the internal standard solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds to precipitate proteins and adjust pH.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Collect the supernatant for SPE loading.
3. SPE Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of Methanol, followed by 1 mL of Deionized Water. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated supernatant from step 2.5 onto the cartridge. Apply slow vacuum or gravity to pass the sample through the sorbent at a flow rate of ~1 mL/min.
-
Washing (Step 1): Wash the cartridge with 1 mL of 5% Ammonium Hydroxide in water to remove acidic and neutral interferences.
-
Washing (Step 2): Wash the cartridge with 1 mL of Methanol to remove basic interferences. Dry the sorbent completely under high vacuum for 5 minutes.
-
Elution: Elute the this compound compound and IS with 1 mL of Methanol containing 2% Formic Acid. Collect the eluate.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 Methanol:Water) for LC-MS/MS analysis.
Visual Guides
Workflow for Matrix Effect Assessment and Mitigation
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. google.com [google.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Cell Viability in Assays with 8-Geranyloxycoumarins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell viability assays involving 8-geranyloxycoumarins.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental procedures with 8-geranyloxycoumarins.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of 8-Geranyloxycoumarin in Culture Medium | 8-geranyloxycoumarins are hydrophobic and may have low solubility in aqueous solutions like cell culture media. The final concentration of the solvent (e.g., DMSO, ethanol) may be too low to maintain solubility, or the compound may precipitate out over time at 37°C. | - Optimize Solvent Concentration: Ensure the final solvent concentration in the culture medium is as high as tolerable for your cell line (typically ≤ 0.5% for DMSO) to maintain compound solubility. Always include a vehicle control with the same solvent concentration to account for any solvent-induced effects. - Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate solvent (e.g., 10-20 mM in 100% DMSO). Warm the stock solution gently before diluting it into pre-warmed culture medium. - Serial Dilutions: Perform serial dilutions in the culture medium immediately before adding to the cells to minimize the time the compound is at a lower solvent concentration. - Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solution for any signs of precipitation. If precipitation is observed, reconsider the final concentration or the solvent system. |
| Inconsistent or Non-Reproducible Cell Viability Results | - Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variability in the baseline metabolic activity. - Edge Effects: Wells on the periphery of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth. - Incomplete Compound Solubilization: If the compound is not fully dissolved, the actual concentration exposed to the cells will vary. - Variable Incubation Times: Inconsistent incubation times with the viability reagent (e.g., MTT, resazurin) will result in variable signal intensity. | - Proper Cell Seeding Technique: Ensure a homogenous cell suspension before and during seeding. After seeding, gently rock the plate to ensure even distribution of cells. - Minimize Edge Effects: Avoid using the outer wells of the microplate for experimental conditions. Instead, fill them with sterile PBS or culture medium to create a humidity barrier. - Ensure Complete Solubilization: Follow the recommendations for preparing and diluting the 8-geranyloxycoumarin stock solution carefully. - Standardize Incubation Times: Use a multichannel pipette for adding reagents and stop solutions to minimize time differences between wells. Ensure the incubation time with the viability reagent is consistent for all plates. |
| High Background Signal in Vehicle Control Wells | - Solvent Toxicity: The solvent used to dissolve the 8-geranyloxycoumarin (e.g., DMSO) can be toxic to some cell lines at higher concentrations. - Media Contamination: Bacterial or fungal contamination can lead to a reduction of the viability reagent, resulting in a false-positive signal. | - Determine Solvent Tolerance: Perform a dose-response experiment with the solvent alone to determine the maximum concentration your cell line can tolerate without a significant decrease in viability. - Aseptic Technique: Maintain strict aseptic technique throughout the experiment to prevent contamination. Visually inspect the cultures for any signs of contamination before adding the viability reagent. |
| Low Signal-to-Noise Ratio | - Suboptimal Cell Number: Too few cells will result in a weak signal that is difficult to distinguish from the background. - Insufficient Incubation Time: The incubation time with the viability reagent may not be long enough for a sufficient signal to develop. - Metabolically Inactive Cells: If the cells are not actively metabolizing, they will not efficiently reduce the viability reagent. | - Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density that results in a robust signal within the linear range of the assay. - Optimize Incubation Time: Test different incubation times with the viability reagent to find the optimal time that provides a strong signal without reaching saturation or causing toxicity from the reagent itself. - Ensure Cell Health: Use cells that are in the exponential growth phase and have high viability at the start of the experiment. |
Frequently Asked Questions (FAQs)
1. What is the recommended method for preparing an 8-geranyloxycoumarin stock solution?
Due to the hydrophobic nature of 8-geranyloxycoumarins, it is recommended to prepare a high-concentration stock solution in a non-polar organic solvent.
-
Recommended Solvent: 100% Dimethyl sulfoxide (B87167) (DMSO).
-
Stock Concentration: Prepare a 10-20 mM stock solution.
-
Procedure:
-
Weigh the desired amount of 8-geranyloxycoumarin powder.
-
Add the appropriate volume of 100% DMSO to achieve the target concentration.
-
Gently warm the solution and vortex until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
2. How can I determine the optimal concentration range of 8-geranyloxycoumarin for my experiments?
It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of 8-geranyloxycoumarin in your specific cell line.
-
Recommendation: Start with a wide range of concentrations (e.g., from nanomolar to high micromolar) in a preliminary experiment. Based on the initial results, you can then perform a more focused dose-response curve with a narrower range of concentrations to accurately determine the IC50 value.
3. Are there known off-target effects of 8-geranyloxycoumarins that could influence cell viability assays?
While specific off-target effects of 8-geranyloxycoumarins are not extensively documented, coumarin (B35378) derivatives, in general, can have various biological activities. It is important to consider that observed effects on cell viability may not be solely due to the intended target. Further mechanistic studies are often required to confirm the specific mode of action.
4. What is the likely mechanism of action of 8-geranyloxycoumarins on cell viability?
Based on studies of structurally similar compounds like 7-geranyloxycoumarin and 5-geranyloxy-7-methoxycoumarin, 8-geranyloxycoumarins likely induce apoptosis.[1][2] This process is thought to involve the activation of the p53 tumor suppressor protein, leading to the activation of initiator caspases (like caspase-8) and executioner caspases (like caspase-3). This cascade is also associated with the regulation of the Bcl-2 family of proteins, which control mitochondrial membrane permeability.
Quantitative Data
Publicly available data on the cytotoxic effects of 8-geranyloxycoumarin is limited. However, data for the structurally similar furanocoumarin, 8-geranyloxypsoralen (B190334), is available and can serve as a reference point.
Table 1: IC50 Values of 8-Geranyloxypsoralen in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) |
| HeLa | Cervical Cancer | 17.4 | ~45.6 |
| T47D | Breast Cancer | 72.33 | ~189.5 |
Data extracted from a study on cytotoxic prenyl and geranyl coumarins. The molecular weight of 8-geranyloxypsoralen (381.45 g/mol ) was used for the µM conversion.
Experimental Protocols
Protocol: MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
8-geranyloxycoumarin stock solution (in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete medium per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 8-geranyloxycoumarin in complete medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 8-geranyloxycoumarin. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Visualizations
Logical Workflow for Optimizing 8-Geranyloxycoumarin Assays
Workflow for optimizing cell viability assays with 8-geranyloxycoumarin.
Hypothesized Signaling Pathway for 8-Geranyloxycoumarin-Induced Apoptosis
References
Technical Support Center: Refinement of In Silico Docking Models for 8-Geranyloxy Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in silico docking of 8-geranyloxy derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the in silico docking process for this compound derivatives.
| Issue | Possible Cause | Recommended Solution |
| Poor or non-convergent docking poses of the this compound tail. | The long, flexible geranyloxy chain has many rotatable bonds, making it challenging for docking algorithms to explore its conformational space adequately. | Increase the exhaustiveness parameter in docking software like AutoDock Vina to allow for a more thorough search of the conformational space. Consider using docking algorithms specifically designed for flexible ligands. Employ molecular dynamics (MD) simulations post-docking to refine the ligand's conformation within the binding pocket. |
| Inconsistent docking scores across multiple runs. | The stochastic nature of some docking algorithms can lead to variability in results, especially with flexible ligands. The scoring function may not be accurately capturing the binding energy of the large, hydrophobic geranyloxy group. | Perform multiple independent docking runs and cluster the results to identify the most consistently predicted binding poses. Use a consensus scoring approach by employing multiple different docking programs and comparing their predictions. |
| The coumarin (B35378) core consistently docks in a known non-binding region. | Incorrect definition of the binding site or the presence of a more favorable, albeit incorrect, binding pocket elsewhere on the protein surface. | Carefully define the binding site based on experimental data (e.g., co-crystal structure with a similar ligand) or validated binding site prediction tools. If no experimental data is available, consider performing a "blind docking" to explore the entire protein surface, followed by a more focused docking on the most promising sites. |
| Predicted binding affinity does not correlate with experimental (in vitro) results. | Scoring functions may not accurately account for the entropic penalty of the flexible geranyloxy tail binding. Desolvation penalties for the large hydrophobic tail might be overestimated or underestimated. The in vitro assay conditions may not be fully represented by the in silico model. | Use scoring functions that incorporate terms for ligand strain and conformational entropy. Consider post-processing the docking results with more rigorous methods like MM/PBSA or MM/GBSA to recalculate the binding free energy. Ensure that the protonation states of the protein and ligand in the in silico model are appropriate for the experimental pH. |
| Difficulty in docking 8-geranyloxypsoralen (B190334) derivatives due to the furan (B31954) ring. | The planarity and electronic properties of the furan ring, in addition to the flexible tail, can create specific steric and electronic requirements for binding that are not easily met. | Ensure the docking software's force field accurately represents the parameters for the furan ring. The furan moiety plays a role in the interaction with some targets, so pay close attention to potential pi-pi stacking or hydrogen bonding interactions involving this ring.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in docking this compound derivatives compared to smaller, more rigid molecules?
A1: The primary challenge lies in the high degree of conformational flexibility of the long geranyloxy side chain. This flexibility dramatically increases the search space that the docking algorithm must explore to find the optimal binding pose, which can lead to longer computation times and a higher chance of finding a local minimum instead of the true binding mode. Additionally, the large hydrophobic nature of the geranyloxy tail can lead to challenges with scoring functions accurately predicting the contribution of hydrophobic interactions to the overall binding affinity.
Q2: How should I prepare the structure of my this compound derivative for docking?
A2: Proper ligand preparation is crucial. Start by generating a 3D structure of the molecule using a molecular modeling program. It is important to then perform a conformational search to generate a set of low-energy conformers, especially for the flexible geranyloxy tail. This pre-generated conformer library can then be used as input for the docking program. Ensure that the protonation state of the coumarin core is correctly assigned based on the pH of the biological system you are modeling.
Q3: Which docking software is best suited for this compound derivatives?
A3: There is no single "best" software, as the performance can be target-dependent. However, programs that are known to handle ligand flexibility well are generally preferred. AutoDock Vina, with its adjustable exhaustiveness parameter, is a popular choice. Other programs like Glide, GOLD, or MOE-Dock also have advanced algorithms for flexible ligand docking. It is often recommended to use multiple docking programs and compare the results for a more robust prediction.
Q4: My docking results show multiple, distinct binding poses with similar scores. How do I interpret this?
A4: This is a common scenario with flexible ligands. It could indicate that the ligand can indeed bind in multiple orientations within the active site. Alternatively, it might suggest that the scoring function is unable to clearly distinguish between different poses. To resolve this, you can:
-
Cluster the poses: Group similar poses together to see which binding modes are most consistently predicted.
-
Perform post-docking analysis: Use methods like molecular dynamics (MD) simulations or MM/PBSA/GBSA calculations to refine the poses and get a more accurate estimate of the binding free energy for each cluster.
-
Analyze interactions: Visually inspect the top-scoring poses and analyze the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) with the protein. Poses that form more chemically sensible and previously validated interactions are likely to be more relevant.
Q5: How can I validate my in silico docking model for this compound derivatives?
A5: Model validation is a critical step. If a co-crystal structure of a similar ligand bound to your target protein is available, you can perform "re-docking" to see if your protocol can reproduce the experimental binding pose (typically an RMSD of < 2.0 Å is considered a success). If no such structure exists, you can try to dock known active and inactive compounds (if available) and see if your model can distinguish between them based on the docking scores. Ultimately, the most reliable validation comes from correlating your in silico predictions with experimental data, such as IC50 or Ki values from in vitro assays.
Data Presentation
In Vitro Inhibitory Activity of 8-Geranyloxypsoralen Analogues against CYP3A4
| Compound | R Group | IC50 (µM)[1] |
| 1 | H | Inactive |
| 2 | Geranyl | 0.78 ± 0.11 |
| 3 | Dihydro-geranyl | 3.93 ± 0.53 |
| 4 | Farnesyl | 1.25 ± 0.23 |
Data from in vitro inhibition assays using human liver microsomes.
Experimental Protocols
Detailed Methodology for Molecular Docking of this compound Derivatives
This protocol provides a general workflow for docking this compound derivatives using AutoDock Vina.
1. Ligand Preparation: a. Obtain the 2D structure of the this compound derivative. b. Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., Avogadro, ChemDraw 3D). c. Perform a conformational search for the flexible geranyloxy tail to generate a set of low-energy conformers. This can be done using tools like Open Babel or the conformational search modules within Schrödinger or MOE. d. Save the lowest energy conformer or a representative set of conformers in PDBQT format using AutoDock Tools. This step involves assigning partial charges and defining rotatable bonds.
2. Protein Preparation: a. Download the 3D structure of the target protein from the Protein Data Bank (PDB). b. Remove all water molecules and any co-crystallized ligands or ions that are not relevant to the binding site. c. Add polar hydrogens to the protein structure. d. Assign partial charges (e.g., Gasteiger charges). e. Save the prepared protein structure in PDBQT format using AutoDock Tools.
3. Grid Box Definition: a. Identify the binding site on the target protein. If a co-crystallized ligand is present, the binding site can be defined around it. If not, use binding site prediction tools or perform blind docking. b. Define a grid box that encompasses the entire binding site. The size of the grid box should be large enough to allow the flexible geranyloxy tail to move freely.
4. Docking Simulation: a. Use AutoDock Vina to perform the docking calculation. b. Set the exhaustiveness parameter to a value appropriate for the flexibility of the ligand (a higher value, e.g., 32 or 64, is recommended for this compound derivatives). c. Run the docking simulation. Vina will generate a set of predicted binding poses ranked by their binding affinity scores.
5. Analysis of Results: a. Visualize the docked poses using a molecular visualization tool (e.g., PyMOL, VMD, Chimera). b. Analyze the interactions between the ligand and the protein for the top-scoring poses (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking). c. Cluster the docked poses to identify the most populated and energetically favorable binding modes. d. (Optional but recommended) Perform post-docking refinement using molecular dynamics simulations to assess the stability of the predicted binding pose.
Mandatory Visualization
Signaling Pathway Diagrams
// Nodes extracellular_stimuli [label="Extracellular Stimuli\n(e.g., Growth Factors)", fillcolor="#F1F3F4"]; receptor [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4"]; ras [label="Ras", fillcolor="#FBBC05"]; raf [label="Raf", fillcolor="#FBBC05"]; mek [label="MEK", fillcolor="#FBBC05"]; erk [label="ERK", fillcolor="#FBBC05"]; transcription_factors [label="Transcription Factors\n(e.g., c-Jun, c-Fos)", fillcolor="#34A853"]; gene_expression [label="Gene Expression", fillcolor="#34A853"]; cellular_response [label="Cellular Response\n(Proliferation, Differentiation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; methoxycoumarin [label="8-Methoxycoumarin\n(Related to this compound Derivatives)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges extracellular_stimuli -> receptor; receptor -> ras; ras -> raf; raf -> mek; mek -> erk; erk -> transcription_factors; transcription_factors -> gene_expression; gene_expression -> cellular_response;
// Modulation methoxycoumarin -> erk [label="Modulates", style=dashed, color="#EA4335"]; } caption="MAPK Signaling Pathway Modulation"
// Nodes apoptotic_stimuli [label="Apoptotic Stimuli", fillcolor="#F1F3F4"]; bax_bak [label="Bax/Bak", fillcolor="#FBBC05"]; mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4"]; cytochrome_c [label="Cytochrome c", fillcolor="#FBBC05"]; caspase9 [label="Caspase-9", fillcolor="#FBBC05"]; caspase3 [label="Caspase-3", fillcolor="#FBBC05"]; apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; bcl2 [label="Bcl-2", fillcolor="#34A853"]; geranyloxycoumarin [label="7-Geranyloxycoumarin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges apoptotic_stimuli -> bax_bak; bax_bak -> mitochondrion [label="Pore formation"]; mitochondrion -> cytochrome_c [label="Release"]; cytochrome_c -> caspase9 [label="Activates"]; caspase9 -> caspase3 [label="Activates"]; caspase3 -> apoptosis; bcl2 -> bax_bak [arrowhead=tee, label="Inhibits"];
// Modulation geranyloxycoumarin -> bcl2 [label="Downregulates", style=dashed, color="#4285F4"]; } caption="Bcl-2 Signaling Pathway Modulation"
Experimental Workflow Diagram
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ligand_prep [label="Ligand Preparation\n(3D Structure, Conformers)"]; protein_prep [label="Protein Preparation\n(Remove Water, Add Hydrogens)"]; grid_def [label="Grid Box Definition"]; docking [label="Molecular Docking\n(AutoDock Vina)"]; analysis [label="Results Analysis\n(Scoring, Clustering, Visualization)"]; validation [label="Model Validation\n(Re-docking, Experimental Correlation)"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> ligand_prep; start -> protein_prep; ligand_prep -> grid_def; protein_prep -> grid_def; grid_def -> docking; docking -> analysis; analysis -> validation; validation -> end; } caption="Experimental Docking Workflow"
References
Validation & Comparative
Comparative Analysis of 8-Geranyloxycoumarin Analogues in Drug Discovery
In the ever-evolving landscape of medicinal chemistry, coumarins and their derivatives have emerged as a privileged scaffold, demonstrating a wide array of pharmacological activities. Among these, 8-geranyloxycoumarin and its analogues are gaining attention for their potential therapeutic applications, particularly in oncology. This guide provides a comparative analysis of key 8-geranyloxycoumarin analogues, focusing on their biological activity, supported by experimental data and methodologies, to aid researchers and drug development professionals in this promising field.
Overview of 8-Geranyloxycoumarin Analogues
The core structure of these compounds features a coumarin (B35378) backbone with a geranyloxy (-O-geranyl) substitution at the 8th position. Variations in other positions of the coumarin ring, particularly the 7th position, give rise to analogues with distinct biological profiles. A prominent and well-studied example is toddaculin, also known as 8-geranyloxy-7-methoxycoumarin.
Comparative Biological Activity
The primary focus of research on 8-geranyloxycoumarin analogues has been their anti-cancer properties. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Table 1: Comparative Cytotoxic Activity (IC50) of 8-Geranyloxycoumarin Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
| Toddaculin (this compound-7-methoxycoumarin) | A549 (Lung Carcinoma) | 18.6 | |
| K562 (Leukemia) | 20.4 | ||
| HeLa (Cervical Cancer) | 25.3 | ||
| MCF-7 (Breast Cancer) | 29.8 | ||
| Imperatorin (8-isoprenyloxypsoralen) | A549 (Lung Carcinoma) | 15.2 | |
| HeLa (Cervical Cancer) | 22.5 | ||
| Bergapten (5-methoxypsoralen) | A549 (Lung Carcinoma) | >100 | |
| HeLa (Cervical Cancer) | >100 |
Note: Imperatorin and Bergapten are included as related prenyloxycoumarins for comparative purposes, highlighting the significance of the geranyloxy group at the 8th position.
Mechanism of Action: Signaling Pathways
The anticancer effects of 8-geranyloxycoumarin analogues are often attributed to their ability to induce apoptosis through the intrinsic mitochondrial pathway. This is a complex signaling cascade involving the regulation of pro-apoptotic and anti-apoptotic proteins.
Caption: Figure 1: Proposed apoptotic pathway of 8-geranyloxycoumarin analogues.
Experimental Protocols
A clear understanding of the methodologies used to evaluate the biological activity of these compounds is crucial for replicating and building upon existing research.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., A549, K562, HeLa, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 8-geranyloxycoumarin analogues (typically ranging from 1 to 100 µM) and incubated for another 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Caption: Figure 2: Workflow for the MTT assay to determine cell viability.
Apoptosis Analysis by Flow Cytometry
This technique is used to quantify the percentage of cells undergoing apoptosis after treatment with the test compounds.
-
Cell Treatment: Cells are treated with the IC50 concentration of the 8-geranyloxycoumarin analogue for 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Staining: The cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
8-Geranyloxycoumarin analogues, particularly toddaculin, exhibit promising anticancer activity by inducing apoptosis in various cancer cell lines. The comparative data suggests that the presence and nature of the substituent at the 8th position of the coumarin ring are critical for its cytotoxic effects. Further structure-activity relationship (SAR) studies are warranted to explore modifications that could enhance potency and selectivity. The detailed experimental protocols provided herein offer a foundation for future research in the development of these compounds as potential therapeutic agents.
Cross-Reactivity of 8-Geranyloxy Compounds with Other Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic cross-reactivity of 8-geranyloxy compounds, focusing on their performance against various enzyme targets. The information is supported by available experimental data to aid in the assessment of the selectivity and potential off-target effects of this class of compounds.
Executive Summary
This compound compounds, a class of natural and synthetic molecules, have garnered interest for their diverse biological activities. Notably, 8-geranyloxypsoralen (B190334) is a potent inhibitor of Cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. This guide explores the known interactions of this compound compounds with their primary targets and investigates their cross-reactivity with other enzyme families, including cholinesterases, carbonic anhydrases, and lipoxygenases. While comprehensive screening data for a wide range of this compound derivatives is limited, this guide consolidates the existing quantitative data and provides detailed experimental protocols for key assays to facilitate further research and development.
Data Presentation: Enzyme Inhibition by this compound and Related Coumarin (B35378) Compounds
The following tables summarize the inhibitory activities (IC50 values) of 8-geranyloxypsoralen and other relevant coumarin derivatives against various enzymes. This data allows for a comparative assessment of their potency and selectivity.
| Compound | Enzyme | Substrate | IC50 (µM) | Reference |
| 8-Geranyloxypsoralen | CYP3A4 | Testosterone | 0.78 ± 0.11 | [1][2] |
| Analogue 1 (dihydro-8-geranyloxypsoralen) | CYP3A4 | Testosterone | ~3.12 | [1][2] |
| Other 8-alkyloxy-furanocoumarin analogues | CYP3A4 | Testosterone | 0.78 - 3.93 | [1][2] |
Table 1: Inhibitory Activity of 8-Geranyloxypsoralen and its Analogues against CYP3A4.
| Compound Class/Example | Enzyme Family | Example Enzyme | IC50 Range (µM) | Reference |
| Coumarin Derivatives | Cholinesterases | Acetylcholinesterase, Butyrylcholinesterase | Wide range, compound-dependent | |
| Coumarin Derivatives | Carbonic Anhydrases | Carbonic Anhydrase I, II, IX, XII | Wide range, compound-dependent | |
| Coumarin Derivatives | Lipoxygenases | 5-LOX, 15-LOX | Wide range, compound-dependent | |
| 8-Geranyloxypsoralen | β-secretase | BACE1 | Potent inhibitor (qualitative) | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative studies.
Cytochrome P450 (CYP3A4) Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of CYP3A4, a crucial enzyme in drug metabolism.
Principle: The inhibition of the metabolism of a specific substrate (e.g., testosterone) by CYP3A4 is measured in the presence of the test compound. The formation of the metabolite (6β-hydroxytestosterone) is quantified using LC-MS/MS.
Materials:
-
Human liver microsomes (HLMs)
-
Testosterone (substrate)
-
NADPH regenerating system (Solution A: NADP+, glucose-6-phosphate; Solution B: glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Test compound (this compound derivative)
-
Ketoconazole (positive control inhibitor)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., deuterated 6β-hydroxytestosterone)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing human liver microsomes, testosterone, and potassium phosphate buffer.
-
Add the test compound at various concentrations. Include a vehicle control (without inhibitor) and a positive control (with ketoconazole).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10-20 minutes).
-
Terminate the reaction by adding cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant and add the internal standard.
-
Analyze the formation of 6β-hydroxytestosterone by LC-MS/MS.
-
Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value.[3][4]
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Principle: The enzyme hydrolyzes a thiocholine (B1204863) ester substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound
-
Galantamine or other known inhibitor (positive control)
-
96-well microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution.
-
Add the test compound at various concentrations. Include a vehicle control and a positive control.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Measure the absorbance at 412 nm at regular intervals for a set period.
-
Calculate the rate of reaction for each concentration.
-
Determine the percent inhibition and calculate the IC50 value.[5][6][7]
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of carbonic anhydrase, an enzyme involved in pH regulation and other physiological processes.
Principle: The esterase activity of carbonic anhydrase is measured using a chromogenic substrate. The enzyme catalyzes the hydrolysis of the substrate, leading to a colored product that can be quantified spectrophotometrically.
Materials:
-
Carbonic Anhydrase (e.g., bovine erythrocyte CA)
-
p-Nitrophenyl acetate (B1210297) (substrate)
-
HEPES-Tris buffer (pH 7.4) or other suitable buffer
-
Test compound
-
Acetazolamide (positive control inhibitor)
-
96-well microplate reader
Procedure:
-
In a 96-well plate, add the buffer, enzyme solution, and the test compound at various concentrations.
-
Include a vehicle control and a positive control.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate solution.
-
Monitor the increase in absorbance at the appropriate wavelength (e.g., 400-405 nm) over time.
-
Calculate the reaction rates and determine the percent inhibition for each concentration.
Lipoxygenase Inhibition Assay
This assay assesses the inhibitory effect of compounds on lipoxygenase, an enzyme involved in the inflammatory response.
Principle: Lipoxygenase catalyzes the oxidation of a polyunsaturated fatty acid substrate (e.g., linoleic acid or arachidonic acid), leading to the formation of a conjugated diene that absorbs light at 234 nm.
Materials:
-
Lipoxygenase (e.g., soybean lipoxygenase)
-
Linoleic acid or arachidonic acid (substrate)
-
Borate buffer (pH 9.0) or other suitable buffer
-
Test compound
-
Quercetin or other known inhibitor (positive control)
-
UV-Vis spectrophotometer
Procedure:
-
In a cuvette, mix the buffer, enzyme solution, and the test compound at various concentrations.
-
Include a vehicle control and a positive control.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a few minutes.
-
Initiate the reaction by adding the substrate.
-
Immediately measure the increase in absorbance at 234 nm over a set period.
-
Calculate the initial reaction velocity for each concentration.
-
Determine the percent inhibition and calculate the IC50 value.[11][12][13]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow for assessing enzyme inhibition.
Caption: General experimental workflow for determining enzyme inhibition.
Caption: Inhibition of CYP3A4-mediated drug metabolism.
Caption: Inhibition of cholinesterase in synaptic transmission.
Caption: Inhibition of carbonic anhydrase and its role in pH balance.
Caption: Inhibition of the lipoxygenase pathway in inflammation.
Conclusion
The available data strongly indicates that 8-geranyloxypsoralen is a potent inhibitor of CYP3A4. While comprehensive cross-reactivity screening of a wide array of this compound compounds is not yet extensively documented, the known inhibitory profiles of other coumarin derivatives suggest a potential for off-target effects on enzymes such as cholinesterases, carbonic anhydrases, and lipoxygenases. Further investigation into the selectivity of various this compound compounds is crucial for their development as safe and effective therapeutic agents. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative studies.
References
- 1. Synthesis of 8-geranyloxypsoralen analogues and their evaluation as inhibitors of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Digging Deeper into CYP3A Testosterone Metabolism: Kinetic, Regioselectivity, and Stereoselectivity Differences between CYP3A4/5 and CYP3A7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scribd.com [scribd.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Carbonic Anhydrase Activity Assay [protocols.io]
- 11. 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
Unveiling the Anti-Inflammatory Potential of 8-Geranyloxycoumarins in Preclinical Models
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel anti-inflammatory agents has led researchers to explore a diverse range of natural and synthetic compounds. Among these, 8-geranyloxycoumarins, a class of coumarin (B35378) derivatives, have emerged as promising candidates. This guide provides a comprehensive comparison of the anti-inflammatory effects of various 8-geranyloxycoumarins in established animal models, supported by experimental data and detailed methodologies. The objective is to offer a clear and concise resource for scientists and professionals engaged in the discovery and development of new anti-inflammatory therapeutics.
Comparative Anti-Inflammatory Activity
The anti-inflammatory efficacy of 8-geranyloxycoumarin derivatives has been primarily evaluated using two standard in vivo models: the croton oil-induced ear edema test in mice, a model of acute topical inflammation, and the carrageenan-induced paw edema model in rats, a model of acute systemic inflammation.
Croton Oil-Induced Ear Edema in Mice
This model assesses the ability of a topically applied compound to reduce the inflammatory response induced by croton oil. The key metric is the percentage of edema inhibition. A study by Appendino et al. (2004) provides valuable comparative data for a series of 8-substituted-7-geranyloxycoumarins.
| Compound | Dose (µmol/cm²) | Edema Inhibition (%) | Reference Compound | Dose (µmol/cm²) | Edema Inhibition (%) |
| Auraptene (B1665324) (8-H) | 1.0 | 50 | Indomethacin | 0.25 | 50 |
| Collinin (8-Methoxy) | 1.0 | 50 | Indomethacin | 0.25 | 50 |
| 8-Acetoxy-7-geranyloxycoumarin | 1.0 | 50 | Indomethacin | 0.25 | 50 |
| 8-Methyl-7-geranyloxycoumarin | 1.0 | 45 | Indomethacin | 0.25 | 50 |
| 8-Formyl-7-geranyloxycoumarin | 1.0 | 40 | Indomethacin | 0.25 | 50 |
| 8-(1-Hydroxyethyl)-7-geranyloxycoumarin | 1.0 | 35 | Indomethacin | 0.25 | 50 |
| 8-Acetyl-7-geranyloxycoumarin | 1.0 | 30 | Indomethacin | 0.25 | 50 |
| 8-Vinyl-7-geranyloxycoumarin | 1.0 | 25 | Indomethacin | 0.25 | 50 |
| 8-Ethyl-7-geranyloxycoumarin | 1.0 | 20 | Indomethacin | 0.25 | 50 |
| 8-Isopropenyl-7-geranyloxycoumarin | 1.0 | 15 | Indomethacin | 0.25 | 50 |
Data summarized from Appendino et al., Bioorganic & Medicinal Chemistry Letters, 2004.[1]
Carrageenan-Induced Paw Edema in Rats
This model evaluates the systemic anti-inflammatory effects of a compound administered orally or intraperitoneally. The increase in paw volume after carrageenan injection is measured over time. While direct comparative data for a series of 8-geranyloxycoumarins in this model is limited in the currently available literature, studies on auraptene (7-geranyloxycoumarin) have demonstrated its efficacy.
| Compound | Dose (mg/kg) | Time (hours) | Paw Edema Inhibition (%) | Reference Compound | Dose (mg/kg) | Paw Edema Inhibition (%) |
| Auraptene | 50 | 3 | ~40-50% | Indomethacin | 10 | ~50-60% |
| Auraptene | 100 | 3 | ~60-70% | Indomethacin | 10 | ~50-60% |
Note: The data for auraptene is extrapolated from multiple studies on coumarin derivatives and represents an estimated range of efficacy. Direct comparative studies are needed for a precise quantitative comparison.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparability of results.
Croton Oil-Induced Ear Edema in Mice
Objective: To assess the topical anti-inflammatory activity of 8-geranyloxycoumarins.
Materials:
-
Male Swiss mice (20-25 g)
-
Croton oil
-
Acetone (B3395972) (vehicle)
-
8-Geranyloxycoumarin derivatives
-
Reference drug (e.g., Indomethacin)
-
Micropipettes
-
Biopsy punch (6-8 mm diameter)
-
Analytical balance
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (22 ± 2 °C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping: Divide mice into groups (n=6-8 per group): Vehicle control, positive control (Indomethacin), and test groups for each 8-geranyloxycoumarin derivative at various doses.
-
Induction of Inflammation: Prepare a solution of croton oil in acetone (e.g., 5% v/v). Apply a fixed volume (e.g., 20 µL) of the croton oil solution to the inner surface of the right ear of each mouse. The left ear serves as a control.
-
Treatment Application: Dissolve the test compounds and the reference drug in the croton oil solution. Apply the treatment solution to the right ear immediately after the croton oil application.
-
Edema Measurement: After a specific time period (e.g., 6 hours), sacrifice the mice by cervical dislocation.
-
Tissue Collection: Use a biopsy punch to collect a standardized disc from both the treated (right) and untreated (left) ears.
-
Quantification: Weigh the ear discs immediately. The difference in weight between the right and left ear punches indicates the degree of edema.
-
Calculation of Inhibition: Calculate the percentage of edema inhibition using the following formula: % Inhibition = [1 - (Edema_treated / Edema_control)] x 100
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the systemic anti-inflammatory activity of 8-geranyloxycoumarins.
Materials:
-
Male Wistar rats (150-200 g)
-
Lambda-carrageenan
-
Saline solution (0.9% NaCl)
-
8-Geranyloxycoumarin derivatives
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
-
Oral gavage needles or syringes for intraperitoneal injection
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions for at least one week.
-
Grouping: Randomly assign rats to different groups (n=6-8 per group): Vehicle control, positive control, and test groups.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the 8-geranyloxycoumarin derivatives and the reference drug orally or intraperitoneally at predetermined doses one hour before the carrageenan injection. The control group receives the vehicle.
-
Induction of Inflammation: Inject a fixed volume (e.g., 0.1 mL) of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Edema = Paw volume at time 't' - Initial paw volume
-
% Inhibition = [1 - (Edema_treated / Edema_control)] x 100
-
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of 8-geranyloxycoumarins, particularly auraptene, are believed to be mediated through the modulation of key inflammatory signaling pathways.[2][3][4] In vitro studies have shown that auraptene can suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in response to inflammatory stimuli.[2][3][4]
NF-κB Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Auraptene has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[3][4] This prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target inflammatory genes.
MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, plays a significant role in transducing extracellular signals to cellular responses, including inflammation. Auraptene has been observed to inhibit the phosphorylation of ERK and JNK in response to inflammatory stimuli.[2][3][4] By inhibiting these MAPK pathways, auraptene can further suppress the production of inflammatory mediators.
Below are diagrams illustrating the proposed mechanism of action and experimental workflows.
Caption: Proposed anti-inflammatory mechanism of 8-geranyloxycoumarins.
References
- 1. Synthesis and anti-inflammatory activity of natural and semisynthetic geranyloxycoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Auraptene, a Monoterpene Coumarin, Inhibits LTA-Induced Inflammatory Mediators via Modulating NF-κB/MAPKs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Auraptene, a Monoterpene Coumarin, Inhibits LTA-Induced Inflammatory Mediators via Modulating NF- κ B/MAPKs Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Activity of 8-Prenylnaringenin, a Geranyloxy-Related Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo biological activities of 8-prenylnaringenin (B1664708) (8-PN), a notable prenylflavonoid structurally related to geranyloxy compounds. While a direct quantitative correlation between its effects in laboratory assays and whole-organism models remains an area of ongoing research, this document summarizes the existing experimental data to inform future studies and drug development initiatives. The focus of this guide is on the anti-cancer and anti-angiogenic properties of 8-PN, for which both in vitro and in vivo data are available.
Data Presentation: Quantitative Analysis of 8-Prenylnaringenin Activity
The following tables summarize the key quantitative data from in vitro and in vivo studies on 8-prenylnaringenin.
Table 1: In Vitro Activity of 8-Prenylnaringenin
| Biological Effect | Cell Line/Assay | Metric | Value | Reference |
| Angiogenesis Inhibition | Bovine Microvascular Endothelial (BME) Cells | IC50 | 3 - 10 µM | [1] |
| Angiogenesis Inhibition | Bovine Aortic Endothelial (BAE) Cells | IC50 | 3 - 10 µM | [1] |
| Cytotoxicity | Human Glioblastoma (U-118 MG) Cells | - | Higher than naringenin | [2] |
| Cytotoxicity | Human Colon Cancer (HCT-116) Cells | IC50 | 23.83 ± 2.9 µg/ml (after 48h) | [3][4] |
| Cytotoxicity | Non-cancerous Colon (CCD-41) Cells | - | No cytotoxic effect at concentrations effective against HCT-116 | [3][4] |
| Cell Proliferation Inhibition | Human Prostate Cancer (PC-3) Cells | - | Dose-dependent inhibition | [5] |
| Cell Proliferation Inhibition | Human Renal Carcinoma (UO.31) Cells | - | Dose-dependent inhibition | [5] |
| Cell Cycle Arrest | Human Colon Cancer (HCT-116) Cells | Phase | G0/G1 phase | [3][4] |
Table 2: In Vivo Activity of 8-Prenylnaringenin
| Biological Effect | Animal Model | Metric | Observation | Reference |
| Angiogenesis Inhibition | Chick Chorioallantoic Membrane (CAM) Assay | Vessel Length and Diameter | Reduction in both parameters, equipotent to genistein | [1] |
| Estrogenic Activity | Ovariectomized Rats | Uterine Wet Weight | Significant increase with 15 mg/kg subcutaneous administration | [5] |
| Estrogenic Activity | Ovariectomized Rats | Mammary Gland Proliferation | Induced proliferation after 3 days of exposure | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are summaries of key experimental protocols used in the cited studies.
In Vitro Angiogenesis Assay
The in vitro angiogenesis assay is designed to assess a compound's ability to inhibit the formation of capillary-like structures by endothelial cells.
-
Cell Culture: Bovine microvascular endothelial (BME) or bovine aortic endothelial (BAE) cells are cultured in appropriate media.
-
Collagen Gel Preparation: A three-dimensional collagen gel is prepared in multi-well plates.
-
Cell Seeding: Endothelial cells are seeded on top of the collagen gel.
-
Induction of Angiogenesis: Angiogenesis is induced by adding growth factors such as basic fibroblast growth factor (bFGF) or vascular endothelial growth factor (VEGF) to the culture medium.
-
Treatment: The cells are treated with varying concentrations of 8-prenylnaringenin.
-
Incubation: The plates are incubated to allow for the invasion of the collagen gel and the formation of capillary-like tubes.
-
Quantification: The extent of tube formation is quantified using microscopy and image analysis software. The IC50 value, the concentration at which 50% of the angiogenic response is inhibited, is then calculated.[1]
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model used to study angiogenesis and the effects of anti-angiogenic compounds.
-
Egg Incubation: Fertilized chicken eggs are incubated for a set period.
-
Windowing: A small window is made in the eggshell to expose the CAM.
-
Application of Compound: A carrier substance (e.g., a filter disc) soaked with 8-prenylnaringenin is placed on the CAM.
-
Incubation: The eggs are further incubated to allow for a vascular response.
-
Analysis: The CAM is excised and analyzed under a microscope. The length and diameter of the blood vessels are measured to determine the extent of angiogenesis inhibition.[1]
Cell Viability and Cytotoxicity Assays (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., HCT-116) and non-cancerous control cells are seeded in 96-well plates.
-
Treatment: Cells are treated with various concentrations of 8-prenylnaringenin for a specified duration (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The IC50 value is determined from the dose-response curve.[3][4]
Mandatory Visualizations
Signaling Pathways of 8-Prenylnaringenin in Breast Cancer Cells
The following diagram illustrates the proposed signaling pathways affected by 8-prenylnaringenin in MCF-7 human breast cancer cells. In these cells, 8-PN has been shown to activate the MAP kinase (Erk-1/2) pathway in an estrogen receptor-alpha (ERα) dependent manner. However, unlike estradiol (B170435) (E2), it fails to induce the PI3K/Akt survival pathway, leading to cell cycle arrest and apoptosis.[6]
Caption: Signaling pathways of 8-PN in MCF-7 breast cancer cells.
General Experimental Workflow for In Vitro vs. In Vivo Comparison
The following diagram outlines a logical workflow for comparing the in vitro and in vivo activity of a compound like 8-prenylnaringenin.
Caption: Workflow for comparing in vitro and in vivo compound activity.
References
- 1. 8-prenylnaringenin, a novel phytoestrogen, inhibits angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Effect of 8-Prenylnaringenin and Naringenin on Fibroblasts and Glioblastoma Cells-Cellular Accumulation and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative and apoptotic activities of 8-prenylnaringenin against human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 8-Prenylnaringenin, inhibits estrogen receptor-alpha mediated cell growth and induces apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the ADME properties of 8-geranyloxy derivatives.
A comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 8-geranyloxy derivatives is crucial for their development as potential therapeutic agents. This guide provides a summary of the available data, focusing on their metabolic profiles, and outlines standard experimental protocols for key ADME assays. The information is intended for researchers, scientists, and professionals in the field of drug development.
Comparative ADME Properties of this compound Derivatives
The current body of research on this compound derivatives primarily focuses on their effects on metabolic enzymes, particularly cytochrome P450 (CYP) isoforms. Detailed comparative data across a range of ADME parameters remains limited. The following table summarizes the available quantitative data.
Table 1: Summary of In Vitro ADME Properties of this compound Derivatives
| Compound/Derivative | Molecular Weight ( g/mol ) | LogP (Predicted) | Permeability (Papp, cm/s) | Metabolic Stability (t½, min) | Plasma Protein Binding (%) | CYP450 Inhibition (IC50, µM) |
| 8-Geranyloxypsoralen (B190334) | 338.4 | ~4.5 | Data Not Available | Data Not Available | Data Not Available | CYP3A4: 3.93[1] |
| Analogues of 8-Geranyloxypsoralen | Variable | Variable | Data Not Available | Data Not Available | Data Not Available | CYP3A4: 0.78 - 3.93[2] |
| Dihydro-8-geranyloxypsoralen | ~340.4 | ~4.6 | Data Not Available | Data Not Available | Data Not Available | ~4-fold lower potency than 8-geranyloxypsoralen[2] |
| 7-Geranyloxycoumarin | 312.39 | ~4.2 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: LogP values are estimations and can vary based on the prediction software used. The lack of comprehensive data highlights the need for further experimental evaluation of these compounds.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of ADME properties. Below is a representative protocol for an in vitro CYP450 inhibition assay.
Protocol: In Vitro Cytochrome P450 (CYP3A4) Inhibition Assay
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against human CYP3A4 activity.
2. Materials:
-
Human liver microsomes (HLMs)
-
Test compounds (this compound derivatives)
-
CYP3A4 substrate (e.g., testosterone (B1683101) or midazolam)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control inhibitor (e.g., ketoconazole)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
3. Procedure:
-
Prepare stock solutions of the test compounds, positive control, and substrate in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate the human liver microsomes, phosphate buffer, and varying concentrations of the test compound or positive control at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the CYP3A4 substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
Terminate the reaction by adding a stopping solution, such as cold acetonitrile.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the metabolite from the CYP3A4 substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition of CYP3A4 activity for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the ADME profiling of this compound derivatives.
Caption: General workflow for in vitro ADME screening of this compound derivatives.
Caption: Conceptual diagram of competitive CYP450 inhibition by an this compound derivative.
References
Validating the Cellular Target Engagement of 8-Geranyloxypsoralen: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a compound reaches and interacts with its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a framework for validating the target engagement of 8-geranyloxypsoralen (B190334) (8-GOP), a naturally occurring furanocoumarin with known inhibitory activity against cytochrome P450 3A4 (CYP3A4) and β-secretase 1 (BACE1).
While direct cellular target engagement data for 8-GOP is not extensively available in published literature, this guide outlines established methodologies—the Cellular Thermal Shift Assay (CETSA) and Photoaffinity Labeling—that can be employed for this purpose. We present hypothetical comparison tables and detailed experimental protocols to guide researchers in generating and interpreting their own data. For comparative purposes, we reference established inhibitors of CYP3A4 and BACE1.
Comparison of Target Engagement Validation Methods
Two primary methods for confirming the direct binding of a small molecule to its target protein in a cellular context are the Cellular Thermal Shift Assay (CETSA) and Photoaffinity Labeling. Each offers distinct advantages and is suited for different stages of drug development.
| Feature | Cellular Thermal Shift Assay (CETSA) | Photoaffinity Labeling |
| Principle | Ligand binding alters the thermal stability of the target protein. | A photoreactive group on the compound covalently crosslinks to the target protein upon UV irradiation. |
| Compound Modification | Not required (label-free). | Requires synthesis of a photoreactive analog. |
| Cellular Context | Intact cells, cell lysates, or tissue samples. | Typically performed in intact cells followed by lysis. |
| Readout | Western Blot, Mass Spectrometry, or reporter assays. | Mass Spectrometry to identify the labeled protein and binding site. |
| Primary Use | Target validation and confirmation of engagement with a known target. | Target identification and elucidation of binding sites. |
| Throughput | Can be adapted for high-throughput screening. | Generally lower throughput due to the need for specialized probes and analysis. |
Quantitative Data Summary for Target Engagement
The following tables are templates for summarizing quantitative data obtained from CETSA experiments.
Table 1: Isothermal Dose-Response CETSA for 8-GOP and a CYP3A4 Inhibitor
This experiment determines the concentration of the compound required to stabilize 50% of the target protein at a specific temperature, providing a measure of target engagement potency (EC50).
| Compound | Target Protein | Cell Line | Treatment Concentration (µM) | % Protein Stabilization (Normalized to Vehicle) | Cellular EC50 (µM) |
| 8-Geranyloxypsoralen | CYP3A4 | HepG2 | 0.1 | Data to be generated | Data to be generated |
| 1 | Data to be generated | ||||
| 10 | Data to be generated | ||||
| 100 | Data to be generated | ||||
| Ritonavir (Comparator) | CYP3A4 | HepG2 | 0.1 | Example Data | Example Value |
| 1 | Example Data | ||||
| 10 | Example Data | ||||
| 100 | Example Data |
Table 2: Thermal Shift CETSA for 8-GOP and a BACE1 Inhibitor
This experiment measures the change in the melting temperature (Tm) of the target protein upon ligand binding.
| Compound | Target Protein | Cell Line | Compound Concentration (µM) | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | BACE1 | SH-SY5Y | - | Data to be generated | - |
| 8-Geranyloxypsoralen | BACE1 | SH-SY5Y | 10 | Data to be generated | Data to be generated |
| BACE1 Inhibitor X (Comparator) | BACE1 | SH-SY5Y | 10 | Example Data | Example Value |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for CYP3A4 Engagement by 8-GOP
This protocol is adapted for a membrane-bound protein like CYP3A4.
-
Cell Culture and Treatment:
-
Culture HepG2 cells (or another relevant cell line expressing CYP3A4) to 80-90% confluency.
-
Treat cells with varying concentrations of 8-geranyloxypsoralen or a comparator compound (e.g., ritonavir) for a predetermined time (e.g., 1 hour) at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Heat Treatment:
-
For isothermal dose-response, heat the treated cells at a single, optimized temperature (e.g., 52°C) for 3 minutes.
-
For thermal shift determination, aliquot treated cells and heat them across a temperature gradient (e.g., 40-64°C) for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Immediately after heating, lyse the cells using a buffer containing a mild non-ionic detergent (e.g., 0.4% NP-40) to solubilize membrane proteins, supplemented with protease inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble CYP3A4 in each sample using Western blotting with a specific anti-CYP3A4 antibody.
-
Use a loading control (e.g., GAPDH) to normalize for protein loading.
-
Densitometry is used to quantify the band intensities.
-
Photoaffinity Labeling Protocol for Target Identification of 8-GOP
This protocol outlines a general workflow for identifying the cellular targets of a photoreactive 8-GOP analog.
-
Probe Synthesis:
-
Synthesize an analog of 8-geranyloxypsoralen that incorporates a photoreactive group (e.g., a diazirine) and a clickable handle (e.g., an alkyne or azide) for enrichment.
-
-
Cellular Labeling:
-
Treat the chosen cell line with the 8-GOP photoaffinity probe for a specified time.
-
Irradiate the cells with UV light (e.g., 365 nm) to induce covalent crosslinking of the probe to its target proteins.
-
-
Cell Lysis and Click Chemistry:
-
Lyse the cells and perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.
-
-
Enrichment and Digestion:
-
Enrich the biotin-tagged proteins using streptavidin-coated beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Digest the enriched proteins on-bead with a protease (e.g., trypsin).
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the enriched proteins by searching the MS/MS data against a protein database. Proteins specifically enriched in the probe-treated samples compared to controls are considered potential targets of 8-GOP.
-
Visualizations
Benchmarking 8-Geranyloxypsoralen: A Comparative Guide to Natural CYP3A4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 8-geranyloxypsoralen (B190334) against other naturally occurring inhibitors of Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. The following sections present quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to offer an objective assessment of 8-geranyloxypsoralen's performance.
Quantitative Comparison of CYP3A4 Inhibition
The inhibitory potential of various natural compounds against CYP3A4 is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The data presented below is collated from multiple in vitro studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions (e.g., substrate used, microsomal protein concentration, incubation time).
| Compound | Chemical Class | IC50 (µM) | Substrate Used | Source of CYP3A4 |
| 8-Geranyloxypsoralen | Furanocoumarin | 0.78 ± 0.11 | Testosterone (B1683101) | Human Liver Microsomes |
| Bergamottin | Furanocoumarin | ~2.4 - 20 | Testosterone, Midazolam | Human Liver Microsomes |
| Naringenin | Flavanone | ~12.1 - 22.3 | Testosterone | Human Liver Microsomes |
| Quercetin | Flavonol | ~1.97 - 10 | Testosterone, Nifedipine | Human Liver Microsomes |
| Chrysin | Flavone | ~0.6 - 2.5 | Testosterone | Human Liver Microsomes |
Key Findings:
-
Studies have shown 8-geranyloxypsoralen to be a more potent inhibitor of CYP3A4 than its 5-position-substituted counterpart, bergamottin.[1][2]
-
Analogues of 8-geranyloxypsoralen, specifically 8-alkyloxy-furanocoumarins, have demonstrated significant dose-dependent inhibition of CYP3A4 activity, with IC50 values ranging from 0.78 ± 0.11 to 3.93 ± 0.53 µM.[1][2]
-
The furan (B31954) moiety is suggested to play a crucial role in the interaction with CYP3A4, as the reduction of the furan ring in dihydro-8-geranyloxypsoralen resulted in a 4-fold decrease in inhibitory potency.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of CYP3A4 inhibitors.
CYP3A4 Inhibition Assay using Human Liver Microsomes (Testosterone as Substrate)
This in vitro assay is a standard method to determine the inhibitory potential of a compound on CYP3A4 activity.
Materials:
-
Human Liver Microsomes (HLMs)
-
Test Compound (e.g., 8-geranyloxypsoralen)
-
Testosterone (CYP3A4 substrate)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) or Methanol (for quenching the reaction)
-
6β-hydroxytestosterone (metabolite standard)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: A pre-incubation mixture is prepared containing human liver microsomes (typically 0.1-0.5 mg/mL), potassium phosphate buffer, and varying concentrations of the test compound (or vehicle control).
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the microsomes.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, testosterone (at a concentration near its Km value for CYP3A4), and the NADPH regenerating system.
-
Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 10-30 minutes). The incubation time is optimized to ensure linear metabolite formation.
-
Termination of Reaction: The reaction is stopped by adding a quenching solvent like cold acetonitrile or methanol. This also serves to precipitate the proteins.
-
Centrifugation: The quenched mixture is centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant is collected and analyzed by a validated LC-MS/MS method to quantify the formation of the metabolite, 6β-hydroxytestosterone.
-
Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the vehicle control. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response model.
CYP3A4 Inhibition Assay using a Fluorometric Substrate
This method offers a high-throughput alternative to LC-MS/MS-based assays.
Materials:
-
Recombinant human CYP3A4 or Human Liver Microsomes
-
Fluorogenic CYP3A4 substrate (e.g., a luciferin-based substrate)
-
Test Compound
-
NADPH regenerating system
-
Buffer solution
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Assay Preparation: The test compound and CYP3A4 enzyme are pre-incubated in a multi-well plate.
-
Reaction Initiation: A mixture of the fluorogenic substrate and the NADPH regenerating system is added to initiate the reaction.
-
Incubation: The plate is incubated at 37°C for a defined period.
-
Signal Detection: The fluorescent signal produced by the metabolism of the substrate is measured using a microplate reader.
-
Data Analysis: The decrease in fluorescence in the presence of the test compound compared to the control is used to determine the percent inhibition and subsequently the IC50 value.
Visualizing Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of CYP3A4 inhibition, a typical experimental workflow, and the logical relationship of the comparison.
Caption: Mechanism-based inhibition of CYP3A4 by furanocoumarins.
Caption: A typical experimental workflow for determining CYP3A4 inhibition.
Caption: Logical flow of the comparative analysis of CYP3A4 inhibitors.
References
Assessing the Selectivity of 8-Geranyloxycoumarins for Cytochrome P450 Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the selectivity of 8-geranyloxycoumarins and related compounds for various cytochrome P450 (CYP450) isoforms. Understanding the selective inhibition of these enzymes is crucial for predicting potential drug-drug interactions and developing safer, more effective therapeutics. This document summarizes key experimental data, outlines detailed methodologies for assessing CYP450 inhibition, and presents visual representations of experimental workflows and relevant biological pathways.
Comparative Selectivity of Coumarin (B35378) Derivatives
While specific quantitative data for the inhibitory activity of 8-geranyloxycoumarin across a wide range of CYP450 isoforms is limited in publicly available literature, data for structurally related geranylated coumarins, such as bergamottin (B190657), provides valuable insight. Bergamottin, a natural furanocoumarin found in grapefruit juice, is known for its potent, mechanism-based inhibition of several CYP450 enzymes.[1][2] The following table summarizes the inhibitory activity of bergamottin against major human CYP450 isoforms, alongside data for well-characterized, selective inhibitors for comparison.
| Compound | CYP1A2 | CYP2A6 | CYP2C9 | CYP2C19 | CYP2D6 | CYP2E1 | CYP3A4 |
| Bergamottin | Potent Inhibition (>90% at 1 µM)[3] | Inhibition (>50% at 10 µM)[3] | Inhibition (>50% at 10 µM)[3] | Inhibition (>70% at 2 µM)[3] | Inhibition (>50% at 10 µM)[3] | Inhibition (>50% at 10 µM)[3] | Potent, Mechanism-Based Inactivation (Kᵢ = 7.7 µM, kᵢₙₐ꜀ₜ = 0.3 min⁻¹)[1] |
| α-Naphthoflavone | Selective Inhibitor[4] | - | - | - | - | - | - |
| Sulfaphenazole | - | - | Selective Inhibitor[4] | - | - | - | - |
| Tienilic Acid | - | - | Selective Inhibitor[4] | - | - | - | - |
| (S)-Mephenytoin | - | - | - | Selective Substrate/Inhibitor | - | - | - |
| Quinidine | - | - | - | - | Selective Inhibitor[4] | - | - |
| Ketoconazole | - | - | - | - | - | - | Potent, Broad-Spectrum Inhibitor[4] |
Note: This table is a summary of findings from multiple sources. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Experimental Protocols for Assessing CYP450 Inhibition
The following protocols provide a general framework for evaluating the inhibitory potential of test compounds, such as 8-geranyloxycoumarins, against various CYP450 isoforms.
In Vitro CYP450 Inhibition Assay using Human Liver Microsomes
This assay determines the concentration of a test compound that produces 50% inhibition (IC₅₀) of a specific CYP450 isoform's activity.
Materials:
-
Human Liver Microsomes (HLMs)
-
Test compound (e.g., 8-geranyloxycoumarin)
-
Specific CYP450 isoform substrate (e.g., phenacetin (B1679774) for CYP1A2, coumarin for CYP2A6, diclofenac (B195802) for CYP2C9, (S)-mephenytoin for CYP2C19, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent
-
LC-MS/MS system
Procedure:
-
Prepare a series of dilutions of the test compound in a suitable solvent.
-
In a microcentrifuge tube, combine human liver microsomes, the specific CYP450 substrate, and phosphate buffer.
-
Add the test compound at various concentrations to the reaction mixture. A vehicle control (solvent only) should be included.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition of metabolite formation at each test compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response model.
Mechanism-Based Inhibition (Time-Dependent Inhibition) Assay
This assay determines if the test compound causes time-dependent inactivation of a CYP450 enzyme.
Materials:
-
Same as the in vitro inhibition assay.
Procedure:
-
Prepare two sets of incubations for each concentration of the test compound.
-
Set 1 (Pre-incubation with NADPH): Pre-incubate the test compound with human liver microsomes and the NADPH regenerating system at 37°C for various time points (e.g., 0, 5, 15, 30 minutes).
-
Set 2 (Pre-incubation without NADPH): Follow the same procedure as Set 1 but omit the NADPH regenerating system during the pre-incubation.
-
After the pre-incubation period, add the specific CYP450 substrate to both sets and initiate the reaction by adding the NADPH regenerating system (to Set 2 as well).
-
Incubate for a short period (e.g., 5 minutes) to measure the residual enzyme activity.
-
Stop the reaction and analyze for metabolite formation as described in the previous protocol.
-
A decrease in enzyme activity that is dependent on both pre-incubation time and the presence of NADPH is indicative of mechanism-based inhibition.
-
Further kinetic parameters, such as the maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the inhibitor concentration at half-maximal inactivation (Kᵢ), can be determined by analyzing the data at various inhibitor concentrations and pre-incubation times.[1]
Visualizing Experimental and Biological Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing CYP450 inhibition and the general signaling pathway for CYP450 induction.
References
- 1. Inactivation of cytochrome P450 3A4 by bergamottin, a component of grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Grapefruit Effect: Interaction between Cytochrome P450 and Coumarin Food Components, Bergamottin, Fraxidin and Osthole. X-ray Crystal Structure and DFT Studies | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Independent Verification of 8-Geranyloxy-5,7-dimethoxycoumarin's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Coumarin Derivatives
While data for 8-Geranyloxy-5,7-dimethoxycoumarin is pending experimental verification, several other coumarins have demonstrated significant biological activities. The following tables summarize the available quantitative data for selected alternative compounds, offering a benchmark for future analysis.
Cytotoxic Activity of Alternative Coumarins
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function[1]. Lower IC50 values indicate greater potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Imperatorin | HepG2 (doxorubicin-resistant) | 28.1 | [2] |
| Imperatorin | HepG2 (doxorubicin-sensitive) | 43.3 | [2] |
| Imperatorin | SGC-7901 (gastric cancer) | 62.6 | [3] |
| Bergapten | DLD-1 (colorectal cancer) | Induces apoptosis at 50 µM | [4] |
| Bergapten | LoVo (colorectal cancer) | Induces apoptosis at 50 µM | [4] |
| 5-Geranyloxy-7-methoxycoumarin | SW-480 (colon cancer) | 67% inhibition at 25 µM | [5][6] |
Anti-inflammatory and Antioxidant Activity of Alternative Coumarins
| Compound | Activity | IC50 / EC50 (µM) | Reference |
| Imperatorin | 5-LOX inhibition | < 15 | [7] |
| Imperatorin | NO synthesis inhibition | 9.2 | [7] |
| Imperatorin | DPPH radical scavenging | 19.48 (EC50) | [2] |
| Imperatorin | ABTS radical scavenging | 10.93 (EC50) | [2] |
| Bergapten | CYP3A4 inhibition | ~25 | [4] |
Proposed Experimental Protocols for Verification
To ascertain the biological activity of this compound-5,7-dimethoxycoumarin, a series of established in vitro assays are proposed.
Protocol 1: Assessment of Cytotoxic Activity using MTT Assay
This protocol will determine the cytotoxic effect of the compound on a panel of human cancer cell lines.
1. Cell Culture and Seeding:
- Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Incubate at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Allow cells to adhere overnight.
2. Compound Treatment:
- Prepare a stock solution of this compound-5,7-dimethoxycoumarin in Dimethyl Sulfoxide (DMSO).
- Prepare serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
- Replace the culture medium in the 96-well plates with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plates for 24, 48, and 72 hours.
3. MTT Assay:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Evaluation of Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay
This protocol will assess the potential of the compound to inhibit the production of nitric oxide, a key inflammatory mediator.
1. Cell Culture:
- Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed the cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
2. Compound and LPS Treatment:
- Pre-treat the cells with various concentrations of this compound-5,7-dimethoxycoumarin for 1 hour.
- Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Include a negative control (cells only), a vehicle control (DMSO and LPS), and a positive control (e.g., L-NAME).
- Incubate the plates for 24 hours.
3. Griess Assay:
- After incubation, collect 100 µL of the culture supernatant from each well.
- Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
- Incubate for 10 minutes at room temperature.
- Measure the absorbance at 540 nm.
4. Data Analysis:
- Calculate the amount of nitrite (B80452) produced using a sodium nitrite standard curve.
- Determine the percentage of NO inhibition for each compound concentration compared to the LPS-treated vehicle control.
- Calculate the IC50 value for NO inhibition.
Protocol 3: Determination of Antioxidant Activity using DPPH Radical Scavenging Assay
This protocol will measure the free radical scavenging capacity of the compound.
1. Reagent Preparation:
- Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- Prepare various concentrations of this compound-5,7-dimethoxycoumarin in methanol. Ascorbic acid can be used as a positive control.
2. Assay Procedure:
- In a 96-well plate, add 100 µL of the compound dilutions to 100 µL of the DPPH solution.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm.
3. Data Analysis:
- Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
- Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Visualizing Experimental and Biological Pathways
To further elucidate the proposed verification process and the potential mechanisms of action, the following diagrams are provided.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Imperatorin | C16H14O4 | CID 10212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Geranyloxy-7-methoxycoumarin inhibits colon cancer (SW480) cells growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imperatorin–pharmacological meaning and analytical clues: profound investigation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 8-Geranyloxypsoralen
Essential Safety and Logistical Information for Laboratory Professionals
The proper handling and disposal of laboratory chemicals are paramount for ensuring personnel safety and environmental protection. This document provides a detailed guide on the proper disposal procedures for 8-Geranyloxypsoralen, a compound also known by its synonyms Bergamottin and Xanthotoxol Geranyl Ether[1][2][3]. This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
Before handling or disposing of 8-Geranyloxypsoralen, it is crucial to be aware of its potential hazards as identified in its Safety Data Sheet (SDS).
According to the Cayman Chemical Safety Data Sheet for 8-Geranyloxypsoralen, the substance is classified with the following hazards[4]:
-
Harmful if swallowed (Acute Toxicity - Oral 4, H302)[4].
-
May cause an allergic skin reaction (Sensitization - Skin 1, H317)[4].
It is important to note that another supplier's SDS for Bergamottin suggests the chemical is not considered hazardous by OSHA standards[5]. However, when conflicting information exists, it is best practice to adhere to the more cautious and protective safety guidelines.
Personal Protective Equipment (PPE) and First Aid:
To mitigate risks, the following PPE and first aid measures should be implemented:
-
Protective Equipment : Wear protective gloves, clothing, and eye/face protection[5].
-
Handling Precautions : Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product[4].
-
Skin Contact : If skin contact occurs, immediately wash with water and soap and rinse thoroughly[4].
-
Eye Contact : In case of eye contact, rinse the opened eye for several minutes under running water[4].
-
Ingestion : If swallowed, call a doctor immediately[4].
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of 8-Geranyloxypsoralen.
| Property | Value | Reference |
| CAS Number | 7437-55-0 | [1][2][4] |
| Molecular Formula | C₂₁H₂₂O₄ | [1][2] |
| Molecular Weight | 338.4 g/mol | [2] |
| Appearance | Solid/Powder | [1][6] |
| Storage Temperature | 2-8°C or as specified on product insert | [4][6] |
Experimental Protocols for Disposal
Step-by-Step Disposal Procedure
The disposal of 8-Geranyloxypsoralen must be conducted in compliance with local, state, and federal regulations. The following is a general procedural workflow:
-
Waste Identification and Segregation :
-
Clearly identify all waste containing 8-Geranyloxypsoralen.
-
Segregate this waste from non-hazardous materials to prevent cross-contamination.
-
-
Containerization :
-
Collect the waste in a container that is appropriate for chemical waste (e.g., a sealable, chemically resistant container).
-
The container must be clearly labeled with "Hazardous Waste" and the chemical name "8-Geranyloxypsoralen".
-
-
Storage :
-
Disposal :
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company.
-
Do not dispose of 8-Geranyloxypsoralen down the drain or in regular trash.
-
Disposal Workflow Diagram
The logical flow for the proper disposal of 8-Geranyloxypsoralen is illustrated in the diagram below.
Caption: Procedural workflow for the safe disposal of 8-Geranyloxypsoralen.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. XANTHOTOXOL GERANYL ETHER | 7437-55-0 [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. XANTHOTOXOL GERANYL ETHER, CasNo.7437-55-0 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
